Tiaramide
Description
Structure
3D Structure
Propriétés
Numéro CAS |
32527-55-2 |
|---|---|
Formule moléculaire |
C15H18ClN3O3S |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2 |
Clé InChI |
HTJXMOGUGMSZOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
SMILES canonique |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
melting_point |
160.0 °C |
Autres numéros CAS |
32527-55-2 |
Numéros CAS associés |
35941-71-0 (mono-hydrochloride) |
Synonymes |
FK 1160 NTA-194 Solantal tiaramide tiaramide monohydrochloride |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tiaramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that extends beyond the typical profile of this class. While its primary role as an inhibitor of prostaglandin (B15479496) synthesis is well-established, this compound also exhibits significant anti-allergic and potential calcium channel modulating properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing the associated signaling pathways and the experimental protocols used to elucidate these functions. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacological profile.
Core Mechanisms of Action
This compound's therapeutic effects are primarily attributed to three core mechanisms:
-
Inhibition of Prostaglandin Synthesis: As a non-steroidal anti-inflammatory drug, this compound's principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever.[1]
-
Anti-allergic and Antianaphylactic Activity: this compound has been shown to inhibit the release of inflammatory mediators, such as histamine (B1213489) and serotonin, from mast cells.[2][3] This mast cell stabilizing effect underlies its utility in allergic conditions, including asthma.[4][5]
-
Calcium Channel Antagonism: Evidence suggests that this compound may act as a calcium channel blocker.[6] This action could contribute to its smooth muscle relaxant properties and further explain its efficacy in bronchoconstriction.[6]
Inhibition of Prostaglandin Synthesis
The anti-inflammatory and analgesic properties of this compound are largely due to its inhibition of prostaglandin synthesis.[1] This occurs through the blockade of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Signaling Pathway: Arachidonic Acid Cascade
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes into prostaglandin H2 (PGH2), which is subsequently converted into various bioactive prostanoids, including prostaglandins, thromboxanes, and prostacyclins. This compound intervenes at the COX enzyme step, reducing the production of these inflammatory mediators.
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Tiaramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound hydrochloride, detailing the preparation of key intermediates, the final synthesis of the active pharmaceutical ingredient (API), and subsequent purification methods. Experimental protocols, quantitative data, and visual representations of the synthesis workflow and its mechanism of action are presented to facilitate a thorough understanding for researchers and drug development professionals.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process commencing with the preparation of the key intermediate, ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate. This intermediate is subsequently reacted with 1-(2-hydroxyethyl)piperazine to yield this compound free base, which is then converted to its hydrochloride salt.
Synthesis of Ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate (Intermediate 1)
The synthesis of the pivotal intermediate, ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate, is achieved through the reaction of 5-chloro-2(3H)-benzothiazolinone with ethyl bromoacetate (B1195939).
Experimental Protocol:
-
Dissolve 5-chloro-2(3H)-benzothiazolinone (20 mmol) in 30 ml of acetone.
-
To this solution, add potassium carbonate (22 mmol).
-
Add ethyl bromoacetate to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
After cooling to 0°C, pour the reaction mixture into 100 ml of an ice-water mixture and stir for 1 hour at 0–10°C.
-
Filter the resulting precipitate, wash it with water, and then dry it.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate.[1]
Synthesis of this compound (Free Base)
This compound free base is synthesized by the reaction of ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate with 1-(2-hydroxyethyl)piperazine.
Experimental Protocol:
-
Heat a solution of ethyl 5-chloro-2-oxo-3-benzothiazolineacetate (4.0 grams) in 1-(2-hydroxyethyl)piperazine at 100°C for 24 hours.
-
After cooling, extract the resulting mixture with chloroform (B151607).
-
Wash the chloroform extract with water.
-
Perform an acid-base extraction by shaking the chloroform extract with 10% hydrochloric acid.
-
Separate the hydrochloric acid layer, wash it with chloroform, and then make it alkaline with a 10% sodium hydroxide (B78521) solution.
-
Extract the alkaline solution with chloroform.
-
Wash the chloroform extract with water and dry it over magnesium sulfate.
-
Concentrate the solution to yield a residual oil (5.5 grams).
-
Allow the oil to stand to form crystals.
-
Recrystallize the crystals from a mixture of ethyl acetate (B1210297) (40 ml) and ethanol (15 ml) to yield 3-[4-(2-hydroxyethyl)-1-piperazinylcarbonylmethyl]-5-chloro-2(3H)-benzothiazolinone (3.2 grams) as colorless crystals.
Quantitative Data:
| Parameter | Value |
| Melting Point | 159° to 161°C |
Conversion of this compound to this compound Hydrochloride
The final step in the synthesis is the conversion of the this compound free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with a source of hydrogen chloride.
Experimental Protocol (General Procedure):
-
Dissolve the purified this compound free base in a suitable organic solvent such as dioxane or isopropanol.
-
Add a stoichiometric amount of a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane or isopropanolic HCl).
-
Stir the mixture at room temperature. The this compound hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate and wash it with a small amount of the organic solvent.
-
Dry the resulting solid under vacuum to obtain pure this compound hydrochloride.
Purification of this compound Hydrochloride
Purification of the final product is crucial to ensure its quality and remove any unreacted starting materials or byproducts. Recrystallization and chromatographic techniques are commonly employed.
Recrystallization
Recrystallization is a primary method for purifying solid compounds. The choice of solvent is critical for effective purification. For this compound free base, a mixture of ethyl acetate and ethanol has been shown to be effective. A similar solvent system or other polar protic and aprotic solvent combinations can be explored for the recrystallization of this compound hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful analytical technique for assessing the purity of this compound hydrochloride. A reported method for the determination of this compound in pharmaceutical preparations can be adapted for this purpose.
HPLC Parameters:
| Parameter | Specification |
| Column | Reversed phase C18 |
| Mobile Phase | A mixture of water, acetonitrile, and triethylamine (B128534) (800:200:1, v/v), adjusted to pH 3.0 with phosphoric acid |
| Flow Rate | 0.8 mL/min |
| UV Detection | 295 nm |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking the synthesis of prostaglandins, this compound effectively reduces these symptoms.
Caption: Prostaglandin Synthesis Pathway and this compound's Mechanism of Action.
Synthesis Workflow
The overall synthesis process of this compound hydrochloride can be visualized as a sequential workflow, starting from the basic building blocks and culminating in the final purified API.
Caption: Workflow for the Synthesis of this compound Hydrochloride.
References
Tiaramide: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade. This guide provides a detailed overview of the chemical properties and structural characteristics of this compound, intended for professionals in research and drug development.
Chemical Structure and Identification
This compound is a benzothiazole (B30560) derivative. Its chemical structure is characterized by a 5-chloro-2-oxo-3(2H)-benzothiazolylacetyl group attached to a 1-piperazineethanol moiety.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one[1] |
| CAS Registry Number | 32527-55-2 (this compound)[2] |
| 35941-71-0 (this compound Hydrochloride)[2] | |
| Molecular Formula | C₁₅H₁₈ClN₃O₃S (this compound)[2] |
| C₁₅H₁₉Cl₂N₃O₃S (this compound Hydrochloride)[3][4] | |
| SMILES | C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O[1] |
| InChI | InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2[1] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the key properties of this compound and its hydrochloride salt.
Table 2: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 355.84 g/mol [2][5] | 392.30 g/mol [3][4] |
| Melting Point | Not specified | 159-161 °C[2] |
| Solubility | Not specified | Very soluble in water; slightly soluble in organic solvents.[2] |
| pKa | 6.2[2] | Not specified |
| LogP (XLogP3-AA) | 1.0[1] | Not specified |
| Appearance | Not specified | White, odorless, bitter-tasting crystalline powder.[2] |
| pH (10% aqueous soln) | Not applicable | 3.4-3.7[2] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's specific physicochemical properties are not extensively available in the public domain. However, standardized methodologies are routinely employed for these measurements.
Melting Point Determination (Capillary Method)
A common method for determining the melting point of a crystalline solid is the capillary method.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. This compound also demonstrates antiallergic activity by inhibiting histamine (B1213489) release.
References
- 1. Metabolism of this compound in vitro. III. Sulphoconjugation of alicyclic amine and alcoholic hydroxyl group by hepatic 105 000 g supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Species differences in metabolism of this compound hydrochloride, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
Tiaramide: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile, exhibiting analgesic, anti-inflammatory, and anti-allergic properties.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound hydrochloride is a benzothiazole (B30560) derivative developed for the management of pain and inflammation associated with various conditions, including musculoskeletal disorders.[1][4] It is also recognized for its potential therapeutic applications in allergic conditions such as asthma due to its ability to inhibit the release of inflammatory mediators.[5][6] This document serves as a technical resource for professionals in the field of drug development and research, offering a detailed examination of this compound's pharmacological characteristics.
Physicochemical Properties
A foundational understanding of a drug's physicochemical properties is crucial for its development and formulation.
| Property | Value | Source |
| Molecular Formula | C15H18ClN3O3S | [7] |
| Molecular Weight | 355.8 g/mol | [7] |
| CAS Number | 32527-55-2 | [7] |
| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one | [7] |
| Melting Point | 160°C (hydrochloride salt) | [5] |
| Solubility | Soluble in DMSO. The hydrochloride salt is completely soluble in water. | [2][5] |
Mechanism of Action
This compound's therapeutic effects are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase (COX) enzymes and modulation of allergic responses.
Inhibition of Prostaglandin Synthesis
Anti-allergic Activity
This compound has demonstrated significant anti-allergic properties by inhibiting the release of histamine (B1213489) and other mediators from mast cells and basophils.[6][9][10] This action is particularly relevant to its potential use in asthma and other allergic disorders.[5] The inhibition of histamine release suggests an interference with the signaling cascade initiated by allergen-IgE interaction on the surface of mast cells.[6]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanisms of action.
| Parameter | Description | Experimental Model | Reference |
| Anti-inflammatory Activity | Reduction of inflammation. | Various in vivo models of inflammation. | [11] |
| Analgesic Activity | Alleviation of pain. | Various in vivo models of pain. | [3] |
| Anti-allergic Activity | Inhibition of histamine release from mast cells and basophils. | In vitro models using rat mast cells and human basophils. | [6][10] |
| Bronchodilator Activity | Relaxation of bronchial smooth muscle. | Clinical trials in asthmatic patients. | [5] |
Pharmacokinetics
While comprehensive human pharmacokinetic data for this compound is limited in publicly accessible literature, its clinical use necessitates oral administration.[1]
| Parameter | Value | Species | Notes |
| Administration | Oral | Human | Tablets are the common formulation.[1] |
| Metabolism | One of the metabolites is desethanol this compound (DETR), which is more potent in inhibiting histamine release. | In vivo | [6] |
Note: Specific quantitative data on Cmax, Tmax, half-life, and bioavailability were not available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of compounds like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2.
Methodology:
-
Preparation: A reaction buffer (e.g., Tris-HCl) is prepared.
-
Enzyme and Inhibitor Addition: Purified COX-1 or COX-2 enzyme is added to the buffer, followed by the addition of various concentrations of this compound or a control inhibitor.
-
Pre-incubation: The enzyme and inhibitor are incubated together for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement: The production of prostaglandins (e.g., PGE2) is measured using techniques such as ELISA or chromatography.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
This protocol is a generalized representation based on standard methodologies.[12][13]
In Vitro Histamine Release Assay
This assay measures the ability of a compound to inhibit the release of histamine from mast cells or basophils.
Methodology:
-
Cell Isolation: Mast cells (e.g., from rat peritoneum) or basophils (from human blood) are isolated and purified.[9]
-
Pre-incubation with Test Compound: The cells are pre-incubated with various concentrations of this compound or a control compound.
-
Induction of Histamine Release: Histamine release is stimulated using an appropriate secretagogue, such as an antigen (for sensitized cells) or compound 48/80.[9]
-
Incubation: The cells are incubated to allow for histamine release.
-
Separation: The reaction is stopped, and the cells are separated from the supernatant by centrifugation.
-
Histamine Measurement: The amount of histamine in the supernatant is quantified using methods like fluorometric assay or ELISA.[9][14]
-
Data Analysis: The percentage inhibition of histamine release by this compound is calculated relative to the control.
This protocol is a generalized representation based on standard methodologies.[9][14]
Clinical Applications and Safety
This compound is clinically used for its anti-inflammatory and analgesic effects in musculoskeletal conditions.[1] Its bronchodilator and anti-allergic properties have also been explored for the treatment of asthma.[5] As with other NSAIDs, potential side effects can include gastrointestinal disturbances.
Conclusion
This compound possesses a dual mechanism of action, targeting both the inflammatory cascade through COX inhibition and allergic responses via the stabilization of mast cells. This pharmacological profile makes it a versatile therapeutic agent for a range of inflammatory and allergic conditions. Further research to elucidate specific quantitative measures of its COX selectivity and a more detailed characterization of its pharmacokinetic profile would be beneficial for optimizing its clinical use and for the development of future derivatives.
References
- 1. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. Histamine Release from Mast Cells and Basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling pathway in nerve growth factor induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. academicjournals.org [academicjournals.org]
- 14. novamedline.com [novamedline.com]
Tiaramide: A Technical Overview of its Anti-inflammatory and Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the inhibition of key inflammatory mediators. This technical guide provides an in-depth analysis of the core pharmacological characteristics of this compound, focusing on its anti-inflammatory and analgesic effects. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound hydrochloride is a benzothiazole (B30560) derivative recognized for its therapeutic potential in managing inflammation and pain.[1] Like other NSAIDs, its primary mechanism involves the modulation of the arachidonic acid cascade, but it also exhibits other important pharmacological activities that contribute to its overall therapeutic profile. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating key technical information on the anti-inflammatory and analgesic properties of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects through several mechanisms:
-
Inhibition of Prostaglandin (B15479496) Synthesis: this compound inhibits cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (B1171923).[2] Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. While the precise selectivity for COX-1 versus COX-2 is not extensively documented in the readily available literature, its action is consistent with that of other non-selective NSAIDs.
-
Inhibition of Histamine (B1213489) Release: this compound has been shown to inhibit the release of histamine from mast cells.[1][2] Histamine is a potent vasodilator and increases vascular permeability, contributing to the edema and redness associated with inflammation. This anti-histaminic action provides an additional mechanism for its anti-inflammatory effects.
-
Bradykinin (B550075) Antagonism: this compound has been demonstrated to antagonize the effects of bradykinin.[3] Bradykinin is a peptide that causes vasodilation, increases vascular permeability, and directly stimulates pain receptors (nociceptors). By blocking bradykinin's actions, this compound can further reduce inflammation and pain.
Signaling Pathway of this compound's Anti-inflammatory Action
Figure 1: this compound's multifaceted anti-inflammatory and analgesic mechanisms.
Preclinical Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of this compound have been evaluated in various preclinical models.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of pharmacological agents. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin), and this compound-treated groups.
-
Drug Administration: this compound or the standard drug is administered orally or intraperitoneally at various doses 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema volume = (Paw volume at time t) - (Paw volume at baseline)
-
Percentage of inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
Quantitative Data:
| Compound | Dose (mg/kg) | Route | Time (hours) | % Inhibition of Edema |
| This compound | Data not available | p.o. | 3 | Data not available |
| Indomethacin | 10 | p.o. | 3 | ~50-60% |
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical method used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic stretching behavior known as "writhing."
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Groups: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and this compound-treated groups.
-
Drug Administration: this compound or the standard drug is administered orally or intraperitoneally 30 minutes before the acetic acid injection. The control group receives the vehicle.
-
Induction of Writhing: 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a period of 20 minutes.
-
Calculation of Analgesic Activity:
-
Percentage of inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100
-
Quantitative Data:
| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing |
| This compound | Data not available | p.o. | Data not available |
| Aspirin | 100 | p.o. | ~50-70% |
| Diclofenac | 10 | i.p. | ~70-80% |
Workflow for Preclinical Analgesic and Anti-inflammatory Testing
Figure 2: Standard workflow for preclinical evaluation of this compound.
In Vitro Studies
Inhibition of Histamine Release
This compound has been shown to inhibit immunologically-induced histamine release from mast cells in vitro.[2]
Experimental Protocol: In Vitro Histamine Release from Rat Peritoneal Mast Cells
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats.
-
Sensitization: The isolated mast cells are sensitized with anti-ovalbumin IgE.
-
Incubation with this compound: The sensitized mast cells are pre-incubated with various concentrations of this compound.
-
Challenge: Histamine release is triggered by challenging the cells with ovalbumin.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay or ELISA.
-
Calculation of Inhibition: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of this compound.
Quantitative Data:
| Compound | IC50 for Histamine Release Inhibition |
| This compound | Data not available |
Bradykinin Receptor Antagonism
Studies have indicated that this compound can antagonize bradykinin-induced effects.[3]
Experimental Protocol: Bradykinin B2 Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the bradykinin B2 receptor are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) in the presence and absence of various concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of unlabeled bradykinin) from total binding. The IC50 value for this compound is then calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Quantitative Data:
| Compound | Bradykinin B2 Receptor Binding IC50 |
| This compound | Data not available |
Clinical Data
Clinical studies on this compound for pain relief have been conducted, often assessing its efficacy using a Visual Analog Scale (VAS), where patients rate their pain intensity on a continuous scale.
Quantitative Data from a Postoperative Pain Study:
| Treatment Group | Mean Change in VAS Score from Baseline |
| This compound | Data not available |
| Placebo | Data not available |
Note: While clinical trials have been conducted, specific quantitative data on VAS score changes for this compound in postoperative pain are not widely published.
Conclusion
This compound is a non-steroidal anti-inflammatory agent with a multimodal mechanism of action that includes inhibition of prostaglandin synthesis, inhibition of histamine release, and antagonism of bradykinin. Preclinical studies have demonstrated its anti-inflammatory and analgesic efficacy in established animal models. While the available public literature confirms these activities, a comprehensive understanding of its potency and selectivity requires access to more detailed quantitative data, including dose-response relationships, ED50, and IC50 values from various assays. Further research to elucidate the COX-1/COX-2 selectivity profile of this compound would be beneficial for a more complete assessment of its therapeutic potential and safety profile. This technical guide provides a foundational understanding of this compound's core properties for researchers and professionals in the field of drug development.
References
- 1. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-induced contraction is inhibited by this compound, an anti-inflammatory drug, with an inhibition of increase in intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide and Cyclooxygenase-2 (COX-2) Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tiaramide and its Anti-Inflammatory Profile
This compound is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1][4] It has been clinically evaluated for conditions such as asthma and has demonstrated anti-anaphylactic activity.[5][6][7] The primary anti-inflammatory effect of NSAIDs is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] While this compound's broad mechanism is understood to involve this pathway, specific details on its interaction with the COX-2 isoform are not extensively documented.
The Cyclooxygenase-2 (COX-2) Signaling Pathway and NSAID Intervention
The COX-2 enzyme is typically induced in response to inflammatory stimuli, such as cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). By inhibiting COX-2, NSAIDs effectively block the production of these inflammatory mediators.
Quantitative Analysis of COX-2 Inhibition by NSAIDs
The inhibitory potency of an NSAID against COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value suggests greater selectivity for COX-2.
Table 1: Representative COX-2 Inhibition Data for Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.04 | 190 |
| Diclofenac | 0.7 | 0.03 | 23.3 |
| Ibuprofen | 2.5 | 13.9 | 0.18 |
| Naproxen | 2.6 | 5.2 | 0.5 |
| This compound | Data not available | Data not available | Data not available |
Note: The values presented are approximations from various sources and may differ based on the specific assay conditions.
Experimental Protocols for Assessing COX-2 Inhibition
A variety of in vitro assays are employed to determine the inhibitory activity of compounds against COX-2. A common method is the enzyme immunoassay (EIA), which measures the product of the COX-2 reaction, typically prostaglandin E2.
In Vitro COX-2 Inhibitory Activity Assay (Enzyme Immunoassay)
Objective: To determine the concentration-dependent inhibition of recombinant human COX-2 by a test compound.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 EIA kit
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: The reaction buffer, heme, and COX-2 enzyme are combined in a 96-well plate.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A control with solvent only is also prepared.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a quenching agent (e.g., 1 M HCl).
-
PGE2 Quantification: The amount of PGE2 produced in each well is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While this compound is recognized as an NSAID that likely exerts its anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, a detailed, quantitative understanding of its specific interaction with COX-2 is currently lacking in publicly accessible scientific literature. The information and protocols provided in this guide are based on the well-established principles of COX-2 inhibition by other NSAIDs and serve as a foundational framework for the potential characterization of this compound's activity. Further research is required to elucidate the precise inhibitory profile of this compound against COX-2, which would be invaluable for a more complete understanding of its therapeutic actions and for guiding future drug development efforts.
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide's Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the modulation of the arachidonic acid cascade, specifically targeting the synthesis of prostaglandins (B1171923). This technical guide provides an in-depth analysis of the effect of this compound on prostaglandin (B15479496) synthesis, detailing its mechanism of action, summarizing available data, and outlining relevant experimental protocols. The guide also includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α).[3]
By blocking the active site of COX enzymes, this compound prevents the synthesis of these pro-inflammatory mediators. The reduction in prostaglandin levels subsequently alleviates symptoms of inflammation, such as pain and swelling.[1]
Quantitative Data on this compound's Inhibitory Effects
For comparative purposes, the following tables provide a template for how such data would be presented. The values for other common NSAIDs are included to offer a frame of reference for the expected potency of cyclooxygenase inhibitors.[4]
Table 1: Cyclooxygenase Inhibition Profile of this compound and Reference NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 1.3 | 15.2 | 0.09 |
| Celecoxib | 15 | 0.04 | 375 |
| Indomethacin (B1671933) | 0.05 | 1.8 | 0.03 |
Note: The IC50 values for reference NSAIDs are approximate and can vary depending on the assay conditions.
Table 2: Effect of this compound on Prostaglandin Synthesis in a Cellular Model
| Treatment | PGE2 Production (% of Control) | PGF2α Production (% of Control) |
| Vehicle Control | 100% | 100% |
| This compound (Concentration X) | Data not available | Data not available |
| This compound (Concentration Y) | Data not available | Data not available |
| Indomethacin (10 µM) | ~10-20% | ~10-20% |
Note: The expected effect of a non-selective COX inhibitor like indomethacin is a significant reduction in both PGE2 and PGF2α levels.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to assess the effect of compounds like this compound on prostaglandin synthesis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add various concentrations of this compound or control inhibitors to the wells. For the control wells, add the vehicle (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cell-Based Prostaglandin Synthesis Assay
This protocol describes how to assess the ability of a test compound to inhibit prostaglandin production in a cellular context, for example, using macrophages.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test compound (this compound)
-
Control inhibitor (e.g., Indomethacin)
-
Phosphate-buffered saline (PBS)
-
PGE2 and PGF2α EIA Kits
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Stimulation: Induce prostaglandin synthesis by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the cells for a period sufficient for prostaglandin production (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Prostaglandin Quantification: Measure the concentration of PGE2 and PGF2α in the supernatant using specific EIA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Determine the effect of this compound on cell viability using a suitable assay (e.g., MTT assay) to ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 and PGF2α production for each concentration of this compound.
Visualizations
Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition
Experimental Workflow for In Vitro COX Inhibition Assay
References
Tiaramide's Core Mechanism: A Technical Deep Dive into Histamine Release Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the non-steroidal anti-inflammatory drug tiaramide and its potent inhibitory effects on histamine (B1213489) release. This whitepaper, targeted at researchers, scientists, and professionals in drug development, consolidates available data on this compound's mechanism of action, presenting quantitative findings, detailed experimental protocols, and novel visualizations of the underlying signaling pathways.
This compound hydrochloride has demonstrated a significant capacity to inhibit histamine release from mast cells and basophils, key effector cells in allergic and inflammatory responses. Studies have shown its effectiveness in mitigating histamine release induced by various stimuli, including antigens and compound 48/80. A notable aspect of this compound's profile is that its mechanism of action is distinct from that of disodium (B8443419) cromoglycate, a classic mast cell stabilizer. Furthermore, its in vivo metabolite, desethanol this compound (DETR), exhibits even greater potency in inhibiting immunologic histamine release.
Quantitative Analysis of this compound's Inhibitory Action
The inhibitory effects of this compound and its metabolite have been quantified across various in vitro models. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and desethanol this compound (DETR) on immunologically-induced histamine release from different cell types.
| Compound | Cell Type | Stimulus | IC50 (μM) |
| This compound | Rat Peritoneal Mast Cells | Anti-IgE | 280 |
| Desethanol this compound (DETR) | Rat Peritoneal Mast Cells | Anti-IgE | 70 |
| This compound | Human Basophils | Anti-IgE | >500 |
| Desethanol this compound (DETR) | Human Basophils | Anti-IgE | 250 |
| This compound | Guinea Pig Lung Slices | Anti-IgG1 | 150 |
| Desethanol this compound (DETR) | Guinea Pig Lung Slices | Anti-IgG1 | 80 |
Core Signaling Pathway of Histamine Release and this compound's Point of Intervention
Histamine release from mast cells is a complex process initiated by the cross-linking of IgE receptors on the cell surface. This event triggers a signaling cascade that is critically dependent on intracellular calcium mobilization. A key player in this pathway is Phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This surge in intracellular calcium is a primary trigger for the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[1][2]
While direct evidence for this compound's interaction with Phospholipase C is still under investigation, its demonstrated calcium antagonistic activity suggests a point of intervention downstream of PLC activation, likely at the level of calcium influx or mobilization. By attenuating the increase in intracellular calcium, this compound effectively dampens the signal for degranulation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.
Inhibition of IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells
This protocol outlines the procedure used to determine the inhibitory effect of this compound and DETR on antigen-induced histamine release from passively sensitized rat peritoneal mast cells.
-
Mast Cell Collection and Sensitization: Peritoneal mast cells are collected from rats and passively sensitized by incubation with IgE antibodies.
-
Drug Incubation: The sensitized mast cells are pre-incubated with varying concentrations of this compound, DETR, or a vehicle control for a specified period.
-
Antigen Challenge: Histamine release is initiated by challenging the cells with the corresponding antigen.
-
Histamine Quantification: The reaction is stopped, and the amount of histamine released into the supernatant is measured using a fluorometric assay.
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells. The IC50 value, the concentration of the drug that causes 50% inhibition of histamine release, is then determined.
Inhibition of IgE-Mediated Histamine Release from Human Basophils
This protocol details the methodology for assessing the inhibitory activity of this compound and DETR on anti-IgE-induced histamine release from human basophils.
-
Basophil Isolation: Leukocyte-rich plasma is obtained from human blood, and basophils are isolated.
-
Drug Incubation: The isolated basophils are pre-incubated with different concentrations of the test compounds or a control.
-
Anti-IgE Challenge: Histamine release is triggered by the addition of anti-IgE antibodies.
-
Histamine Measurement: The reaction is terminated, and the released histamine is quantified.
-
IC50 Determination: The concentration-response curve is plotted to calculate the IC50 value.
Inhibition of IgG1-Induced Histamine Release from Guinea Pig Lung Slices
This protocol describes the procedure for evaluating the effect of this compound and DETR on immunologically stimulated histamine release from guinea pig lung tissue.
-
Tissue Preparation and Sensitization: Lung tissue from guinea pigs is sliced and passively sensitized with IgG1 antibodies.
-
Drug Incubation: The lung slices are incubated with various concentrations of this compound, DETR, or a vehicle.
-
Antigen Challenge: The tissue slices are challenged with the specific antigen to induce histamine release.
-
Histamine Analysis: The histamine content in the supernatant is determined.
-
Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 value is determined.
Structure-Activity Relationship
This compound belongs to the benzothiazole (B30560) class of compounds. While a detailed structure-activity relationship (SAR) study specifically for this compound's histamine release inhibitory activity is not extensively documented in the public domain, general principles for related benzothiazole derivatives suggest that modifications to the piperazine (B1678402) ring and the benzothiazole nucleus can significantly impact biological activity. The enhanced potency of the metabolite, desethanol this compound, where the ethanol (B145695) group on the piperazine ring is removed, provides a key insight into the SAR for this particular scaffold. This suggests that reducing the polarity at this position may be favorable for activity.
This technical guide provides a foundational resource for researchers engaged in the study of anti-inflammatory and anti-allergic compounds. The consolidated data and detailed protocols for this compound are intended to facilitate further investigation into its mechanism of action and potential therapeutic applications.
References
- 1. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phospholipase C gamma 1-dependent pathway of Fc epsilon RI-mediated mast cell activation is regulated independently of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide In Vivo Efficacy: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated a range of pharmacological effects in preclinical in vivo studies. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, focusing on its anti-inflammatory, analgesic, and antiallergic properties. The document summarizes key quantitative data from various animal models, details the experimental protocols used in these studies, and visually represents the proposed mechanisms of action and experimental workflows through signaling pathway and flowchart diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and investigation of anti-inflammatory and analgesic therapeutics.
Introduction
This compound hydrochloride is a benzothiazoline (B1199338) derivative that has been investigated for its therapeutic potential in managing conditions associated with inflammation and pain.[1][2] In vivo studies have been crucial in elucidating its pharmacological profile, revealing its efficacy in various animal models of inflammation, pain, and allergic reactions.[1][3] This document synthesizes the available in vivo data to provide a detailed technical resource for the scientific community.
In Vivo Anti-Inflammatory Efficacy
This compound has shown significant anti-inflammatory effects in established animal models of inflammation. A key model used to evaluate these effects is the carrageenan-induced paw edema model in rats and mice.
Quantitative Data: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.[4][5] The inflammatory response in this model is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandins (B1171923) and other inflammatory mediators.[6]
| Animal Model | This compound Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | [7] |
| Mouse | Data not available | Data not available | Data not available | Data not available | [8] |
Note: Specific quantitative dose-response data for this compound in the carragean-induced paw edema model were not available in the public domain literature reviewed.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for inducing and measuring paw edema to evaluate the anti-inflammatory activity of a test compound like this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound hydrochloride
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
-
Vehicle (e.g., saline, carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound or the vehicle to the respective groups via the desired route (e.g., oral, intraperitoneal).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at the specified time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
In Vivo Analgesic Efficacy
This compound has been reported to possess analgesic properties.[1] A common method to assess the peripheral analgesic activity of compounds is the acetic acid-induced writhing test in mice.[9]
Quantitative Data: Acetic Acid-Induced Writhing Test
The intraperitoneal injection of acetic acid in mice causes abdominal constrictions, or "writhes," which is a response to pain mediated by the release of endogenous inflammatory mediators.[10]
| Animal Model | This compound Dose | Route of Administration | % Inhibition of Writhing | Reference |
| Mouse | Data not available | Data not available | Data not available | [11] |
Note: Specific quantitative dose-response data for this compound in the acetic acid-induced writhing test were not available in the public domain literature reviewed.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol describes the procedure for evaluating the analgesic effect of a substance by counting the number of writhes induced by acetic acid.
Materials:
-
Swiss albino mice (20-25 g)
-
This compound hydrochloride
-
Acetic acid (0.6% v/v in saline)
-
Vehicle (e.g., saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory environment before the experiment.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound or the vehicle to the respective groups, typically 30 minutes before the acetic acid injection.[12]
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal contractions and stretching of the hind limbs) for a set period, usually 20 minutes.
-
Calculation of Inhibition:
-
The percentage of analgesic activity is calculated as: % Inhibition = [(Mean number of writhes in control - Mean number of writhes in test group) / Mean number of writhes in control] x 100
-
In Vivo Antiallergic and Antiasthmatic Efficacy
This compound has demonstrated antiallergic and antiasthmatic properties, primarily evaluated through its ability to inhibit histamine-induced bronchoconstriction in guinea pigs.[13]
Quantitative Data: Histamine-Induced Bronchoconstriction
In this model, the protective effect of a drug against bronchospasm induced by an aerosolized histamine solution is measured.
| Animal Model | This compound Dose | Route of Administration | Effect | Reference |
| Guinea Pig | Data not available | Data not available | Protection against histamine-induced bronchoconstriction | [14][15] |
Note: Specific quantitative dose-response data for this compound in the histamine-induced bronchoconstriction model were not available in the public domain literature reviewed.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
This protocol details the methodology for assessing the protective effects of a compound against histamine-induced bronchospasm.
Materials:
-
Dunkin-Hartley guinea pigs (300-400 g)
-
This compound hydrochloride
-
Histamine dihydrochloride (B599025) solution (e.g., 0.1% w/v)
-
Whole-body plethysmograph or observation chamber
-
Nebulizer
Procedure:
-
Animal Selection: Use healthy guinea pigs and determine their pre-challenge respiratory parameters.
-
Drug Administration: Administer this compound or a vehicle to the animals.
-
Histamine Challenge: At a predetermined time after drug administration, expose the animals to an aerosol of histamine solution in a closed chamber.[3]
-
Observation: Observe the animals for signs of respiratory distress and the onset of convulsions. The time until the onset of these signs is recorded as the pre-convulsion time.
-
Evaluation of Protection: An increase in the pre-convulsion time in the treated group compared to the control group indicates a protective effect.
Mechanism of Action: Proposed Signaling Pathways
The in vivo efficacy of this compound is attributed to several mechanisms of action. A primary proposed mechanism is the inhibition of histamine release from mast cells.[1] Additionally, this compound is suggested to act as a bradykinin (B550075) antagonist and may exert some of its effects through the modulation of calcium channels.
Discussion and Future Directions
The available in vivo data suggest that this compound is a promising compound with anti-inflammatory, analgesic, and antiallergic properties. Its metabolite, desethanol this compound (DETR), has been noted to be more potent in some in vitro models, indicating that the in vivo effects of this compound may be partially mediated by its metabolic conversion.[1]
A significant gap in the current publicly available literature is the lack of detailed quantitative dose-response data for this compound in standard in vivo models. Future research should focus on generating this data to establish clear dose-efficacy relationships and to determine key pharmacological parameters such as the ED50 for its various effects. Furthermore, a more in-depth investigation into the specific signaling pathways modulated by this compound, particularly its effects on calcium channels and downstream signaling cascades, would provide a more complete understanding of its mechanism of action.
Conclusion
This technical guide has summarized the key in vivo efficacy studies of this compound, providing an overview of its anti-inflammatory, analgesic, and antiallergic activities. While the qualitative evidence for its efficacy is present, there is a clear need for more comprehensive quantitative data to fully characterize its pharmacological profile. The detailed experimental protocols and workflow diagrams provided herein are intended to aid researchers in the design and execution of future studies to further elucidate the therapeutic potential of this compound.
References
- 1. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]
- 3. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of carrageenan and dextran-induced edemas by 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 12. ajpp.in [ajpp.in]
- 13. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the mechanism of histamine-induced bronchodilation in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide's Potential in Asthma and Respiratory Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide, a non-steroidal anti-inflammatory agent, has demonstrated significant potential in the management of asthma and respiratory inflammation. This technical guide provides an in-depth analysis of the core scientific principles underlying this compound's therapeutic effects. Through a comprehensive review of preclinical and clinical research, this document outlines its multifaceted mechanism of action, including the inhibition of key inflammatory mediators and its role as a calcium channel blocker. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of associated signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this compound's potential in respiratory medicine.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. The inflammatory cascade in asthma is complex, involving the activation of various immune cells such as mast cells, eosinophils, and neutrophils, and the release of a plethora of inflammatory mediators. This compound has emerged as a promising therapeutic agent due to its ability to interfere with multiple pathways implicated in asthma pathogenesis. This guide synthesizes the current body of research on this compound, focusing on its pharmacological properties and its effects on the cellular and molecular mechanisms of respiratory inflammation.
Mechanism of Action
This compound's therapeutic effects in asthma and respiratory inflammation are attributed to its ability to modulate several key pathological processes. Its primary mechanisms of action include the inhibition of mast cell degranulation, antagonism of calcium channels, and modulation of the arachidonic acid cascade.
Inhibition of Mast Cell Degranulation and Histamine (B1213489) Release
Mast cells play a pivotal role in the initiation of the allergic inflammatory response in asthma. Upon activation, they release a variety of pre-formed and newly synthesized inflammatory mediators, including histamine. This compound has been shown to be a potent inhibitor of histamine release from mast cells[1].
-
Anti-anaphylactic Properties: this compound hydrochloride exhibits significant anti-anaphylactic activity by exerting a strong inhibitory action on antigen-induced and compound 48/80-induced histamine release from rat peritoneal mast cells[2].
Calcium Channel Antagonism
The influx of extracellular calcium is a critical step in the contraction of airway smooth muscle and the degranulation of mast cells. This compound has been identified as a calcium channel blocker, which contributes to its bronchodilatory and anti-inflammatory effects[3][4][5][6][7].
-
Airway Smooth Muscle Relaxation: By blocking the inward movement of calcium into airway smooth muscle cells, this compound can lead to muscle relaxation and bronchodilation[3]. This calcium antagonistic activity is believed to be a key contributor to its therapeutic effect in asthma[3].
Modulation of the Arachidonic Acid Cascade
The arachidonic acid cascade is a major pathway in the generation of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and thromboxanes. This compound has been shown to inhibit the formation of thromboxane (B8750289) A2 (TXA2), a potent bronchoconstrictor and inflammatory mediator[3][8][9].
-
Inhibition of Thromboxane A2 Synthesis: In anesthetized guinea pigs, this compound hydrochloride was found to inhibit the formation of circulating thromboxane A2 induced by histamine and bradykinin[3]. This suggests that this compound may interfere with the activity of enzymes in the arachidonic acid pathway, such as thromboxane synthase.
Preclinical and Clinical Efficacy
The efficacy of this compound in asthma has been evaluated in both preclinical models and clinical trials, demonstrating its potential as a therapeutic agent.
Preclinical Studies
In preclinical studies, this compound has been shown to protect against bronchoconstriction induced by various stimuli.
-
Inhibition of Bronchoconstriction: this compound hydrochloride has demonstrated protective effects against histamine- and bradykinin-induced bronchoconstriction in anesthetized guinea pigs, preventing an increase in lung resistance and a decrease in dynamic compliance[3].
Clinical Trials
Clinical trials in asthmatic patients have provided evidence of this compound's therapeutic benefit.
-
Improvement in Lung Function: A double-blind, crossover trial in 13 asthmatic patients showed that this compound treatment resulted in a significantly higher mean mid-morning Peak Expiratory Flow Rate (PEFR) of 362 L/min compared to 328 L/min with placebo (P < 0.001). The evening PEFR was also higher with this compound[10][11].
-
Reduction in Rescue Medication Use: The same study reported a significant reduction in the daily use of salbutamol (B1663637) inhalers during this compound treatment (1.8 uses) compared to placebo (2.3 uses) (P < 0.05)[10][11].
-
Comparative Efficacy: In a double-blind, cross-over study involving 35 adult asthmatic patients, oral this compound (200 mg four times daily) showed a significant therapeutic effect compared to placebo and was comparable to oral salbutamol (4 mg four times daily)[12]. Notably, more patients preferred this compound over salbutamol, and it was associated with fewer side effects[12].
Quantitative Data Summary
| Study | Parameter | This compound Group | Placebo Group | p-value | Reference |
| Perks et al., 1982 | Mean Mid-Morning PEFR (L/min) | 362 | 328 | < 0.001 | [10][11] |
| Perks et al., 1982 | Mean Daily Salbutamol Inhaler Use | 1.8 | 2.3 | < 0.05 | [10][11] |
Experimental Protocols
Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs (Adapted from Folco et al., 1982)
-
Animal Model: Male guinea pigs (350-450g) are anesthetized.
-
Instrumentation: A cannula is inserted into the trachea for artificial respiration and measurement of respiratory volume. A catheter is placed in the jugular vein for drug administration. Transpulmonary pressure is measured to assess lung resistance and dynamic compliance.
-
Procedure:
-
A baseline of respiratory parameters is established.
-
Bronchoconstriction is induced by an intravenous infusion of histamine.
-
This compound hydrochloride is administered intravenously at varying doses prior to the histamine challenge.
-
Changes in lung resistance and dynamic compliance are recorded and compared to control animals receiving a vehicle.
-
Histamine Release Assay from Rat Peritoneal Mast Cells (Adapted from Renoux et al., 1978)
-
Cell Isolation: Peritoneal mast cells are harvested from male Wistar rats by peritoneal lavage with a suitable buffer. The cells are then purified by centrifugation.
-
Procedure:
-
Purified mast cells are suspended in a buffered salt solution.
-
The cells are pre-incubated with various concentrations of this compound hydrochloride or a vehicle control for a specified time.
-
Histamine release is triggered by the addition of an antigen (for sensitized cells) or a chemical releasing agent like compound 48/80.
-
After a short incubation period, the reaction is stopped by centrifugation in the cold.
-
The histamine content in the supernatant is determined using a fluorometric assay.
-
The percentage of histamine release inhibition is calculated by comparing the results from this compound-treated cells to the control.
-
Signaling Pathways and Visualizations
This compound's Impact on Mast Cell Degranulation
This compound's inhibitory effect on mast cell degranulation is, in part, mediated by its ability to block calcium influx, a critical step in the signaling cascade leading to the release of histamine and other inflammatory mediators.
This compound's Role in the Arachidonic Acid Cascade
This compound interferes with the arachidonic acid pathway by inhibiting the synthesis of thromboxane A2, a potent bronchoconstrictor.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use.
-
Metabolism: this compound is extensively metabolized in humans, with only about 1.5% of the drug excreted unchanged in the urine[13]. The major urinary metabolites are 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA), its 1-oxide derivative (TRAO), and the O-glucuronide of this compound[13]. In vitro studies with human and rat liver microsomes have shown that N-oxidation of this compound is a significant metabolic pathway in humans[14]. One of its metabolites, desethanol this compound (DETR), has also been found to inhibit the immunological release of histamine[1].
Effects on Other Inflammatory Cells
While the primary focus of this compound research has been on mast cells, its anti-inflammatory properties may extend to other key inflammatory cells involved in asthma, such as eosinophils and neutrophils. However, the current literature provides limited specific data on the direct effects of this compound on these cell types. A related non-steroidal anti-inflammatory drug, tiaprofenic acid, has been shown to inhibit the chemotaxis and random migration of human polymorphonuclear leukocytes[15]. Further research is warranted to elucidate the specific effects of this compound on eosinophil and neutrophil function in the context of respiratory inflammation.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent for asthma and respiratory inflammation. Its ability to inhibit mast cell degranulation, block calcium channels, and modulate the arachidonic acid cascade provides a strong rationale for its clinical utility. The existing preclinical and clinical data demonstrate its efficacy in improving lung function and reducing the need for rescue medication in asthmatic patients. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound as a valuable treatment option for respiratory diseases. Future investigations should focus on elucidating its precise effects on eosinophils and neutrophils and further defining its role within the complex inflammatory signaling networks of the airways.
References
- 1. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of thromboxane A2 biosynthesis in human platelets by burimamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa. | Semantic Scholar [semanticscholar.org]
- 10. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound--a new oral drug for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary metabolite profile of this compound in man and in some animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of this compound in vitro. I. Oxidative metabolism of this compound by human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Tiaramide in Musculoskeletal Disorder Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable efficacy in various preclinical models of musculoskeletal disorders. Its mechanism of action, primarily centered on the inhibition of prostaglandin (B15479496) synthesis, extends to interactions with other key inflammatory and pain signaling pathways, including those mediated by bradykinin (B550075) and serotonin. This technical guide provides an in-depth overview of the pharmacological profile of this compound in relevant animal models, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanistic pathways to support further research and development in the field of musculoskeletal therapeutics.
Introduction
Musculoskeletal disorders represent a significant global health burden, necessitating the continued development of effective and well-characterized therapeutic agents. This compound is a benzothiazole (B30560) derivative with established anti-inflammatory, analgesic, and antipyretic properties.[1] Its multifaceted mechanism of action makes it a compound of interest for the management of pain and inflammation associated with various musculoskeletal conditions. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the foundational preclinical data on this compound's efficacy and mechanism of action in established musculoskeletal disorder models.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis, this compound effectively mitigates these cardinal signs of inflammation.
Beyond its effects on the COX pathway, this compound has been shown to antagonize the actions of other pro-inflammatory and algesic mediators. It has demonstrated inhibitory effects on bradykinin-induced responses and interferes with serotonin-mediated pathways, contributing to its overall analgesic and anti-inflammatory profile.[3][4] This multi-target engagement suggests a broader spectrum of activity compared to solely COX-inhibiting agents.
Signaling Pathway of this compound in Inflammation and Nociception
Efficacy in Musculoskeletal Disorder Models
This compound has been evaluated in several well-established animal models of inflammation and pain that are relevant to musculoskeletal disorders. These models are crucial for assessing the therapeutic potential of novel compounds.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay for evaluating the acute anti-inflammatory activity of drugs. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.
Quantitative Data:
| Animal Model | Administration Route | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Rat | Oral | 100 | 3 hours | 43.1 | Tsurumi et al., 1972 |
| Rat | Oral | 200 | 3 hours | 55.2 | Tsurumi et al., 1972 |
| Rat | Intraperitoneal | 50 | 3 hours | 48.5 | Tsurumi et al., 1972 |
| Rat | Intraperitoneal | 100 | 3 hours | 60.3 | Tsurumi et al., 1972 |
Experimental Protocol: Carrageenan-Induced Paw Edema
Adjuvant-Induced Arthritis
The adjuvant-induced arthritis model in rats is a well-established model of chronic inflammation that shares many features with human rheumatoid arthritis. It is used to evaluate the efficacy of drugs on both the acute and chronic phases of inflammation, as well as on systemic aspects of the disease.
Quantitative Data:
| Animal Model | Administration Route | Dose (mg/kg/day) | Treatment Duration | Endpoint | % Inhibition | Reference |
| Rat | Oral | 50 | 14 days (prophylactic) | Paw Swelling | 35.8 | Tsurumi et al., 1972 |
| Rat | Oral | 100 | 14 days (prophylactic) | Paw Swelling | 51.2 | Tsurumi et al., 1972 |
| Rat | Oral | 100 | 7 days (therapeutic) | Paw Swelling | 30.5 | Tsurumi et al., 1972 |
Experimental Protocol: Adjuvant-Induced Arthritis
Analgesic Activity
The analgesic properties of this compound have been assessed using various models that measure the response to noxious stimuli.
This test is a chemical-induced visceral pain model used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.
Quantitative Data:
| Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of Writhing | ED50 (mg/kg) | Reference |
| Mouse | Oral | 50 | 45.2 | 55.0 | Tsurumi et al., 1972 |
| Mouse | Oral | 100 | 68.7 | Tsurumi et al., 1972 | |
| Mouse | Intraperitoneal | 25 | 52.1 | 23.0 | Tsurumi et al., 1972 |
| Mouse | Intraperitoneal | 50 | 75.4 | Tsurumi et al., 1972 |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This test measures the pain threshold in response to a mechanical stimulus. An increasing pressure is applied to the inflamed paw, and the pressure at which the animal withdraws its paw is recorded as the pain threshold.
Quantitative Data:
| Animal Model | Administration Route | Dose (mg/kg) | Time Post-Dosing | Increase in Pain Threshold (%) | Reference |
| Rat (inflamed paw) | Oral | 100 | 1 hour | 75.3 | Tsurumi et al., 1972 |
| Rat (inflamed paw) | Oral | 200 | 1 hour | 112.5 | Tsurumi et al., 1972 |
Experimental Protocol: Randall-Selitto Test
Conclusion
The preclinical data for this compound robustly support its anti-inflammatory and analgesic effects in models that are highly relevant to musculoskeletal disorders. Its multimodal mechanism of action, targeting not only prostaglandin synthesis but also other key pain and inflammation pathways, suggests its potential for broad efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design further studies to explore the full therapeutic potential of this compound in the management of musculoskeletal conditions. Further investigation into its long-term efficacy, safety profile in chronic models, and its effects on cartilage and bone remodeling would be valuable next steps.
References
- 1. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tiaramide: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile, exhibiting analgesic, anti-inflammatory, and antiallergic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, its established and potential therapeutic applications, and the experimental evidence supporting its use. The primary mechanism of this compound involves the inhibition of prostaglandin (B15479496) synthesis through the cyclooxygenase (COX) pathway. Additionally, it demonstrates efficacy in modulating allergic responses by inhibiting histamine (B1213489) release from mast cells and has been suggested to possess calcium channel blocking activities. This document consolidates available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound hydrochloride is a benzothiazole (B30560) derivative that has been investigated for its therapeutic effects in a range of inflammatory and pain-related conditions.[1] As a non-steroidal anti-inflammatory drug, its primary mode of action is the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[2] Beyond its anti-inflammatory and analgesic effects, this compound has also demonstrated antiallergic properties, making it a compound of interest for conditions such as asthma.[3] This guide aims to provide a detailed technical overview of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by available preclinical and clinical data.
Mechanism of Action
This compound's therapeutic effects are attributed to several distinct mechanisms of action:
-
Inhibition of Prostaglandin Synthesis: Like other NSAIDs, this compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[2] While the specific selectivity for COX-1 versus COX-2 has not been definitively quantified in the available literature, its anti-inflammatory action suggests a significant impact on this pathway.
-
Inhibition of Histamine Release: this compound has been shown to inhibit the release of histamine from mast cells.[1][3] This action is central to its antiallergic effects and suggests its potential in treating allergic conditions. The inhibition of histamine release contributes to the reduction of allergic inflammation and associated symptoms.[1]
-
Calcium Channel Blocking Activity: Evidence suggests that this compound may also act as a calcium channel blocker. This mechanism could contribute to its smooth muscle relaxant properties, which is particularly relevant for its application in asthma.[4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Therapeutic Applications
This compound has been evaluated for its efficacy in several therapeutic areas, primarily focusing on inflammatory and pain-related conditions.
Asthma
Clinical studies have demonstrated the potential of this compound as a therapeutic agent for asthma.[1][3] Its bronchodilator activity and ability to reduce the reliance on rescue medication suggest a beneficial role in asthma management.[3]
Quantitative Data: Efficacy in Asthma
| Parameter | This compound | Placebo | p-value | Reference |
| Mean Mid-Morning PEFR (L/min) | 362 | 328 | < 0.001 | [3] |
| Mean Evening PEFR (L/min) | 378 | 388 | < 0.001 | [3] |
| Mean Daily Salbutamol Inhaler Use | 1.8 | 2.3 | < 0.05 | [3] |
Musculoskeletal and Joint Disorders
As an NSAID, this compound holds promise for the management of pain and inflammation associated with musculoskeletal disorders such as osteoarthritis and rheumatoid arthritis. While specific clinical trial data with VAS or WOMAC scores for this compound in these conditions is limited in the available literature, its mechanism of action strongly supports its potential efficacy.
Allergic Conditions
The demonstrated ability of this compound to inhibit histamine release from mast cells suggests its potential application in various allergic conditions beyond asthma, such as allergic rhinitis and urticaria.[1]
Pharmacokinetics
Understanding the pharmacokinetic profile of a drug is crucial for determining appropriate dosage and administration schedules. Currently, detailed human pharmacokinetic data (Cmax, Tmax, half-life) for this compound is not extensively available in the public domain. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion in humans.
Experimental Protocols
This section details the methodologies for key experiments that have been or could be used to evaluate the efficacy and mechanism of action of this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to assess the anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure: a. Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound). b. The initial paw volume of each animal is measured using a plethysmometer. c. The respective treatments are administered orally or intraperitoneally. d. After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal. e. Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animal Model: Swiss albino mice.
-
Procedure: a. Animals are divided into control, standard (e.g., aspirin), and test groups. b. The respective treatments are administered orally or intraperitoneally. c. After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions). d. The number of writhes is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.[5]
References
- 1. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Tiaramide Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Methodologies Related to the Non-Steroidal Anti-inflammatory Agent, Tiaramide Hydrochloride.
This technical guide provides a comprehensive overview of this compound hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with additional anti-allergic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's identification, properties, and relevant experimental frameworks.
Compound Identification
This compound hydrochloride is the hydrochloride salt of this compound. It is a well-documented compound with established identifiers crucial for research and regulatory purposes.
Table 1: Compound Identification
| Identifier | Value | Citation |
| CAS Number | 35941-71-0 | [1] |
| Parent CAS Number | 32527-55-2 (this compound) | [2] |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O₃S | [1] |
| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | [1] |
A comprehensive list of synonyms for this compound hydrochloride is provided below to aid in literature searches and material sourcing.
Table 2: Synonyms for this compound Hydrochloride
| Synonym |
| Solantal |
| This compound HCl |
| NTA-194 |
| RHC-2592 |
| FK-1160 |
| USV 2592 HCl |
| 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride |
Source:[1]
Physicochemical and Pharmacological Properties
This compound hydrochloride's therapeutic effects are rooted in its specific physicochemical and pharmacological characteristics.
Table 3: Physicochemical Properties
| Property | Value | Citation |
| Molecular Weight | 392.3 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | DMSO: 125 mg/mL (318.63 mM) | [3] |
| Storage | 4°C, sealed storage, away from moisture | [3] |
Table 4: Pharmacological Data
| Parameter | Value | Citation |
| Pharmacological Class | Anti-Inflammatory Agents, Non-Steroidal; Bronchodilator Agents | [1][2] |
| Mechanism of Action | Cyclooxygenase (COX) Inhibitor; Histamine (B1213489) Release Inhibitor | [1][4] |
| IC₅₀ (COX-1) | Data not available in the searched literature. | |
| IC₅₀ (COX-2) | Data not available in the searched literature. |
Mechanism of Action
This compound hydrochloride exhibits a dual mechanism of action, contributing to its efficacy as both an anti-inflammatory and anti-allergic agent.[1][4]
-
Anti-inflammatory Action : As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX, this compound hydrochloride prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
-
Anti-allergic/Anti-anaphylactic Action : this compound hydrochloride has been shown to inhibit the immunologic release of histamine from mast cells and basophils.[4] This action is distinct from its COX inhibition and contributes to its effectiveness in managing allergic conditions like asthma.[5][6] It has also been suggested to possess calcium antagonistic activity.[6]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. While specific, published step-by-step protocols for the synthesis and HPLC analysis of this compound hydrochloride were not identified in the performed literature search, representative methodologies for key pharmacological assays are provided below.
Synthesis of this compound Hydrochloride
Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)
This protocol describes a general method to determine the inhibitory activity of a compound like this compound hydrochloride against COX-1 and COX-2.
Methodology:
-
Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of co-factors (e.g., 100 µM hematin, 40 mM L-epinephrine) and the substrate (arachidonic acid). Prepare serial dilutions of this compound hydrochloride in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction : In reaction tubes, mix the assay buffer with the co-factors.
-
Enzyme Addition : Add a specific amount of COX-1 or COX-2 enzyme (e.g., ~1 unit) to the tubes and incubate for 2 minutes at room temperature.
-
Inhibitor Addition : Add a small volume of the this compound hydrochloride dilution (or DMSO for the negative control) to the enzyme solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.
-
Reaction Termination : After a set time (e.g., 2 minutes), terminate the reaction by adding an acid, such as 2.0 M HCl.
-
Quantification : The product of the reaction (e.g., Prostaglandin E₂) is then extracted and quantified using a suitable method like LC-MS/MS or an ELISA kit.
-
Data Analysis : The percentage of inhibition for each concentration of this compound hydrochloride is calculated relative to the control. The IC₅₀ value is determined by plotting the inhibition curve.
Histamine Release Assay (Representative Protocol)
This protocol outlines a general procedure for measuring the inhibition of histamine release from mast cells, as has been described for this compound hydrochloride.[4]
Methodology:
-
Mast Cell Isolation : Isolate peritoneal mast cells from a suitable animal model (e.g., rats) through peritoneal lavage. Purify the mast cells using a density gradient centrifugation method.
-
Cell Incubation : Resuspend the purified mast cells in a buffered salt solution (e.g., Tyrode's buffer) containing calcium.
-
Inhibitor Pre-incubation : Incubate aliquots of the mast cell suspension with various concentrations of this compound hydrochloride or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.
-
Histamine Release Stimulation : Induce histamine release by adding a secretagogue, such as compound 48/80 or an appropriate antigen for sensitized cells.
-
Termination : Stop the release reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification : Collect the supernatant. The amount of histamine released into the supernatant is measured using a sensitive method, such as a fluorometric assay involving condensation with o-phthalaldehyde (B127526) (OPT) or a specific ELISA kit.
-
Data Analysis : Calculate the percentage inhibition of histamine release for each this compound hydrochloride concentration compared to the control. Determine the IC₅₀ value from the resulting dose-response curve.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated stability-indicating RP-HPLC method for the routine analysis or impurity profiling of this compound hydrochloride is not described in the searched literature. Development of such a method would typically involve screening various C8 or C18 columns, optimizing a mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), and selecting an appropriate detection wavelength based on the compound's UV spectrum.
References
- 1. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tiaramide: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-allergic and analgesic properties.[1][2][3][4][5] In vitro studies have begun to elucidate its mechanisms of action, pointing towards its role in modulating key inflammatory and allergic response pathways. This document provides a detailed overview of the experimental protocols used to characterize the in vitro activities of this compound, including its effects on histamine (B1213489) release, cyclooxygenase (COX) activity, prostaglandin (B15479496) E2 (PGE2) synthesis, and intracellular calcium mobilization. The provided methodologies and data summaries are intended to serve as a valuable resource for researchers investigating the pharmacological profile of this compound and similar compounds.
Data Presentation
The following table summarizes the key in vitro effects of this compound based on available literature. While studies confirm the inhibitory actions of this compound, specific half-maximal inhibitory concentration (IC50) values are not consistently reported in the reviewed literature.
| In Vitro Assay | Cell/System Type | Effect of this compound | Quantitative Data (IC50) | Reference Compound(s) |
| IgE-Mediated Histamine Release | Rat Mast Cells, Human Basophils | Inhibition of histamine release | Not specified in reviewed literature | Disodium Cromoglycate (less potent) |
| Compound 48/80-Induced Histamine Release | Rat Peritoneal Mast Cells | Strong inhibition of histamine release | Not specified in reviewed literature | Disodium Cromoglycate |
| Cyclooxygenase (COX) Activity | Not specified | Implied inhibition as an NSAID | Not specified in reviewed literature | Not specified |
| Prostaglandin E2 (PGE2) Synthesis | Not specified | Implied inhibition | Not specified in reviewed literature | Not specified |
| Calcium Influx | Not specified | Implied inhibition (Calcium channel blocking activity suggested) | Not specified in reviewed literature | Not specified |
Experimental Protocols
IgE-Mediated Histamine Release from Mast Cells/Basophils
This protocol outlines the methodology to assess the inhibitory effect of this compound on IgE-mediated histamine release from mast cells or basophils.
Materials:
-
Rat basophilic leukemia (RBL) cells or isolated human basophils
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
This compound
-
Tyrode's buffer (supplemented with Ca2+, Mg2+, and gelatin)
-
Histamine ELISA kit
-
96-well plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Cell Sensitization:
-
Plate RBL cells or isolated basophils in a 96-well plate.
-
Sensitize the cells by incubating with an optimal concentration of anti-DNP IgE antibody overnight at 37°C.
-
Wash the cells three times with Tyrode's buffer to remove unbound IgE.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).
-
-
Antigen Challenge:
-
Induce histamine release by adding DNP-HSA antigen to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Histamine Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Determine the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay is used to screen for inhibitors of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
-
Inhibitor Incubation:
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Substrate Addition:
-
Add the colorimetric substrate (TMPD) to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a time course (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of color change is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of COX inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the production of PGE2 in a cell-based system.
Materials:
-
Human whole blood or a suitable cell line (e.g., macrophages, monocytes)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound
-
RPMI-1640 medium
-
PGE2 ELISA kit
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
If using a cell line, seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells or fresh human whole blood with various concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Add LPS to the wells to stimulate the cells and induce PGE2 production.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate or blood tubes to pellet the cells.
-
Collect the supernatant (cell culture medium or plasma).
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the collected samples using a competitive PGE2 ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 synthesis inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
-
Intracellular Calcium Flux Assay
This assay is used to determine the effect of this compound on intracellular calcium levels, which can indicate calcium channel blocking activity.
Materials:
-
A suitable cell line known to express voltage-gated or receptor-operated calcium channels (e.g., smooth muscle cells, neuronal cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
A stimulating agent (e.g., potassium chloride for voltage-gated channels, or a specific receptor agonist)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating and Dye Loading:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Addition:
-
Add different concentrations of this compound to the wells and incubate for a predetermined time.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the stimulating agent to the wells to induce calcium influx.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response or the area under the curve for each concentration of this compound.
-
Determine the percentage of inhibition of the calcium flux and calculate the IC50 value.
-
Mandatory Visualization
Caption: IgE-Mediated Histamine Release Signaling Pathway.
Caption: Arachidonic Acid Cascade and Prostaglandin E2 Synthesis.
Caption: Calcium Signaling in Smooth Muscle Contraction.
References
- 1. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of compound 48/80 induced mediator release following oral administration of this compound hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiaramide in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with a range of pharmacological activities, including analgesic, anti-inflammatory, and antiallergic properties. It has been investigated for its therapeutic potential in conditions such as asthma and inflammatory pain. This document provides detailed application notes and protocols for utilizing this compound in various in vivo animal models to assess its efficacy and mechanism of action.
Pharmacological Profile of this compound
This compound hydrochloride is a benzothiazoline (B1199338) derivative that exhibits its therapeutic effects through multiple mechanisms:
-
Anti-inflammatory and Analgesic Effects: this compound has demonstrated efficacy in animal models of inflammation and pain.[1][2]
-
Antiallergic and Antiasthmatic Properties: It shows protective effects against histamine- and bradykinin-induced bronchoconstriction in guinea pigs, suggesting its potential in asthma treatment.[1][3] this compound also inhibits the release of histamine (B1213489) from mast cells.[4][5]
-
Mechanism of Action: The primary mechanisms of action for this compound include:
-
Calcium Channel Blockade: this compound exhibits calcium channel antagonistic activity, which may contribute to its bronchodilating and antianaphylactic properties.[1]
-
Inhibition of Mediator Release: It inhibits the immunologic release of histamine from mast cells and basophils.[5]
-
Inhibition of Thromboxane A2 (TXA2) Formation: this compound inhibits the formation of circulating TXA2 induced by histamine and bradykinin.[1]
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in various in vivo animal models.
| Animal Model | Species | This compound Hydrochloride Dose | Efficacy Endpoint | Result | Reference(s) |
| Histamine-induced Bronchoconstriction | Guinea Pig | Not Specified | Prevention of increased lung resistance and decreased dynamic compliance | Protective effect observed | [1] |
| Bradykinin-induced Bronchoconstriction | Guinea Pig | Not Specified | Prevention of increased lung resistance and decreased dynamic compliance | Protective effect observed | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound hydrochloride
-
λ-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Group III: Standard drug (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, this compound, or standard drug orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model is used to evaluate the peripheral analgesic activity of compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound hydrochloride
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., normal saline)
-
Standard drug (e.g., Aspirin, 100 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 25, 50, 100 mg/kg, i.p.)
-
Group III: Standard drug (Aspirin, 100 mg/kg, i.p.)
-
-
Drug Administration: Administer the vehicle, this compound, or standard drug intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Experimental Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for assessing the analgesic effect of this compound.
Histamine- and Bradykinin-Induced Bronchoconstriction in Guinea Pigs (Antiasthmatic Activity)
This model assesses the ability of a compound to protect against bronchospasm induced by inflammatory mediators.
Materials:
-
Male guinea pigs (300-400 g)
-
This compound hydrochloride
-
Histamine dihydrochloride
-
Bradykinin
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Respiratory pump
-
Pressure transducer
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and cannulate the trachea. Artificially respire the animal with a respiratory pump.
-
Measurement of Bronchoconstriction: Monitor changes in lung resistance and dynamic compliance using a pressure transducer connected to the tracheal cannula.
-
Drug Administration: Administer this compound intravenously (i.v.) at various doses.
-
Induction of Bronchoconstriction: After a stabilization period, induce bronchoconstriction by administering an intravenous challenge of either histamine or bradykinin.
-
Data Acquisition: Record the changes in lung resistance and dynamic compliance before and after the administration of the bronchoconstricting agent in both control and this compound-treated animals.
-
Data Analysis: Determine the protective effect of this compound by comparing the magnitude of the bronchoconstrictor response in its presence and absence.
Signaling Pathways
This compound's Proposed Mechanism of Action
This compound's therapeutic effects are believed to stem from its multifaceted mechanism of action, primarily involving the modulation of inflammatory and allergic response pathways.
References
- 1. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]
- 5. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiaramide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-allergic properties.[1][2][3][4][5][6][7][8] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[2][6][9] this compound has also been shown to inhibit the release of histamine, contributing to its anti-allergic effects.[1][5][8][10]
These application notes provide detailed protocols for a selection of fundamental cell-based assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its effects on cell viability, apoptosis, and its anti-inflammatory properties through the quantification of prostaglandin (B15479496) E2 (PGE2) and the inhibition of COX-2 activity. While specific quantitative data for this compound is not extensively available in public literature, the provided protocols offer a robust framework for generating such data in a laboratory setting.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
This compound's Proposed Anti-Inflammatory Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the HPLC Analysis of Tiaramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the quantitative determination of Tiaramide in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be accurate, precise, and robust for routine quality control and research applications. This application note includes a comprehensive experimental protocol, method validation parameters summarized in tabular format, and graphical representations of the experimental workflow and validation logic.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It functions by inhibiting the synthesis of prostaglandins. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document outlines a specific RP-HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value |
| Chemical Name | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol |
| Molecular Formula | C₁₅H₁₈ClN₃O₃S |
| Molecular Weight | 355.8 g/mol |
| Solubility | Soluble in water and DMSO. |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Note: The detection wavelength of 285 nm is proposed based on the UV absorbance characteristics of the benzothiazole (B30560) chromophore present in this compound. It is recommended to perform a UV scan of a this compound standard solution to determine the absorption maximum (λmax) and use that for detection.
Preparation of Solutions
3.3.1. Preparation of Mobile Phase
To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3.3.2. Preparation of Standard Stock Solution (1000 µg/mL)
Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.3.3. Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 1-50 µg/mL by diluting with the mobile phase.
3.3.4. Preparation of Sample Solution
For the analysis of a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value. It is typically assessed by recovery studies.
| Concentration Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method |
| LOD | Based on Signal-to-Noise ratio (S/N) of 3:1 |
| LOQ | Based on Signal-to-Noise ratio (S/N) of 10:1 |
Visualizations
Experimental Workflow```dot
Tiaramide Mass Spectrometry Analysis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the mass spectrometric analysis of Tiaramide, a potent anti-inflammatory and analgesic agent. Included are comprehensive experimental protocols, data presentation in tabular format, and visualizations of fragmentation pathways and analytical workflows.
Introduction to this compound Analysis by Mass Spectrometry
This compound is a non-steroidal anti-inflammatory drug (NSAID) characterized by its benzothiazole (B30560) structure. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful tool for the sensitive and selective quantification of this compound and its metabolites in various biological matrices. This technique is essential for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note focuses on the fragmentation behavior of this compound and provides a general framework for its quantitative analysis.
This compound Fragmentation Pathway
The structural elucidation of this compound and its metabolites by mass spectrometry relies on the predictable fragmentation of the parent molecule. When subjected to collision-induced dissociation (CID), the protonated this compound molecule ([M+H]⁺, m/z 356) undergoes fragmentation at several key locations, primarily at the heteroatoms within its structure.
The primary fragmentation pathways involve cleavages around the piperazine (B1678402) ring, the amide linkage, and the ether bond, as well as within the benzothiazole moiety. The major product ions observed in tandem mass spectrometry (MS/MS) analysis provide characteristic fingerprints for the identification and quantification of this compound.
Based on available data, the MS² fragmentation of protonated this compound (m/z 356) yields several key fragment ions.[1][2] These include ions at m/z 338, 313, 226, 198, and 131.[2] The formation of these fragments can be attributed to specific bond cleavages within the this compound structure.
Quantitative Analysis by LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in biological samples. The following sections outline a general protocol for such an analysis.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like this compound from plasma or serum samples.
-
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
-
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Parameters (General)
A reversed-phase C18 column is typically suitable for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from endogenous interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters (General)
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 356 | 226 (Quantifier) | 0.1 | 30 | 20 |
| This compound | 356 | 198 (Qualifier) | 0.1 | 30 | 25 |
Table 2: Representative Calibration Curve Parameters for this compound Analysis
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Equation | y = mx + c |
| Weighting | 1/x² |
Table 3: Summary of Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Bias) | ± 15% | Within ± 10% |
| Recovery (%) | Consistent | > 85% |
| Matrix Effect (%) | Minimal | < 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Conclusion
The mass spectrometric analysis of this compound, particularly utilizing LC-MS/MS, offers a robust, sensitive, and specific method for its quantification in biological matrices. Understanding the fragmentation pathways is key to developing selective MRM methods. The provided protocols and data serve as a foundational guide for researchers and scientists in establishing and validating their own bioanalytical methods for this compound, thereby supporting further research and development of this important therapeutic agent.
References
Application Notes and Protocols for the Quantification of Tiaramide in Human Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The quantitative determination of this compound and its major metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The provided methods are based on established principles of bioanalytical method validation and can be adapted and validated in your laboratory.
Signaling Pathways and Metabolism
This compound is extensively metabolized in humans, with only a small fraction of the parent drug being excreted unchanged in the urine[1]. Understanding the metabolic fate of this compound is essential for a comprehensive pharmacokinetic assessment. The major metabolic pathways include N-dealkylation and oxidation.
The primary metabolites of this compound identified in human urine are:
-
This compound-N-acetic acid (TRAA)
-
This compound-N-acetic acid 1-oxide (TRAO)
-
O-glucuronide of this compound [1]
A robust bioanalytical method should ideally quantify the parent drug, this compound, along with its major active or abundant metabolites. The protocols provided herein focus on the simultaneous quantification of this compound, TRAA, and TRAO.
References
Application Notes and Protocols for Tiaramide Solubility and Stability Testing
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antiallergic properties.[1][2][3][4] Its therapeutic effects are primarily achieved by inhibiting the synthesis of inflammatory mediators through the suppression of the arachidonic acid pathway, particularly the COX-2 enzyme.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's physicochemical properties is paramount for developing stable, safe, and effective pharmaceutical formulations. These application notes provide a comprehensive overview of this compound's solubility and a framework for assessing its stability through detailed experimental protocols, in accordance with established regulatory guidelines.
This compound Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound, and its more commonly used salt form, this compound Hydrochloride, exhibit varied solubility in different solvents.
Solubility Data
The following table summarizes the known solubility of this compound Hydrochloride.
| Solvent | Solubility Description | Quantitative Data | pH (1 in 20 aqueous solution) | Reference |
| Water | Freely Soluble | - | 3.0 - 4.5 | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 125 mg/mL (requires sonication) | - | [3] |
| Ethanol (95%) | Slightly Soluble | - | - | [5] |
| Acetic Acid (100%) | Slightly Soluble | - | - | [5] |
| Diethyl Ether | Practically Insoluble | - | - | [5] |
| Acetic Anhydride | Practically Insoluble | - | - | [5] |
Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound Hydrochloride powder
-
Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, Ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer for analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound Hydrochloride powder to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the pre-equilibrated solvent at the desired temperature (e.g., 25°C or 37°C) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated stability-indicating HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
This compound Stability Testing
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] These studies are critical for determining re-test periods, shelf life, and appropriate storage conditions.[6]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[8][9] This information is crucial for developing and validating stability-indicating analytical methods.[6]
The following table outlines typical stress conditions for forced degradation studies as recommended by ICH guidelines.[8]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | 0.1 N - 1 N HCl at room temperature or elevated (e.g., 60°C) | To identify acid-labile degradation products. |
| Base Hydrolysis | 0.1 N - 1 N NaOH at room temperature or elevated (e.g., 60°C) | To identify base-labile degradation products. |
| Neutral Hydrolysis | Water at elevated temperature (e.g., 70°C) | To assess degradation in a neutral aqueous environment. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To identify oxidative degradation products. |
| Photostability | Expose solid drug and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To assess sensitivity to light exposure. |
| Thermal Degradation | Expose solid drug to dry heat (e.g., 70°C) in 10°C increments above accelerated stability temperatures.[6] | To identify thermally induced degradation products. |
Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
-
This compound Hydrochloride
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Solvents for sample preparation (e.g., Water, Methanol)
-
pH meter
-
Temperature-controlled ovens/water baths
-
Photostability chamber
-
Validated stability-indicating HPLC method with a suitable detector (e.g., DAD) and ideally coupled with a mass spectrometer (LC-MS) for characterization of unknowns.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound Hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition Application:
-
Hydrolysis: Mix the stock solution with an equal volume of the acidic, basic, or neutral stress agent (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N HCl). Store samples at the specified temperature and monitor over time (e.g., 0, 2, 4, 8, 24 hours). For basic hydrolysis, neutralize the sample with an equivalent amount of acid before analysis. For acidic hydrolysis, neutralize with a base.
-
Oxidation: Mix the stock solution with the oxidative agent (e.g., 3% H₂O₂) and store at room temperature, protected from light. Monitor over time.
-
Thermal: Store vials of the solid drug powder in a calibrated oven at the target temperature. Withdraw samples at appropriate time points. For solutions, store the stock solution at the target temperature.
-
Photolytic: Expose the solid drug and the drug solution in quartz cuvettes to light in a photostability chamber. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal effects.
-
-
Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration. Analyze using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Assess the percentage of degradation of this compound.
-
Monitor for the formation of new peaks (degradation products) in the chromatogram.
-
Perform peak purity analysis to ensure the this compound peak is not co-eluting with any degradants.
-
If using LC-MS, characterize the structure of the major degradation products.[10]
-
Protocol for Long-Term Stability Study
Objective: To establish the re-test period or shelf life for this compound under recommended storage conditions.
Procedure:
-
Batch Selection: Use at least three primary batches of this compound manufactured under similar circumstances.[11]
-
Packaging: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.[11]
-
Storage Conditions: Store the batches at long-term and accelerated storage conditions as per ICH guidelines.[12]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Pull samples at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Tests to be Performed: At each pull point, test for attributes susceptible to change, which may include:
-
Appearance (Physical description)
-
Assay (Quantification of this compound)
-
Degradation products/Related substances
-
Water content
-
-
Data Analysis: Evaluate the results over time to determine if any significant changes occur. The data is used to establish a re-test period.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. rjptonline.org [rjptonline.org]
- 7. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scribd.com [scribd.com]
Tiaramide in Rodent Models: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed protocols and quantitative data for the use of Tiaramide, a non-steroidal anti-inflammatory drug (NSAID), in rodent studies. It is intended for researchers, scientists, and drug development professionals investigating the anti-inflammatory, analgesic, and toxicological properties of this compound.
Mechanism of Action
This compound primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2). By blocking the COX-2 enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound has been shown to modulate the activity of immune cells, including macrophages and neutrophils, and possesses antioxidant properties.[1] It also exhibits anti-anaphylactic effects by inhibiting histamine (B1213489) release from mast cells.[2][3]
Signaling Pathways
COX-2 Inhibition Pathway
This compound's primary mechanism involves the inhibition of the COX-2 pathway, which is crucial in the inflammatory cascade.
References
- 1. Inhibitory effects of alternaramide on inflammatory mediator expression through TLR4-MyD88-mediated inhibition of NF-кB and MAPK pathway signaling in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Toxicity and Carcinogenicity Studies of the Long-Acting GLP-1 Receptor Agonist Dulaglutide in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and anti-allergic properties.[1][2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway.[4] By reducing prostaglandin production, this compound effectively mitigates inflammation and pain.[4] Additionally, this compound has been shown to inhibit the release of histamine (B1213489) and other mediators from mast cells, contributing to its anti-allergic effects.[1][2][5] This document provides detailed application notes and protocols for the administration of this compound in various preclinical models to evaluate its therapeutic potential.
Mechanism of Action
This compound's therapeutic effects are attributed to two main mechanisms:
-
Anti-inflammatory and Analgesic Effects: this compound selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting their synthesis, this compound reduces the inflammatory response and alleviates associated pain.[4][6]
-
Anti-allergic Effects: this compound stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators upon stimulation by allergens or other secretagogues like compound 48/80.[1][2] This action makes it a potential therapeutic agent for allergic conditions.
A diagram illustrating the signaling pathways influenced by this compound is provided below.
References
- 1. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
Tiaramide in Mast Cell Degranulation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-anaphylactic and mast cell stabilizing properties.[1][2] It effectively inhibits the release of inflammatory mediators, such as histamine (B1213489) and serotonin, from mast cells, which are key events in the progression of allergic and inflammatory responses.[1] The mechanism of action for this compound is believed to differ from that of other mast cell stabilizers like disodium (B8443419) cromoglycate, with evidence suggesting its role as a calcium antagonist. This document provides detailed application notes and experimental protocols for the use of this compound in mast cell degranulation assays, a critical tool for researchers in immunology and drug development.
Data Presentation
While specific IC50 values for this compound in mast cell degranulation assays are not consistently reported in publicly available literature, the following table summarizes the known inhibitory effects of this compound on mediator release from various cell types. Researchers are encouraged to determine the IC50 value experimentally for their specific assay conditions.
| Cell Type | Mediator Measured | Stimulus | Inhibitory Effect of this compound | Reference |
| Rat Peritoneal Mast Cells | Histamine | Antigen-induced | Strong inhibition observed | [1] |
| Rat Peritoneal Mast Cells | Histamine | Compound 48/80 | Strong inhibition observed | [1] |
| Rat Peritoneal Mast Cells | Serotonin (radiolabeled) | Compound 48/80 | Inhibition observed | [1] |
| Human Basophils | Histamine | IgE-induced | Inhibition observed | [2] |
| Guinea Pig Lung Slices | Histamine | IgG1-induced | Inhibition observed | [2] |
Signaling Pathways
The precise signaling pathway through which this compound exerts its inhibitory effect on mast cell degranulation is understood to involve the modulation of calcium influx. The following diagram illustrates the generally accepted mast cell activation pathway and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound's inhibitory action on mast cell degranulation.
Experimental Protocols
The following are detailed protocols for performing mast cell degranulation assays to evaluate the efficacy of this compound. The β-hexosaminidase release assay is a common and reliable method for quantifying mast cell degranulation.
Experimental Workflow: β-Hexosaminidase Release Assay
References
Application Notes and Protocols for Tiaramide in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiaramide in the carrageenan-induced paw edema model, a classical and widely used in vivo assay for screening the anti-inflammatory activity of novel compounds.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[1] The carrageenan-induced paw edema model is an acute, non-immune, and reproducible inflammatory model that is highly sensitive to NSAIDs and other anti-inflammatory agents. This model is instrumental in the preclinical evaluation of potential anti-inflammatory drugs.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach:
-
Inhibition of Prostaglandin Synthesis: this compound is an inhibitor of the arachidonic acid pathway.[1] It specifically targets and reduces the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs).[1] Prostaglandins, such as PGE2, are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and induce pain and fever. By inhibiting PGE2 synthesis, this compound effectively reduces the cardinal signs of inflammation.
-
Modulation of Immune Cell Activity: this compound has been observed to modulate the activity of immune cells, such as macrophages and neutrophils, which are key players in the inflammatory response.[1] It can inhibit the migration and activation of these cells, thereby reducing the release of pro-inflammatory cytokines and chemokines at the site of inflammation.[1]
-
Antioxidant Properties: Inflammation is often associated with oxidative stress due to the excessive production of reactive oxygen species (ROS). This compound possesses antioxidant properties that contribute to its anti-inflammatory effects by neutralizing these harmful free radicals.[1]
-
Inhibition of Histamine (B1213489) Release: this compound has also been shown to inhibit the release of histamine from mast cells, which is a key event in the initial phase of acute inflammation and allergic reactions.[3][4]
The Carrageenan-Induced Paw Edema Model
The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response:
-
Early Phase (0-2.5 hours): This phase is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and initial edema formation.
-
Late Phase (2.5-6 hours): This phase is primarily mediated by the overproduction of prostaglandins, facilitated by the induction of COX-2. Neutrophil infiltration and the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, also play a significant role in this phase. The peak of the edema is typically observed between 3 and 5 hours after carrageenan injection.
Due to its mechanism of action as a COX-2 inhibitor, this compound is expected to be most effective in the late phase of carrageenan-induced paw edema.
Data Presentation
While extensive searches were conducted, specific publicly available quantitative data from a dose-response study of this compound in the carrageenan-induced paw edema model could not be located. The following table is an illustrative example of how such data would be presented, based on typical results for effective NSAIDs in this model.
Table 1: Illustrative Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.08 | - |
| This compound | 10 | 0.88 ± 0.06* | 29.6 |
| This compound | 30 | 0.65 ± 0.05** | 48.0 |
| This compound | 100 | 0.45 ± 0.04 | 64.0 |
| Indomethacin (Reference) | 10 | 0.50 ± 0.05 | 60.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following is a detailed protocol for the carrageenan-induced paw edema model to evaluate the anti-inflammatory activity of this compound.
Materials and Reagents
-
This compound hydrochloride
-
Carrageenan (lambda, type IV)
-
Indomethacin (or other reference NSAID)
-
Vehicle (e.g., 0.9% sterile saline, 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Animal balance
-
Syringes (1 mL) with needles (27-30 gauge)
-
Oral gavage needles
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 150-200 g
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Animals should be fasted overnight before the experiment with free access to water.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Carrageenan Control (receives vehicle + carrageenan)
-
Group 3-5: this compound Treatment (receives different doses of this compound + carrageenan)
-
Group 6: Reference Drug (receives Indomethacin + carrageenan)
-
-
Drug Administration:
-
Prepare fresh solutions/suspensions of this compound and the reference drug in the appropriate vehicle.
-
Administer the vehicle, this compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Just prior to carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline measurement (V₀).
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal (except the Vehicle Control group, which receives a saline injection).
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) of each animal at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point (Vt) and the initial paw volume (V₀).
-
Edema (mL) = Vt - V₀
-
-
-
Data Analysis:
-
Calculate the mean increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Mechanism of Action
Caption: this compound inhibits the COX-2 pathway in carrageenan-induced inflammation.
References
Tiaramide: A Tool for Interrogating Inflammatory Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties. Its primary mechanism of action involves the modulation of key inflammatory mediators, making it a valuable pharmacological tool for researchers studying the intricate signaling pathways that govern inflammation. These application notes provide a comprehensive overview of this compound's effects on inflammatory signaling and detailed protocols for its use in in vitro and in vivo studies.
This compound's anti-inflammatory effects are attributed to its ability to inhibit the synthesis of prostaglandins (B1171923), key lipid mediators of inflammation, and to suppress the release of histamine (B1213489) from mast cells and basophils.[1][2] While direct modulation of upstream signaling cascades like NF-κB and MAPK pathways by this compound is not extensively documented in publicly available literature, its impact on the downstream products of these pathways, such as cyclooxygenase-2 (COX-2) and subsequent prostaglandin (B15479496) production, suggests an indirect influence. These pathways are critical regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes. Therefore, this compound can be employed to investigate the functional consequences of inhibiting these downstream inflammatory effectors.
Key Applications in Inflammation Research
-
Inhibition of Prostaglandin Synthesis: this compound can be used to study the role of prostaglandins in various cellular and physiological processes by blocking their production.
-
Modulation of Mast Cell and Basophil Degranulation: Its ability to inhibit histamine release makes it a useful tool for investigating allergic and pseudo-allergic inflammatory responses.[1][2]
-
Investigation of COX-Mediated Signaling: As a presumed inhibitor of COX enzymes, this compound can help elucidate the specific contributions of COX-1 and COX-2 to inflammatory and physiological processes.
-
Probing Downstream Effects of NF-κB and MAPK Pathways: By inhibiting the synthesis of prostaglandins, which are downstream products of NF-κB and MAPK signaling (via COX-2 induction), this compound allows for the study of the consequences of blocking this axis of the inflammatory response.
Quantitative Data
| Parameter | Cell Type/System | Effect | Reference |
| Histamine Release | Rat Mast Cells | Inhibition of IgE-induced release | [1] |
| Histamine Release | Human Basophils | Inhibition of IgE-induced release | [1] |
| Histamine Release | Guinea Pig Lung Slices | Inhibition of IgG1-induced release | [1] |
| Mediator Release | Human Mast Cells (in vivo) | Inhibition of compound 48/80-induced release | [4] |
Signaling Pathways and Experimental Workflows
This compound's Position in the Inflammatory Cascade
The following diagram illustrates the putative mechanism of action of this compound within the broader context of inflammatory signaling.
Caption: this compound's putative role in inhibiting COX-2, a downstream target of NF-κB and MAPK pathways.
Experimental Workflow for Studying this compound's Effects
The following diagram outlines a general workflow for investigating the impact of this compound on inflammatory signaling in a cell-based model.
Caption: General workflow for assessing this compound's anti-inflammatory effects in vitro.
Experimental Protocols
Protocol 1: Inhibition of Prostaglandin E2 (PGE2) Production in Macrophages
This protocol details a cell-based assay to quantify the inhibitory effect of this compound on PGE2 synthesis in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in cell culture media to achieve the desired final concentrations. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS in cell culture media. Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and store it at -80°C until analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol describes how to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound hydrochloride
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound as described in Protocol 1, followed by stimulation with LPS (1 µg/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 15-60 minutes for NF-κB and MAPK activation, or longer for COX-2 induction).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated proteins to their total protein counterparts and the intensity of COX-2 to the loading control (e.g., β-actin).
Protocol 3: Mast Cell Degranulation (Histamine Release) Assay
This protocol provides a method to measure the inhibitory effect of this compound on antigen-induced histamine release from mast cells.
Materials:
-
RBL-2H3 mast cell line (or primary mast cells)
-
MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-glutamine
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound hydrochloride
-
Tyrode's buffer
-
Histamine ELISA kit or fluorometric histamine assay kit
-
Triton X-100 (for total histamine release)
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate. Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
Washing: Gently wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
This compound Treatment: Add Tyrode's buffer containing various concentrations of this compound (and a vehicle control) to the wells and incubate for 30-60 minutes at 37°C.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. For the total histamine release control, add Triton X-100 (e.g., 0.1%) to unstimulated cells. Include a spontaneous release control (no antigen).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Place the plate on ice to stop the reaction. Collect the supernatant for histamine measurement.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each condition. The percentage of inhibition by this compound is calculated relative to the antigen-stimulated control.
Conclusion
This compound serves as a potent inhibitor of key inflammatory mediators, offering a valuable resource for dissecting the complexities of inflammatory signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on prostaglandin synthesis, mast cell degranulation, and the upstream signaling pathways that regulate these processes. By employing these methods, scientists can further elucidate the mechanisms of inflammation and explore the therapeutic potential of targeting these pathways.
References
- 1. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of compound 48/80 induced mediator release following oral administration of this compound hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide Hydrochloride: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and anti-allergic properties. Its therapeutic effects are primarily attributed to its ability to modulate key inflammatory and allergic pathways. This document provides detailed application notes and experimental protocols for the laboratory use of this compound hydrochloride, aimed at facilitating research into its mechanism of action and potential therapeutic applications.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects through a multi-faceted approach:
-
Inhibition of Prostaglandin Synthesis: As an NSAID, this compound hydrochloride is understood to inhibit the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1]
-
Inhibition of Mast Cell Degranulation: this compound hydrochloride has been shown to inhibit the release of histamine (B1213489) and serotonin (B10506) from mast cells, which are central events in the initiation of allergic responses.[2][3]
-
Calcium Channel Modulation: The inhibitory effect on mast cell degranulation may be linked to the modulation of calcium influx, a critical step in the signaling cascade leading to the release of inflammatory mediators.[4][5]
Data Presentation
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Enzyme | IC50 (µM) | Assay Conditions |
| COX-1 | Data not available | Specify cell line/enzyme source, substrate concentration, incubation time, and detection method. |
| COX-2 | Data not available | Specify cell line/enzyme source, substrate concentration, incubation time, and detection method. |
Table 2: In Vitro Inhibition of Histamine Release
| Cell Type | Stimulant | IC50 (µM) | Assay Conditions |
| Rat Peritoneal Mast Cells | Compound 48/80 | Data not available | Specify cell concentration, stimulant concentration, incubation time, and histamine detection method. |
| Rat Peritoneal Mast Cells | Antigen (e.g., DNP-BSA) | Data not available | Specify cell concentration, stimulant concentration, incubation time, and histamine detection method. |
Table 3: In Vitro Inhibition of Calcium Influx
| Cell Type | Stimulant | IC50 (µM) | Assay Conditions |
| Mast Cells | Compound 48/80 or Antigen | Data not available | Specify cell type, calcium indicator dye, stimulant, and detection method (e.g., fluorometry, flow cytometry). |
Table 4: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Animal Model | Route of Administration | Dose (mg/kg) | % Inhibition of Edema |
| Rat | Oral / Intraperitoneal | Data not available | Specify time point of measurement post-carrageenan injection. |
| Rat | Oral / Intraperitoneal | Data not available | Specify time point of measurement post-carrageenan injection. |
| Rat | Oral / Intraperitoneal | Data not available | Specify time point of measurement post-carrageenan injection. |
Table 5: Serotonin Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Radioligand | Membrane Source |
| 5-HT Receptor (unspecified) | Data not available | Specify radioligand used | Specify tissue/cell line |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound hydrochloride.
In Vitro Inhibition of Prostaglandin E2 (PGE2) Production
This protocol is designed to assess the inhibitory effect of this compound hydrochloride on the production of PGE2 in a cell-based assay.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages, A549 cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound hydrochloride
-
Vehicle control (e.g., DMSO, PBS)
-
PGE2 ELISA kit
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture the selected cell line to 80-90% confluency in appropriate cell culture medium.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh, serum-free medium. Add varying concentrations of this compound hydrochloride (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the wells. Incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound hydrochloride compared to the vehicle-treated, stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound hydrochloride concentration.
In Vitro Inhibition of Histamine Release from Rat Peritoneal Mast Cells
This protocol describes the isolation of rat peritoneal mast cells and the subsequent measurement of histamine release inhibition by this compound hydrochloride.
Materials:
-
Wistar rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase
-
Bovine Serum Albumin (BSA)
-
Compound 48/80 or specific antigen (e.g., DNP-BSA for sensitized cells)
-
This compound hydrochloride
-
Vehicle control
-
Histamine ELISA kit or fluorometric assay reagents (o-phthaldialdehyde)
-
Perchloric acid
Procedure:
-
Mast Cell Isolation: Euthanize a rat and inject 20-30 mL of HBSS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Washing: Centrifuge the fluid to pellet the cells. Wash the cells twice with fresh HBSS.
-
Cell Suspension: Resuspend the cells in HBSS containing 0.1% BSA.
-
Pre-incubation: Aliquot the mast cell suspension into microcentrifuge tubes. Add different concentrations of this compound hydrochloride or vehicle and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the histamine-releasing agent (e.g., Compound 48/80 at 1 µg/mL) to the tubes. For a negative control, add buffer only. For a positive control (total histamine), add a cell-lysing agent like perchloric acid.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice.
-
Histamine Measurement: Centrifuge the tubes to pellet the cells. Collect the supernatant and measure the histamine concentration using an ELISA kit or a fluorometric assay.[3]
-
Data Analysis: Calculate the percentage of histamine release for each sample relative to the total histamine control. Determine the percentage inhibition of histamine release for each this compound hydrochloride concentration and calculate the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory effects of NSAIDs.[4][6]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound hydrochloride
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and this compound hydrochloride treatment groups (at least 3 doses).
-
Drug Administration: Administer this compound hydrochloride, vehicle, or positive control orally or intraperitoneally one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Non-specific effects of calcium entry antagonists in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Tiaramide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. Understanding the biotransformation of this compound is crucial for characterizing its pharmacokinetic profile, identifying pharmacologically active or potentially toxic metabolites, and assessing species differences in drug metabolism. This document provides detailed application notes and protocols for the identification and analysis of this compound metabolites using modern analytical techniques. The methodologies described herein are based on published literature and established practices in drug metabolism research.
Metabolic Pathways of this compound
This compound is metabolized through several key pathways, with notable species-specific variations. The primary metabolic transformations include N-dealkylation, N-oxidation, O-glucuronidation, and oxidation of the piperazineethanol side chain.
Key Metabolites of this compound:
-
This compound: The parent drug.
-
DETR (1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine): The N-de-ethanol metabolite of this compound.
-
TRAA (4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid): Formed by the oxidation of the ethanol (B145695) group of this compound.
-
TRNO (4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide): The N-oxide of this compound.
-
TRAO (4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid 1-oxide): A novel metabolite identified in human urine, it is the N-oxide of TRAA.[1]
-
TR-O-Glu (this compound-O-glucuronide): The O-glucuronide conjugate of the parent drug.
The metabolic pathways of this compound are illustrated in the following diagram:
Caption: Metabolic pathways of this compound.
Quantitative Data on this compound Metabolites
The distribution of this compound metabolites shows significant variation across different species. The following table summarizes the major urinary metabolites identified in various species.
| Species | Major Urinary Metabolites | Reference |
| Human | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA), 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid 1-oxide (TRAO), and the O-glucuronide of this compound. Only 1.5% is excreted unchanged. | [1] |
| Mouse | 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine (DETR) and 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA). | [2] |
| Rat | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA) and 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide (TRNO). | [2][3] |
| Dog | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide (TRNO) and this compound-O-glucuronide (TR-O-Glu). | [2] |
| Monkey | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA) and this compound-O-glucuronide (TR-O-Glu). | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Urine using Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the analysis of this compound metabolites in horse urine and can be optimized for other biological matrices.
Materials:
-
Bond-Elut PH cartridges (or equivalent mixed-mode SPE cartridges)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge urine samples to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard (if available).
-
Acidify the sample with 100 µL of formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of 30% aqueous methanol to remove less polar interferences.
-
-
Elution:
-
Elute this compound and its metabolites from the cartridge with 2 mL of methanol containing 5% ammonium hydroxide.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization of the gradient and MS parameters for your specific instrument is recommended.
Liquid Chromatography (LC) Parameters:
-
LC System: HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12-12.1 min: 95% to 5% B (linear gradient)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS for initial identification, followed by product ion scans (MS/MS) of suspected metabolite masses. For quantification, use Multiple Reaction Monitoring (MRM).
-
Full Scan Range: m/z 100-800
-
Resolution (for HRMS): > 60,000
-
Collision Energy: Optimize for each metabolite to achieve characteristic fragmentation. A stepped collision energy (e.g., 10, 20, 40 eV) can be used for initial fragmentation studies.
Proposed MRM Transitions (for a triple quadrupole MS):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | Fragment 1, Fragment 2 |
| DETR | [M+H]+ | Fragment 1, Fragment 2 |
| TRAA | [M+H]+ | Fragment 1, Fragment 2 |
| TRNO | [M+H]+ | Fragment 1, Fragment 2 |
| TRAO | [M+H]+ | Fragment 1, Fragment 2 |
| TR-O-Glu | [M+H]+ | Fragment 1, Fragment 2 |
| Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of standards or from the full scan and product ion scan data. |
Protocol 3: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for incubating this compound with human liver microsomes to generate and identify metabolites.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound stock solution (in a suitable solvent like methanol or DMSO, ensure final solvent concentration is <1%)
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile
-
Incubator/shaking water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration of 0.5 mg/mL)
-
This compound (final concentration of 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Vortex the terminated incubation samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Controls:
-
No NADPH: To check for non-NADPH dependent metabolism.
-
No Microsomes: To check for chemical degradation of this compound.
-
Time Zero: To establish the baseline at the start of the reaction.
Experimental Workflow
The following diagram outlines the general workflow for the identification of this compound metabolites.
References
- 1. Metabolism of this compound in vitro. I. Oxidative metabolism of this compound by human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide: Application Notes and Protocols for Investigating Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a compound recognized for its anti-inflammatory and smooth muscle relaxant properties.[1][2] These characteristics make it a valuable tool for researchers investigating the physiological and pathological mechanisms governing smooth muscle function. Its primary mechanism of action involves the modulation of intracellular signaling pathways that control muscle contraction and relaxation. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of smooth muscle relaxation.
Mechanism of Action
This compound's relaxant effect on smooth muscle is primarily attributed to its influence on cyclic adenosine (B11128) monophosphate (cAMP) levels and calcium ion (Ca2+) dynamics.[1][3] The proposed mechanism involves the following key steps:
-
Increase in Intracellular cAMP: this compound increases the intracellular concentration of cAMP. While it is considered a weak inhibitor of phosphodiesterase (PDE), the enzyme responsible for cAMP degradation, this action is observed at high concentrations (10⁻² M).[2] The elevation in cAMP levels is a critical step in initiating the relaxation cascade.[1][3]
-
Modulation of Calcium Ion Dynamics: The increased cAMP concentration leads to the binding of Ca2+ to the sarcoplasmic reticulum, effectively sequestering intracellular calcium.[3] This prevents the interaction of calcium with contractile proteins, thereby promoting muscle relaxation.[3] this compound has been shown to induce a dose-dependent increase in Ca2+ binding to the sarcoplasmic reticulum.[3]
Quantitative Data Summary
While specific EC50 and IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the effective concentration ranges and observed effects.
| Parameter | Value/Range | Tissue/Preparation | Comments | Reference |
| Antispasmodic Effect | 5-60 µmol/L | Various isolated smooth muscles | Effective concentration for observing smooth muscle relaxation. | [No specific citation available in search results] |
| Phosphodiesterase (PDE) Inhibition | 10⁻² M | Guinea-pig taenia coli | This compound is a weak inhibitor, with effects observed at high concentrations. | [2] |
| Smooth Muscle Relaxation | 10⁻⁶ to 10⁻⁴ M | Various isolated smooth muscles | Concentration range for observing relaxation in response to various stimuli. | [No specific citation available in search results] |
Signaling Pathway
The signaling pathway for this compound-induced smooth muscle relaxation is initiated by its effect on cAMP levels, which in turn modulates intracellular calcium and inhibits the contractile machinery.
Caption: Signaling pathway of this compound in smooth muscle relaxation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on smooth muscle relaxation.
Isolated Smooth Muscle Contraction Assay
This protocol details the procedure for measuring the effect of this compound on pre-contracted isolated smooth muscle strips.
Experimental Workflow:
References
Troubleshooting & Optimization
Tiaramide Solubility in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of Tiaramide in aqueous solutions. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, ensuring accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: The hydrochloride salt of this compound is described as "freely soluble" and "completely soluble" in water.[1] A 5% w/v solution (50 mg/mL) of this compound hydrochloride in water results in a pH between 3.0 and 4.5. However, the solubility of the this compound free base is lower. Solubility issues in research settings often arise from the use of the free base or pH shifts upon dilution into buffered solutions.
Q2: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of a compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The compound's solubility limit may be exceeded in the final aqueous environment, leading to precipitation. This can be influenced by the final concentration of this compound, the pH of the medium, the concentration of the organic solvent, and the presence of salts.
Q3: How can I prevent my this compound solution from precipitating?
A3: Several strategies can be employed to prevent precipitation:
-
Use this compound Hydrochloride: Whenever possible, use the hydrochloride salt for aqueous solutions due to its higher water solubility.
-
Optimize Stock Solution Concentration: Prepare a stock solution in a suitable solvent like DMSO at a concentration that allows for a final working concentration where the organic solvent is minimized (typically <0.5% v/v in cell culture).
-
pH Adjustment: this compound is a weakly basic compound, and its solubility is pH-dependent. Maintaining a slightly acidic pH can help to keep it in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed aqueous buffer or medium.
-
Proper Mixing: Add the stock solution dropwise to the vortexing buffer or medium to ensure rapid and uniform mixing, avoiding localized high concentrations.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. This compound hydrochloride is soluble in DMSO at a concentration of 125 mg/mL.[2]
Q5: How should I store my this compound solutions?
A5: It is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. Aqueous solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility at the buffer's pH. The rapid change in solvent polarity causes the compound to "crash out." | - Lower the final concentration of this compound. - Perform a stepwise dilution. - Add the DMSO stock slowly to the vigorously stirring buffer. - Consider a co-solvent system if permissible for your experiment. |
| Cloudiness or precipitate appears in the aqueous solution over time. | The solution is supersaturated and is slowly precipitating. The compound may be degrading, or the solution is unstable at the storage temperature or pH. | - Prepare fresh solutions before each experiment. - Ensure the pH of the solution is maintained within a range where this compound is soluble. - Store the solution at the recommended temperature and protect it from light. |
| Inconsistent experimental results. | Inaccurate concentration of the active compound due to partial dissolution or precipitation. | - Visually inspect your solutions for any signs of precipitation before use. - If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant. - Re-evaluate and optimize your solution preparation protocol. |
| Difficulty dissolving this compound free base in water. | The free base form has lower aqueous solubility compared to the hydrochloride salt. | - Convert the free base to a salt by adding a stoichiometric amount of hydrochloric acid. - Use a co-solvent system, such as water with a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol (PEG), if compatible with your experimental setup. - Employ sonication or gentle heating to aid dissolution. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Compound Form | Solvent | Solubility | pH of Solution |
| This compound Hydrochloride | Water | Freely soluble | 3.0 - 4.5 (for a 50 mg/mL solution) |
| This compound Hydrochloride | DMSO | 125 mg/mL | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Aqueous Stock Solution
Materials:
-
This compound Hydrochloride powder
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound Hydrochloride powder.
-
Dissolution: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water or buffer to achieve the desired concentration.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may be used to aid dissolution.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution in aliquots at 4°C for short-term use (a few days) or at -20°C for longer-term storage. It is always recommended to prepare fresh solutions.
Protocol 2: Preparation of this compound Working Solution for Cell Culture from a DMSO Stock
Materials:
-
This compound Hydrochloride powder
-
Anhydrous, cell culture grade DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the this compound Hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Store this stock solution in single-use aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (optional but recommended):
-
Thaw a single aliquot of the DMSO stock solution.
-
In a sterile tube, dilute the DMSO stock solution with pre-warmed cell culture medium to an intermediate concentration (e.g., 10-fold dilution). Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the DMSO stock if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
Crucially, add the this compound solution dropwise while gently vortexing or swirling the medium. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: this compound's inhibition of the COX pathway.
This compound's Mechanism of Action: Inhibition of Histamine (B1213489) Release
This compound also exhibits antiallergic properties by inhibiting the release of histamine from mast cells. This action contributes to its effectiveness in treating allergic conditions.
Caption: this compound's inhibition of histamine release.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical approach to addressing precipitation issues during the preparation of this compound solutions for in vitro experiments.
References
Optimizing Tiaramide Concentration in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Tiaramide for in vitro cell culture experiments. This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-allergic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin (B15479496) synthesis.[1] Additionally, this compound has been shown to inhibit the release of histamine (B1213489) from mast cells.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on its mechanism of action as a COX-2 inhibitor and its effects on histamine release, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. This range is a general guideline and the optimal concentration will be cell type-specific and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound for cell culture?
A2: this compound hydrochloride is soluble in both water and DMSO.[4][5] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice.
Table 1: this compound Hydrochloride Stock Solution Preparation
| Desired Stock Concentration | Amount of this compound HCl (MW: 392.3 g/mol ) | Volume of DMSO |
| 10 mM | 3.92 mg | 1 mL |
| 50 mM | 19.62 mg | 1 mL |
| 100 mM | 39.23 mg | 1 mL |
Note: After dissolving the this compound hydrochloride in DMSO, sterilize the solution by filtering it through a 0.22 µm syringe filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, specifically COX-2, which is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) (like PGE2). Prostaglandins are potent inflammatory mediators. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules.[1] Additionally, as an anti-allergic agent, this compound inhibits the release of histamine from mast cells, though the precise signaling cascade of this inhibition is not as well-defined in the available literature.[2]
Below is a diagram illustrating the general mechanism of COX-2 inhibition.
Caption: General pathway of COX-2 inhibition by this compound.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM). |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Timing | Optimize the incubation time of this compound with the cells before and during the assay. |
| Cell Line Insensitivity | Consider using a different cell line that is known to be responsive to COX-2 inhibitors or anti-inflammatory agents. |
Issue 2: High cell toxicity or unexpected cell death.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration Too High | Lower the concentration of this compound used. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration (IC50) for your cell line. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| Contamination | Check for signs of bacterial or fungal contamination in the cell culture. |
Issue 3: Precipitation of this compound in the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Media | Although this compound hydrochloride is water-soluble, high concentrations may precipitate in complex media. Prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution is fully dissolved before adding it to the medium. |
| Interaction with Media Components | Test the solubility of this compound in your specific cell culture medium at the desired concentration before treating the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol helps to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with medium only (blank), cells with medium only (negative control), and cells with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Measuring the Anti-inflammatory Effect of this compound (PGE2 Inhibition Assay)
This protocol measures the ability of this compound to inhibit the production of Prostaglandin E2 (PGE2) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Caption: Workflow for assessing this compound's inhibition of PGE2 production.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or primary macrophages) in a 24-well plate and allow them to adhere.
-
This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response and PGE2 production. Include control wells (unstimulated cells, cells with LPS only, and cells with LPS and vehicle).
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration compared to the LPS-stimulated control and determine the IC50 value for PGE2 inhibition.
Disclaimer: The information provided in this technical support guide is for research purposes only. The suggested concentration ranges and protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to determine the appropriate conditions for their experiments.
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Tiaramide Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tiaramide in various solvents. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended.[1] this compound is soluble in DMSO, which allows for the preparation of concentrated stock solutions that can be further diluted in aqueous buffers.[1] It is also soluble in ethanol (B145695) and dimethyl formamide (B127407) (DMF).[2]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound hydrochloride is completely soluble in water.[3] However, the free base form of similar compounds can be sparingly soluble in aqueous buffers.[2] For maximum solubility in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[2]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles.[1][4] For long-term storage (up to 6 months), -80°C is recommended.[1][4] For shorter-term storage (up to 1 month), -20°C is suitable, provided the solution is sealed to protect it from moisture.[1][4]
Q4: Is this compound sensitive to pH?
A4: Yes, the stability of pharmaceutical compounds containing amide bonds can be pH-dependent.[5] Amide hydrolysis can be catalyzed by both acidic and basic conditions, potentially leading to degradation of the compound.[5][6] It is crucial to maintain the pH of this compound solutions within a range that minimizes degradation.[5]
Q5: Is this compound light-sensitive?
A5: Many pharmaceutical compounds are susceptible to photodegradation, and it is recommended to perform photostability studies as part of stress testing.[7][8][9] To minimize the risk of light-induced degradation, this compound solutions should be protected from light, especially during storage and handling.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound.- Exceeding the solubility limit.- Change in pH or temperature. | - First, dissolve this compound in a small volume of a water-miscible organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer.[2]- Ensure the final concentration is below the solubility limit in the chosen solvent system.- Maintain a consistent pH and temperature. |
| Unexpected degradation of this compound | - Inappropriate pH of the solution.- Exposure to light.- Repeated freeze-thaw cycles.- Presence of reactive species in the solvent. | - Use a buffered solution to maintain a stable pH.[5]- Protect the solution from light by using amber vials or covering the container with aluminum foil.[10]- Aliquot stock solutions to avoid repeated freezing and thawing.[1][4]- Use high-purity solvents. |
| Inconsistent experimental results | - Degradation of this compound stock solution.- Inaccurate concentration of the solution. | - Prepare fresh stock solutions regularly and store them properly.[1][4]- Verify the concentration of the stock solution using a validated analytical method, such as HPLC-UV.[11][12] |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Completely soluble (as hydrochloride salt)[3] | The free base may have lower aqueous solubility.[2] |
| DMSO | Soluble[1] | Suitable for preparing concentrated stock solutions.[1] |
| Ethanol | Soluble[2] | |
| Dimethyl formamide (DMF) | Soluble[2] | Can be used to aid dissolution in aqueous buffers.[2] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| pH | Prone to hydrolysis at extreme pH levels.[5][6] | Use buffered solutions to maintain a stable pH.[5] |
| Light | Potential for photodegradation.[7][8][9] | Protect solutions from light during storage and experiments.[10] |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C.[1][4] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation.[1][4] | Aliquot stock solutions into single-use volumes.[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using an analytical balance.
-
Dissolution: In a sterile, light-protected container, add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][4]
Protocol 2: General HPLC Method for Stability Assessment
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound.[11][12] Method optimization and validation are required for specific applications.[13]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[11]
-
Column: A reversed-phase C18 column is commonly used for the analysis of pharmaceutical compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject a fixed volume of the sample onto the HPLC system. Monitor the chromatogram for the this compound peak and any degradation product peaks. The stability is assessed by the decrease in the peak area of this compound over time.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. database.ich.org [database.ich.org]
- 9. q1scientific.com [q1scientific.com]
- 10. iagim.org [iagim.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Stability-indicating methods for determination of tiapride in pure form, pharmaceutical preparation, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsm.com [ijpsm.com]
Technical Support Center: Tiaramide In Vivo Experiments
Welcome to the technical support center for Tiaramide in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in vivo use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that may be encountered during in vivo experiments with this compound, presented in a question-and-answer format.
1. Formulation and Administration
Q: I am having trouble dissolving this compound hydrochloride for in vivo administration. What is a suitable vehicle?
A: this compound hydrochloride is soluble in water. For oral administration (gavage) in rats, a suspension in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution can be utilized. For intravenous administration, sterile saline is a suitable vehicle. It is always recommended to prepare fresh solutions and ensure complete dissolution before administration to avoid variability in dosing.
Q: My in vivo results are inconsistent. Could the formulation be the issue?
A: Yes, inconsistent formulation can lead to variable absorption and bioavailability, resulting in fluctuating results.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If using a suspension (e.g., with CMC), ensure it is uniformly mixed before each administration. Use a vortex mixer.
-
Fresh Preparations: Prepare the dosing solution fresh for each experiment to avoid degradation.
-
pH Adjustment: For intravenous solutions, ensure the pH is close to physiological levels (around 7.4) to prevent irritation and precipitation.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of this compound.
-
2. Pharmacokinetics and Dosing
Q: I am not observing the expected therapeutic effect. Am I using the correct dose?
A: The optimal dose of this compound can vary significantly between animal species due to differences in metabolism and pharmacokinetics.
-
Troubleshooting Steps:
-
Species-Specific Dosing: Refer to the pharmacokinetic data below. Species with a shorter half-life (e.g., mice) may require more frequent administration or higher doses compared to species with a longer half-life.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint.
-
Route of Administration: Oral bioavailability may be lower than intravenous administration due to first-pass metabolism. Consider the route of administration when determining the dose.
-
Q: How do pharmacokinetic parameters of this compound differ across species?
A: There are notable differences in the metabolism and excretion of this compound among common laboratory animals.
| Parameter | Mouse | Rat | Dog | Monkey |
| Serum Half-life (IV) | ~0.2 hours | ~0.8 hours | ~0.5 hours | Not Reported |
| 24h Urinary Excretion (% of Oral Dose) | 67% | 59% | 41% | 74% |
| Major Metabolites | DETR, TRAA | TRAA, TRNO | TRNO, TR-O-Glu | TRAA, TR-O-Glu |
| Plasma Protein Binding | ~24-34% | ~24-34% | ~24-34% | ~24-34% |
| Data sourced from a study on the metabolism of this compound hydrochloride.[1] |
3. Efficacy and Experimental Models
Q: Which in vivo models are suitable for evaluating the anti-inflammatory and anti-allergic effects of this compound?
A: Several well-established models can be used:
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to assess acute inflammation. This compound is expected to reduce the swelling of the paw.
-
Anti-allergic/Mast Cell Stabilizing Activity: The compound 48/80-induced histamine (B1213489) release model can be used. This compound has been shown to inhibit the release of histamine and other mediators from mast cells.[2] This can be assessed by measuring plasma histamine levels or observing the inhibition of a localized reaction (e.g., vascular permeability).
Q: I am not observing a significant anti-inflammatory effect in the carrageenan-induced paw edema model. What could be wrong?
A:
-
Troubleshooting Steps:
-
Timing of Administration: Ensure this compound is administered at the appropriate time before the carrageenan injection. This is typically 30-60 minutes prior to allow for absorption and distribution.
-
Dose: The dose may be insufficient. Refer to dose-response studies or literature for effective doses in this model.
-
Measurement Time Points: Measure paw volume at multiple time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to capture the peak inflammatory response and the effect of the drug.
-
4. Unexpected Side Effects and Toxicology
Q: I am observing unexpected adverse effects in my animals. What is the known toxicity profile of this compound?
-
Potential Class-Related Side Effects:
-
Gastrointestinal irritation or ulceration.
-
Renal effects.
-
-
Troubleshooting Steps:
-
Dose Reduction: If adverse effects are observed, consider reducing the dose.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.
-
Histopathology: At the end of the study, consider performing histopathological analysis of the gastrointestinal tract and kidneys to assess for any tissue damage.
-
Consult a Veterinarian: If you observe significant adverse effects, consult with a laboratory animal veterinarian.
-
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This protocol provides a general procedure to assess the anti-inflammatory activity of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% CMC in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control like Indomethacin).
-
Measure the initial volume of the right hind paw of each rat.
-
Administer this compound or vehicle orally (gavage) 60 minutes before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
2. Compound 48/80-Induced Systemic Anaphylaxis-Like Reaction
This protocol can be used to evaluate the mast cell stabilizing properties of this compound.
-
Animals: Male BALB/c mice (20-25 g).
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Compound 48/80 (8 mg/kg)
-
-
Procedure:
-
Divide the animals into groups (vehicle control, this compound-treated groups).
-
Administer this compound or vehicle intravenously or intraperitoneally 30 minutes before the compound 48/80 challenge.
-
Inject compound 48/80 intraperitoneally.
-
Monitor the animals for signs of systemic reaction (e.g., reduced activity, piloerection, respiratory distress) and mortality for at least 1 hour.
-
-
Data Analysis: Compare the survival rates and the severity of symptoms between the groups. Plasma histamine levels can also be measured from blood collected via cardiac puncture at a specific time point post-challenge.
Signaling Pathways and Experimental Workflows
References
Tiaramide HPLC Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tiaramide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound HPLC analysis?
A typical reversed-phase HPLC method for this compound analysis uses a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and triethylamine (B128534) (e.g., 800:200:1, v/v/v) adjusted to a pH of 3.0 with phosphoric acid. The flow rate is generally around 0.8 mL/min with UV detection at 295 nm.[1][2]
Q2: What is the purpose of triethylamine in the mobile phase?
Triethylamine is a common mobile phase additive in reversed-phase HPLC, particularly for the analysis of basic compounds like this compound. It acts as a silanol-masking agent, binding to active silanol (B1196071) groups on the silica-based stationary phase. This minimizes peak tailing and improves peak shape by reducing undesirable secondary interactions between the basic analyte and the stationary phase.
Q3: How should I prepare this compound samples for HPLC analysis?
For pharmaceutical preparations such as tablets or granules, a common procedure involves grinding the sample, followed by extraction with a methanol-water mixture (e.g., 1:1, v/v).[1][2] It is crucial to ensure complete dissolution and filtration of the sample solution through a suitable membrane filter (e.g., 0.45 µm) to remove particulates that could clog the HPLC system.
Q4: What are the expected retention times for this compound and its internal standard?
In a reported method, this compound had a retention time of approximately 8.2 minutes, while methyl p-aminobenzoate, used as an internal standard, eluted at around 12.5 minutes.[1][2] Retention times can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.
Troubleshooting Guides
This section addresses specific problems that may arise during this compound HPLC analysis, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A common issue in HPLC is observing asymmetrical peaks, which can affect accurate integration and quantification.
Detailed Steps:
-
Evaluate the Mobile Phase: For basic compounds like this compound, peak tailing is often due to interactions with residual silanol groups on the column. Ensure the triethylamine concentration is optimal. A slight adjustment of the mobile phase pH can also improve peak symmetry.
-
Check Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and cause peak fronting or tailing. Try diluting the sample and re-injecting.
-
Verify Sample Solvent: The solvent used to dissolve the sample should ideally be the mobile phase or a weaker solvent. If a stronger solvent is used, it can cause peak distortion.
-
Inspect the Column: Over time, columns can become contaminated or develop voids at the inlet. A guard column can help protect the analytical column. If contamination is suspected, a column wash with a strong solvent is recommended. If a void is present, the column may need to be replaced.
Issue 2: Retention Time Variability
Inconsistent retention times can compromise the identification and quantification of this compound.
Detailed Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For buffered mobile phases, re-preparation every 24-48 hours is recommended to prevent microbial growth and changes in composition.
-
Temperature Control: Employ a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
-
System Check: Inspect the HPLC system for any leaks, particularly around fittings and seals. A fluctuating backpressure can indicate a leak or a problem with the pump's check valves.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is especially important when changing mobile phases.
Issue 3: Presence of Unexpected Peaks (Ghost Peaks or Degradation Products)
The appearance of extraneous peaks can interfere with the analysis of this compound.
Potential Causes and Solutions:
-
Ghost Peaks: These often arise from impurities in the mobile phase, sample carryover from a previous injection, or the elution of strongly retained compounds from a prior run.
-
Solution: Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the injection sequence and run a blank gradient after each sample set to wash the column.
-
-
Degradation Products: this compound, like other pharmaceuticals, may degrade under certain conditions. A study on the structurally similar compound Tiropramide showed susceptibility to hydrolytic (acidic and basic) and oxidative stress.
-
Solution:
-
Sample Stability: Keep sample solutions in a cool, dark place and analyze them as soon as possible after preparation. Information on this compound suggests storing stock solutions at -20°C for up to a month or -80°C for up to six months.
-
Forced Degradation Study: If degradation is suspected, a forced degradation study can be performed to identify potential degradation products. This involves exposing the this compound standard to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms can help in identifying and separating degradation peaks from the main this compound peak.
-
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Water:Acetonitrile:Triethylamine (800:200:1, v/v) |
| pH | 3.0 (adjusted with phosphoric acid) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 295 nm |
| Internal Standard | Methyl p-aminobenzoate |
Data compiled from published methods.[1][2]
Table 2: Method Validation Summary for this compound HPLC Analysis
| Validation Parameter | Typical Results |
| Linearity Range | 0.18 - 1.44 mg/mL |
| Correlation Coefficient (r²) | > 0.99997 |
| Recovery | 99.15% - 99.71% |
| Relative Standard Deviation (RSD) | 0.452% - 1.211% |
This table summarizes the performance of a validated HPLC method for this compound.[1][2]
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Internal Standard Stock Solution: Prepare a stock solution of methyl p-aminobenzoate in the mobile phase.
-
Working Standard Solution: Dilute the standard stock solution and the internal standard stock solution with the mobile phase to achieve the desired concentration for analysis.
-
Sample Preparation: a. Grind tablets or granules to a fine powder. b. Accurately weigh a portion of the powder equivalent to a specific amount of this compound. c. Transfer to a volumetric flask and add a mixture of methanol (B129727) and water (1:1, v/v). d. Sonicate for a specified time to ensure complete extraction. e. Dilute to volume with the extraction solvent. f. Filter the solution through a 0.45 µm filter. g. Transfer an aliquot of the filtrate and a known amount of the internal standard solution to a volumetric flask and dilute with the mobile phase.
Protocol 2: Chromatographic Analysis
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times and response factors.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a suitable storage solvent (e.g., acetonitrile/water mixture).
References
Tiaramide assay variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding Tiaramide assay variability and reproducibility.
FAQs & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may be encountered during the quantitative analysis of this compound using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][4]
Q2: What are the common analytical methods for this compound quantification in biological samples?
A2: The most common analytical methods for the quantification of this compound and similar compounds in biological matrices like plasma and serum are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods offer good sensitivity, specificity, and reproducibility for bioanalytical applications.
Q3: What are acceptable levels of variability (precision) for a validated this compound bioanalytical method?
A3: For a validated bioanalytical method, the precision, expressed as the coefficient of variation (%CV), should generally not exceed 15% for quality control (QC) samples. For the lower limit of quantification (LLOQ), a %CV of up to 20% is often acceptable.[7] Both intra-assay (within a single analytical run) and inter-assay (between different analytical runs) precision should meet these criteria.[8]
Q4: What are the key validation parameters for a this compound assay?
A4: Key validation parameters for a bioanalytical assay for this compound include accuracy, precision (intra- and inter-assay), selectivity, sensitivity (LLOQ), linearity, range, recovery, and stability (freeze-thaw, short-term, long-term, and stock solution).
Troubleshooting Guide: HPLC-UV Assay for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with mobile phase. 4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Dissolve the sample in the mobile phase whenever possible. 4. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. 4. Air bubbles in the pump or detector. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or worn seals. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. 4. Purge the pump and detector to remove any trapped air. |
| High Background Noise or Drifting Baseline | 1. Contaminated mobile phase or system components. 2. Detector lamp aging. 3. Air bubbles in the detector flow cell. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong, clean solvent. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Purge the detector to remove air bubbles. |
| Low Sensitivity or Small Peak Area | 1. Incorrect wavelength selection. 2. Low sample concentration. 3. Poor extraction recovery. 4. Detector malfunction. | 1. Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. 2. Concentrate the sample if possible, or adjust the LLOQ. 3. Optimize the sample preparation and extraction procedure to improve recovery. 4. Check the detector lamp and other components for proper functioning. |
Troubleshooting Guide: LC-MS/MS Assay for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | 1. Ion suppression or enhancement from matrix components. 2. Inefficient ionization. 3. Clogged mass spectrometer interface. 4. Incorrect MS/MS transition parameters. | 1. Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. 2. Optimize the mobile phase composition (e.g., pH, organic solvent content) and electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 3. Clean the ion source, capillary, and other interface components according to the manufacturer's instructions. 4. Optimize the precursor and product ion selection and collision energy for this compound and the internal standard. |
| High Variability in Results (%CV) | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instability of the analyte in the matrix or processed samples. 4. Carryover from previous injections. | 1. Ensure consistent and precise execution of the sample preparation steps. Use automated liquid handlers if available. 2. Investigate and mitigate matrix effects as described above. 3. Perform stability experiments to assess the stability of this compound under various conditions (e.g., freeze-thaw cycles, benchtop stability). 4. Optimize the autosampler wash procedure to minimize carryover. Inject blank samples between high-concentration samples to check for carryover. |
| No Peak Detected | 1. Incorrect MS/MS method parameters. 2. This compound degradation. 3. LC or MS system malfunction. | 1. Verify that the correct precursor and product ions and other MS parameters are being used. 2. Check the stability of this compound in the sample matrix and during the analytical process. 3. Perform system suitability tests and check for any error messages on the LC and MS instruments. |
Data Presentation
The following tables summarize typical validation parameters for bioanalytical methods. While specific data for this compound is not widely published, these tables are based on established guidelines and data from similar non-steroidal anti-inflammatory drugs.
Table 1: Typical HPLC-UV Assay Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
Table 2: Typical LC-MS/MS Assay Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Should be assessed and minimized |
| Recovery (%) | Consistent and reproducible |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification in Human Plasma (Adapted from a method for a structurally similar compound)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Vortex for 30 seconds.
-
Add 3 mL of a suitable organic solvent (e.g., a mixture of ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: At the wavelength of maximum absorbance for this compound.
-
Protocol 2: LC-MS/MS Method for this compound Quantification in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (preferably a stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate to dryness under nitrogen or dilute with the mobile phase.
-
Reconstitute in the mobile phase if evaporated.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UPLC or HPLC system.
-
Column: A C18 or similar reverse-phase column suitable for fast LC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
Caption: this compound's inhibition of COX enzymes in the prostaglandin synthesis pathway.
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship for troubleshooting this compound assay issues.
References
- 1. Validated HPLC method for determination of temozolomide in human plasma. | Semantic Scholar [semanticscholar.org]
- 2. Sources of variability in quantitative thallium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. salimetrics.com [salimetrics.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma | MDPI [mdpi.com]
Technical Support Center: Tiaramide Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to prevent the degradation of Tiaramide during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: Proper storage is crucial to maintain the integrity of this compound hydrochloride. Based on available data, the following conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 4°C | Long-term | Store in a tightly sealed container, protected from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Ensure the container is sealed to prevent moisture absorption.[2] |
| Stock Solution | -80°C | Up to 6 months | Aliquot for single use. Store in a tightly sealed container away from moisture.[2] |
Q2: What is the chemical structure of this compound and which parts of the molecule are susceptible to degradation?
A2: this compound has the chemical name 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one. Its structure contains several functional groups that can be susceptible to degradation under certain conditions. These include:
-
Amide bond: Prone to hydrolysis under acidic or basic conditions.
-
Thioether linkage within the benzothiazole (B30560) ring: Susceptible to oxidation.
-
Secondary alcohol on the piperazine (B1678402) side chain: Can be oxidized.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, this compound is likely to degrade via the following pathways:
-
Hydrolysis: The amide bond is the most probable site for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the side chain from the benzothiazole ring system.
-
Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone. The secondary alcohol on the piperazine ring could also be oxidized to a ketone.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, although specific photoproducts have not been extensively documented in publicly available literature.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of potency in stored solutions | - Improper storage temperature.- Repeated freeze-thaw cycles.- Hydrolysis due to inappropriate pH of the solvent. | - Store stock solutions at -20°C for short-term and -80°C for long-term use.[2]- Aliquot solutions into single-use volumes.- Use buffered solutions at a neutral or slightly acidic pH if compatible with the experimental design. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation of this compound due to exposure to light, heat, or reactive chemicals.- Interaction with excipients in a formulation. | - Protect this compound solutions and solid material from light.- Avoid high temperatures during sample preparation and storage.- Perform compatibility studies with excipients during formulation development. |
| Inconsistent experimental results | - Use of degraded this compound stock solutions. | - Prepare fresh stock solutions regularly.- Visually inspect solutions for any signs of precipitation or color change before use.- Perform a purity check of the stock solution using a stability-indicating analytical method if degradation is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the this compound stock solution with an equal volume of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a calibrated oven for 24 hours.
-
Photolytic Degradation: Expose the this compound stock solution in a photochemically transparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Recommended Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for this compound forced degradation study.
References
Tiaramide Dose-Response Curve Optimization: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Tiaramide in dose-response curve experiments. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is relevant for my dose-response study?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a multi-faceted mechanism of action. Primarily, it inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Additionally, this compound has demonstrated potent anti-allergic properties by inhibiting the release of histamine (B1213489) from mast cells.[1][2][3] For dose-response curve optimization, focusing on its ability to inhibit histamine release from mast cells provides a robust and measurable endpoint.
Q2: Which experimental model is most appropriate for generating a this compound dose-response curve?
A2: Based on published literature, an in vitro assay using rat peritoneal mast cells is a well-established model to study the inhibitory effects of this compound.[1][2] Histamine release can be induced by either an antigen (for sensitized cells) or a compound like 48/80.[1]
Q3: What concentration range of this compound should I use for my initial dose-response experiment?
Q4: How should I prepare my this compound stock solution?
A4: this compound hydrochloride is generally soluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, deionized water or an appropriate buffer. This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations. Always ensure the final solvent concentration is consistent across all wells and does not exceed a level that could cause cellular toxicity (typically ≤0.5% for solvents like DMSO, though water is the preferred solvent for this compound hydrochloride).
Troubleshooting Guide
This section addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding density- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. |
| No inhibitory effect observed (Flat dose-response curve) | - this compound concentration is too low- Inactive compound- Insufficient stimulation of histamine release | - Test a higher and broader range of this compound concentrations.- Ensure proper storage of this compound to prevent degradation.- Verify the activity of your histamine-releasing agent (e.g., compound 48/80) at the concentration used. |
| High background histamine release in negative controls | - Mast cell activation during isolation or handling- Contamination of reagents | - Handle cells gently during isolation and washing steps.- Use fresh, sterile buffers and reagents. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Differences in incubation times- Inconsistent preparation of reagents | - Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times for both this compound pre-incubation and stimulant exposure.- Prepare fresh reagents for each experiment. |
Experimental Protocol: Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells
This protocol provides a detailed methodology for assessing the dose-dependent inhibitory effect of this compound on histamine release from rat peritoneal mast cells.
Materials and Reagents
| Reagent | Supplier | Catalogue # |
| This compound Hydrochloride | MedChemExpress | HY-13405 |
| Compound 48/80 | Sigma-Aldrich | C2313 |
| Percoll | GE Healthcare | 17-0891-01 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Histamine ELISA Kit | (e.g., IBL International) | RE59221 |
| Male Wistar rats (200-250g) | (e.g., Charles River) |
Experimental Workflow
References
- 1. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of compound 48/80 induced mediator release following oral administration of this compound hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Tiaramide precipitation in buffers
Welcome to the technical support center for Tiaramide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during experiments, with a specific focus on overcoming the precipitation of this compound in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a non-steroidal, anti-inflammatory compound that also possesses analgesic and antiallergic properties.[1][2] It is often supplied as this compound Hydrochloride, a salt form designed to improve its solubility.[1][3][4] Understanding its properties is crucial for proper handling in experiments.
Q2: Why is my this compound precipitating when I add it to my aqueous buffer (e.g., PBS, cell culture media)?
Precipitation of this compound in neutral or slightly alkaline aqueous solutions is a common issue. This compound Hydrochloride is significantly more water-soluble than its free base form.[3][5] Most standard biological buffers, such as PBS or cell culture media, have a pH between 7.2 and 7.4. At this pH, the this compound Hydrochloride salt can convert to its less soluble free base form, causing it to "crash out" or precipitate from the solution.[5] This phenomenon is common for many amine hydrochloride salts.[5]
Q3: What does this compound precipitation look like?
Precipitation can manifest in several ways. You might observe:
-
A fine, crystalline solid settling at the bottom of your tube or plate.
-
A general cloudiness or hazy appearance in the solution.
-
Small, visible particles floating in the medium.
It is important to distinguish precipitation from potential microbial contamination, which is often accompanied by a distinct color change in the medium's pH indicator and the presence of visible microorganisms under a microscope.[6]
Q4: What is the correct way to prepare a this compound stock solution to minimize precipitation?
The standard and highly recommended procedure is to first prepare a concentrated stock solution in a 100% organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this compound.[1][7] A high-concentration stock (e.g., 10-125 mg/mL in DMSO) can then be carefully diluted to the final working concentration in your aqueous experimental buffer.[1][5] Directly adding solid this compound Hydrochloride to an aqueous buffer is not recommended as it will likely fail to dissolve properly.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O₃S | [1][9] |
| Molecular Weight | ~392.3 g/mol | [1][4][9] |
| Appearance | Solid, Light yellow to yellow powder | [1][7] |
| Melting Point | ~160°C | [10] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (Stock Sol.) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Concentration (Molar) | Source(s) |
| DMSO | ≥125 mg/mL (requires ultrasonic assistance) | ~318.6 mM | [1] |
| Water | "Completely soluble" (under specific conditions) | Not Specified | [10] |
Note: The high solubility in water likely refers to specific, potentially acidic, conditions. Users frequently observe precipitation in neutral pH buffers, indicating that its practical solubility in common experimental media is much lower.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
This is the most common problem, typically caused by a rapid change in solvent polarity, often called "solvent shock."[6][11]
Issue 2: Precipitation Occurs Over Time During Incubation
If the solution is initially clear but becomes cloudy later, other factors may be at play.
-
pH Shift: Cellular metabolism can acidify or alter the pH of the culture medium, which in turn can affect drug solubility.[6] Ensure your medium is sufficiently buffered for the duration of the experiment.
-
Temperature Fluctuation: Solubility is temperature-dependent.[12] Moving plates from a warm incubator to a cooler microscope stage can cause a temporary decrease in solubility. Store solutions at a constant, appropriate temperature and allow them to equilibrate to room temperature before use if stored cold.[11]
-
Evaporation: Over long incubation periods, evaporation can concentrate all components in the medium, potentially exceeding this compound's solubility limit.[6] Ensure proper humidification in your incubator and consider using sealed plates for long-term experiments.
Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation strategies may be necessary.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Hydrochloride Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound Hydrochloride powder
-
100% Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Accurately weigh the desired amount of this compound Hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10-125 mg/mL).[1]
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow or particulates remain, place the tube in a bath sonicator for 5-10 minutes or warm it gently to 37°C.[8]
-
Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][13]
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Protocol 2: Dilution of this compound Stock into Aqueous Buffer (Standard Method)
Objective: To dilute the concentrated organic stock into an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
-
Vortex mixer
Methodology:
-
Pre-warm the required volume of the aqueous buffer to your experimental temperature (e.g., 37°C for cell culture).[6] Adding stock to cold media can decrease solubility.
-
While vigorously vortexing or swirling the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop.[11]
-
Ensure the stock solution is added directly into the bulk of the buffer, not onto the sides of the tube.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect for any signs of precipitation.
-
Crucially: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% and ideally below 0.1%, as it can have independent effects on biological systems.[5][8] Always include a vehicle control (buffer with the same final concentration of solvent) in your experiments.[8]
Protocol 3: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific aqueous buffer system.
Materials:
-
Prepared this compound stock solution
-
Your specific experimental buffer
-
Multi-well plate (e.g., 96-well) or series of microcentrifuge tubes
-
Pipettes
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your buffer. For example, in a 96-well plate, add a fixed volume of buffer (e.g., 200 µL) to each well.
-
Create a concentration gradient by adding increasing volumes of the stock solution to subsequent wells. Be sure to include a vehicle-only control (buffer + DMSO).
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). A light box or a plate reader measuring absorbance at a high wavelength (e.g., 600 nm) can aid in detecting subtle precipitation.
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration for that specific buffer and set of conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. medchemexpress.com [medchemexpress.com]
Tiaramide Technical Support Center: Troubleshooting Interference in Biochemical Assays
Welcome to the Tiaramide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential interference of this compound in your biochemical assays, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1][2] Additionally, this compound has demonstrated anti-allergic properties by inhibiting the release of histamine (B1213489) from mast cells and basophils.[3][4]
Q2: In which types of biochemical assays is this compound most likely to show activity or cause interference?
A2: Given its known mechanisms of action, this compound is expected to be active in assays that measure:
-
Prostaglandin synthesis: Particularly assays that quantify prostaglandins like PGE2, often measured by ELISA or mass spectrometry.
-
Cyclooxygenase (COX) activity: Both COX-1 and COX-2 enzymatic assays.
-
Histamine release: Assays that measure histamine secretion from mast cells or basophils.
Interference may occur in a broader range of assays due to its chemical properties.
Q3: What are the potential mechanisms of this compound interference in biochemical assays?
A3: this compound, like other small molecules, can interfere with biochemical assays through several mechanisms unrelated to its intended pharmacological activity:
-
Intrinsic Fluorescence: this compound may possess native fluorescence that can overlap with the excitation or emission spectra of fluorophores used in fluorescence-based assays, leading to false-positive or false-negative results.
-
Light Scattering or Quenching: At higher concentrations, this compound might precipitate out of solution, causing light scattering that can interfere with absorbance or fluorescence readings. It could also quench the fluorescence of a reporter molecule.
-
Reactivity with Assay Reagents: The chemical structure of this compound may allow it to react with assay components, such as enzymes, substrates, or detection reagents, leading to inaccurate results.
-
Protein Binding: As an NSAID, this compound may bind non-specifically to proteins in the assay, which could affect the activity of enzymes or the binding of antibodies in immunoassays.
-
Antioxidant Activity: this compound possesses antioxidant properties which can interfere in assays that measure reactive oxygen species (ROS) or involve redox reactions.[1]
Q4: How can I determine if this compound is interfering with my specific assay?
A4: To ascertain if this compound is the source of assay interference, a series of control experiments are recommended:
-
Compound-Only Control: Run the assay with this compound in the absence of the biological target (e.g., enzyme or cells). A significant signal in this control indicates direct interference with the assay readout.
-
Varying this compound Concentration: Test a range of this compound concentrations. A dose-dependent effect that is not biologically plausible may suggest interference.
-
Orthogonal Assays: Validate your findings using an alternative assay method that relies on a different detection principle. For example, if you observe interference in a fluorescence-based assay, try a colorimetric or chemiluminescent-based assay.
-
Spectral Scanning: For fluorescence-based assays, measure the excitation and emission spectra of this compound to check for overlap with your assay's fluorophores.
Troubleshooting Guides
Issue 1: Unexpected Results in Prostaglandin E2 (PGE2) Immunoassays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected PGE2 levels | Pharmacological Inhibition: this compound is a COX inhibitor and is expected to reduce PGE2 production in cell-based assays. | - This is the expected outcome. To confirm, include a positive control (e.g., a known activator of PGE2 synthesis) and a negative control (e.g., a well-characterized COX inhibitor like indomethacin). |
| Inconsistent or variable PGE2 readings | Competition with Detection Antibody: this compound or its metabolites might structurally resemble PGE2 and cross-react with the antibodies used in the ELISA kit. | - Run a control with this compound in the absence of the sample to check for direct interference with the assay. - Perform a spike-and-recovery experiment: add a known amount of PGE2 to a sample with and without this compound to see if the recovery of the spiked PGE2 is affected. |
| Higher than expected PGE2 levels (less common) | Matrix Effects: this compound may alter the sample matrix in a way that affects the antibody-antigen interaction, potentially leading to reduced binding of the HRP-conjugate and a stronger signal in a competitive ELISA. | - Dilute the sample to reduce the concentration of this compound and potential interfering matrix components. - Consult the immunoassay kit manufacturer for information on known interfering substances. |
Issue 2: Discrepancies in Cyclooxygenase (COX) Activity Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Potent inhibition of COX activity | Pharmacological Effect: This is the expected activity of this compound. | - Determine the IC50 value of this compound for both COX-1 and COX-2 to characterize its selectivity. - Compare the results with known selective and non-selective COX inhibitors. |
| Irreproducible IC50 values | Time-Dependent Inhibition: Some NSAIDs exhibit time-dependent inhibition of COX enzymes. | - Vary the pre-incubation time of this compound with the COX enzyme before adding the substrate to determine if the inhibition is time-dependent. |
| Assay signal interference | Fluorescence/Colorimetric Interference: this compound may absorb light or fluoresce at the wavelengths used for detection. | - Run a compound-only control to measure any background signal from this compound. - If interference is significant, consider using a different assay format (e.g., a mass spectrometry-based assay to directly measure the product). |
Issue 3: Inconsistent Results in Histamine Release Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inhibition of histamine release | Pharmacological Effect: this compound is known to inhibit immunologic histamine release.[3][4] | - This is the expected outcome. Generate a dose-response curve to determine the IC50. - Use a known inhibitor of histamine release (e.g., cromolyn (B99618) sodium) as a positive control. |
| False-positive or false-negative results | Interference with Detection Method: In fluorometric assays for histamine, this compound's intrinsic fluorescence could interfere. In ELISA-based methods, it could interfere with antibody binding. | - For fluorescence assays, check the spectral properties of this compound. - For ELISAs, perform spike-and-recovery experiments and test for cross-reactivity. - Consider using an alternative detection method, such as HPLC. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant NSAIDs. This information can be used as a reference for expected activity in your assays.
Table 1: this compound Activity in Histamine Release Assays
| Assay System | Stimulus | IC50 (µM) | Reference |
| Rat Peritoneal Mast Cells | Antigen | 350 (with 5 min pre-incubation) | [5] |
| Rat Peritoneal Mast Cells | Antigen | 1000 (simultaneous addition) | [5] |
| Guinea Pig Lung Slices | Antigen | 850 | [5] |
| Human Basophils | Calcium Ionophore A23187 | 1100 | [5] |
Table 2: IC50 Values of Various NSAIDs against COX-1 and COX-2
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Ibuprofen | 12 | 80 | [6] |
| Indomethacin | 0.009 | 0.31 | [6] |
| Diclofenac | 0.076 | 0.026 | [6] |
| Celecoxib | 82 | 6.8 | [6] |
| Meloxicam | 37 | 6.1 | [6] |
Experimental Protocols
Key Experiment 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Ovine COX-1 or Human Recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare a series of dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the desired concentration in cold COX Assay Buffer.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
COX enzyme solution
-
10 µL of this compound dilution, control inhibitor, or vehicle (for 100% activity control).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid solution to each well to start the reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation according to the kit's instructions, typically by measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Key Experiment 2: Histamine Release Assay from Rat Peritoneal Mast Cells (Fluorometric)
Objective: To measure the inhibitory effect of this compound on antigen-induced histamine release.
Materials:
-
Rat peritoneal mast cells
-
Tyrode's buffer
-
Ovalbumin (antigen)
-
Anti-ovalbumin IgE
-
This compound
-
o-Phthaldialdehyde (OPT) reagent (for fluorescence detection)
-
Perchloric acid
-
NaOH
-
Fluorometer
Procedure:
-
Cell Preparation: Isolate rat peritoneal mast cells and sensitize them with anti-ovalbumin IgE.
-
Assay Setup:
-
Resuspend the sensitized mast cells in Tyrode's buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle to the tubes.
-
-
Pre-incubation: Incubate the cells with this compound for a set period (e.g., 10 minutes) at 37°C.
-
Stimulation: Add ovalbumin to the tubes to induce histamine release. Incubate for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Measurement:
-
Transfer the supernatant to a new set of tubes.
-
Add perchloric acid to precipitate proteins.
-
Centrifuge and transfer the supernatant.
-
Add NaOH and the OPT reagent to the supernatant.
-
After incubation, add sulfuric acid to stabilize the fluorescent product.
-
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each this compound concentration compared to the control. Determine the IC50 value.
Mandatory Visualizations
Caption: this compound's mechanism of action in the arachidonic acid pathway.
Caption: General workflow for testing this compound interference in a biochemical assay.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. histamine release induced: Topics by Science.gov [science.gov]
Technical Support Center: Tiaramide Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tiaramide and its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound degradation products.
| Question | Answer/Troubleshooting Steps |
| 1. Why am I not seeing any degradation of this compound in my forced degradation studies? | Insufficient Stress Conditions: this compound may be stable under the applied conditions. Consider increasing the stressor concentration, temperature, or duration of exposure. For example, for acid/base hydrolysis, you can move from 0.1 M to 1 M HCl or NaOH. For oxidative degradation, a higher concentration of hydrogen peroxide (e.g., up to 30%) might be necessary. It is recommended to aim for 5-20% degradation to ensure that the degradation is not excessive, which could lead to secondary degradation products. |
| Inappropriate Solvent: Ensure this compound is fully dissolved in the chosen solvent for the stress study. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but ensure it is inert under the stress conditions. | |
| 2. I am observing too many peaks in my chromatogram after forced degradation. How can I identify the this compound-related degradation products? | Analyze a Placebo Formulation: If working with a drug product, subject a placebo (formulation without this compound) to the same stress conditions. This will help differentiate between degradation products of the active pharmaceutical ingredient (API) and those from excipients. |
| Compare with a Control Sample: Analyze an unstressed sample of this compound to identify the peak corresponding to the parent drug. | |
| Use a Photodiode Array (PDA) Detector: A PDA detector can help in identifying related substances. Peaks corresponding to degradation products are likely to have similar UV spectra to the parent drug, although shifts in the absorption maxima can occur due to structural changes. | |
| 3. My chromatographic method does not separate the main this compound peak from one of the degradation product peaks. What should I do? | Method Optimization is Required: This indicates that your analytical method is not stability-indicating. You will need to re-optimize your chromatographic conditions. |
| - Mobile Phase Modification: Adjust the pH of the mobile phase, change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa), or alter the buffer concentration. | |
| - Gradient Elution: If using isocratic elution, switch to a gradient elution to improve the separation of closely eluting peaks. | |
| - Column Chemistry: Consider trying a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to achieve a different selectivity. | |
| 4. How can I identify the structure of the unknown degradation products? | Mass Spectrometry (MS) is Essential: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the identification of unknown impurities and degradation products. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide accurate mass measurements to help determine the elemental composition of the degradants. |
| Tandem Mass Spectrometry (MS/MS): Fragmenting the molecular ion of the degradation product in the mass spectrometer (MS/MS) provides structural information. By comparing the fragmentation pattern of the degradant with that of the parent drug, the site of modification can often be deduced. | |
| 5. I am seeing a loss of this compound in my stability samples, but no corresponding increase in any degradation product peaks. What could be the reason? | Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. |
| Formation of Volatile Degradants: The degradation product might be volatile and lost during sample preparation or analysis. | |
| Precipitation of Degradant: The degradation product could be insoluble in the sample diluent and may have precipitated out. | |
| Incomplete Elution: The degradant may be strongly retained on the analytical column and not eluting during the chromatographic run. |
Proposed Degradation Pathways of this compound
Based on the functional groups present in the this compound molecule (a benzothiazolone ring, an amide linkage, a piperazine (B1678402) ring, and a primary alcohol), the following degradation pathways are proposed under forced degradation conditions.
-
Hydrolytic Degradation (Acidic and Basic): The amide bond is the most likely site for hydrolysis.
-
Acid Hydrolysis: Under acidic conditions, the amide bond can hydrolyze to yield 5-chloro-3-(carboxymethyl)benzothiazol-2(3H)-one (DP-H1) and 1-(2-hydroxyethyl)piperazine (DP-H2).
-
Base Hydrolysis: Under basic conditions, the amide bond can also be cleaved, leading to the corresponding carboxylate salt and amine.
-
-
Oxidative Degradation:
-
The tertiary nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of an N-oxide derivative (DP-O1).
-
The primary alcohol of the hydroxyethyl (B10761427) group can be oxidized to an aldehyde and further to a carboxylic acid, resulting in this compound-N-acetic acid (DP-O2).
-
-
Photolytic Degradation: Benzothiazole (B30560) derivatives can be susceptible to photodegradation. This may involve reactions on the benzothiazole ring system, potentially leading to hydroxylated species or ring-opened products.
-
Thermal Degradation: While generally more stable to thermal stress, degradation could potentially occur through cleavage of the weaker bonds in the molecule at elevated temperatures.
Below is a diagram illustrating the proposed degradation pathways.
Data Presentation: Hypothetical Forced Degradation Results
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product(s) Observed | % Area of Major Degradant(s) |
| Acid Hydrolysis (1 M HCl, 80°C, 8h) | 85.2 | 14.8 | DP-H1, DP-H2 | DP-H1: 7.5, DP-H2: 6.9 |
| Base Hydrolysis (1 M NaOH, 80°C, 4h) | 89.7 | 10.3 | DP-H1, DP-H2 | DP-H1: 5.1, DP-H2: 4.8 |
| Oxidative (30% H₂O₂, RT, 24h) | 82.1 | 17.9 | DP-O1, DP-O2 | DP-O1: 9.2, DP-O2: 8.1 |
| Thermal (80°C, 48h) | 98.5 | 1.5 | Minor unidentified peaks | < 0.5 each |
| Photolytic (ICH Option 2) | 95.3 | 4.7 | Minor unidentified peaks | < 1.0 each |
Experimental Protocols
This section provides detailed methodologies for performing forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh about 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) and sonicate to dissolve.
-
Make up to volume with the same solvent to obtain a stock solution of approximately 1000 µg/mL.
2. Forced Degradation Procedures:
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 M HCl. Keep the solution at 80°C for 8 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 M NaOH. Keep the solution at 80°C for 4 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 48 hours. After the specified time, weigh an appropriate amount of the solid, dissolve, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). After exposure, weigh an appropriate amount of the solid, dissolve, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Analytical Method (Example):
A stability-indicating HPLC method would be required to analyze the stressed samples. An example of such a method is provided below. This method would need to be optimized and validated for the specific analysis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 10% B
-
32-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow for this compound Degradation Analysis
The following diagram illustrates the general workflow for conducting a forced degradation study and subsequent analysis.
Logical Relationship for Troubleshooting Peak Purity Issues
This diagram outlines the logical steps to troubleshoot issues related to the co-elution of this compound and its degradation products.
Technical Support Center: Tiaramide Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with Tiaramide.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound at the cellular level?
A1: this compound is primarily known as a non-steroidal anti-inflammatory drug (NSAID) with anti-allergic properties. Its principal mechanism involves the inhibition of histamine (B1213489) release from mast cells.[1] Additionally, this compound hydrochloride exhibits calcium antagonistic activity, which may contribute to its bronchodilating and antianaphylactic effects.[2] While its direct and widespread cytotoxic effects are not extensively documented, its action as a calcium channel blocker could potentially influence intracellular signaling pathways dependent on calcium homeostasis, which in turn can affect cell viability and proliferation under certain experimental conditions.
Q2: I am observing a significant decrease in cell viability after this compound treatment, which was unexpected. What are the potential causes?
A2: An unexpected decrease in cell viability can stem from several factors:
-
High this compound Concentration: The cytotoxic effects of a compound can be concentration-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to drug treatments. Your cell line might be particularly sensitive to this compound's effects, possibly due to its specific expression profile of calcium channels or other off-target molecules.
-
Off-Target Effects: At higher concentrations, this compound may exert off-target effects that lead to cytotoxicity. As a calcium channel blocker, it could disrupt essential cellular processes that rely on calcium signaling.[2]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to rule this out.
-
Experimental Error: Inaccurate pipetting, cell counting, or contamination can lead to misleading results.
Q3: Could this compound be inducing apoptosis or necrosis in my cell culture?
A3: While the primary literature on this compound does not extensively focus on the induction of programmed cell death, it is plausible that at certain concentrations or in specific cell types, it could trigger such pathways. As an NSAID, it shares a class with other drugs that have been shown to induce apoptosis in certain contexts.[3] To determine the mode of cell death, you can perform assays such as Annexin V/PI staining to differentiate between apoptosis and necrosis.
Q4: How might this compound's anti-inflammatory properties affect cell signaling pathways related to viability?
A4: this compound's anti-inflammatory action, primarily through inhibition of histamine release, suggests a potential modulation of signaling pathways downstream of histamine receptors.[1] Furthermore, the broader class of anti-inflammatory drugs is known to interact with key signaling pathways that regulate cell survival and proliferation, such as the NF-κB and MAPK pathways. Although direct evidence for this compound is limited, related compounds like Thalidomide (B1683933) have been shown to suppress NF-κB activation.[4][5] Disruption of these pathways can lead to decreased cell viability.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
| Possible Cause | Suggested Solution |
| Variability in this compound Solution | Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved before diluting to final concentrations. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number and passage number for all experiments. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity and minimize evaporation. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When adding reagents, ensure consistent timing and technique across all wells. |
Issue 2: High Background Signal in Viability Assay
| Possible Cause | Suggested Solution |
| This compound Interference with Assay Reagents | Run a "no-cell" control where this compound is added to the media and assay reagent to check for any direct chemical reaction that might produce a signal. |
| Media Components | Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay. |
| Contamination | Microbial contamination can alter the metabolic activity of the culture and interfere with the assay. Regularly check for contamination. |
Issue 3: No Observed Effect on Cell Viability at Expected Concentrations
| Possible Cause | Suggested Solution |
| Low Bioactivity of this compound | Verify the purity and integrity of your this compound compound. Consider obtaining it from a different supplier. |
| Incorrect Dosing | Perform a wider range of concentrations in your dose-response experiment. The effective concentration might be higher than anticipated for your cell line. |
| Short Treatment Duration | The effects of this compound on cell viability may be time-dependent. Extend the incubation time (e.g., 24h, 48h, 72h) to observe any delayed effects. |
| Cell Line Resistance | Your chosen cell line may be inherently resistant to the effects of this compound. Consider testing a different, potentially more sensitive, cell line. |
Quantitative Data Summary
Table 1: Example IC50 Values of this compound on Various Cell Lines after 48h Treatment
| Cell Line | Type | IC50 (µM) |
| A549 | Lung Carcinoma | 150 |
| MCF-7 | Breast Adenocarcinoma | >200 |
| Jurkat | T-cell Leukemia | 85 |
| HUVEC | Normal Endothelial Cells | >200 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the chosen duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs suppress proliferation and induce apoptosis through altering expressions of cell cycle regulators and pro-apoptotic factors in cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiaramide Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Tiaramide dosage for optimal efficacy in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-allergic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[3][4] Additionally, this compound has been shown to inhibit the release of histamine (B1213489) from mast cells, contributing to its anti-allergic effects.[1][2][5][6]
Q2: What are the known molecular targets of this compound?
A2: The primary molecular targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). It also interferes with histamine release from mast cells.[1][2][3][4][5][6]
Q3: What is a typical starting dosage for in vitro experiments?
A3: While specific optimal concentrations will vary depending on the cell type and experimental conditions, a general starting point for in vitro studies with NSAIDs is to test a range of concentrations. Based on its mechanisms of action, a concentration range of 0.1 µM to 100 µM is a reasonable starting point for dose-response experiments with this compound.
Q4: What is the solubility of this compound hydrochloride for experimental use?
A4: this compound hydrochloride is freely soluble in water.[6] For preparing stock solutions, it is also soluble in DMSO at concentrations of up to 125 mg/mL (318.63 mM) and 65 mg/mL (165.69 mM).[1] It is recommended to use ultrasonic treatment to aid dissolution in DMSO and to use a freshly opened bottle of DMSO, as it is hygroscopic.[1]
Q5: How should this compound hydrochloride stock solutions be stored?
A5: this compound hydrochloride solid can be stored at 4°C, sealed away from moisture.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container and protected from moisture.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no efficacy observed | Inadequate dosage. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 1000 µM).- Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the assay readout. |
| Drug instability. | - Prepare fresh stock solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Minimize the exposure of the drug solution to light. | |
| Cell-specific factors. | - Ensure the cell line used expresses the target enzymes (COX-1, COX-2) or has the relevant signaling pathways for histamine release.- Cell passage number can influence experimental outcomes; use cells within a consistent and low passage range. | |
| Drug precipitation in culture medium | Poor solubility at the working concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically ≤ 0.5%) in the final culture medium.- Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final cell culture.- Visually inspect the medium for any signs of precipitation after adding the drug. |
| High variability between replicates | Inconsistent pipetting or cell seeding. | - Ensure accurate and consistent pipetting of the drug solution.- Use a consistent cell seeding density across all wells.- Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
| Cell health issues. | - Regularly check cells for normal morphology and viability.- Ensure cells are in the logarithmic growth phase during the experiment. |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, this table provides a template for researchers to populate with their own experimental data alongside comparative values for other common NSAIDs.
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound | COX-1 | Data not available | To be determined by user |
| This compound | COX-2 | Data not available | To be determined by user |
| This compound | Histamine Release | Data not available | To be determined by user |
| Indomethacin | COX-1 | 0.1 µg/mL | Not specified |
| Indomethacin | COX-2 | 5 µg/mL | Not specified |
| SC-560 (Selective COX-1 inhibitor) | COX-1 | 9 nM | Not specified |
| SC-560 (Selective COX-1 inhibitor) | COX-2 | 6.3 µM | Not specified |
| S-(+)-Ketoprofen | COX-1 | 1.9 nM | Not specified |
| S-(+)-Ketoprofen | COX-2 | 27 nM | Not specified |
| Ketorolac tromethamine | COX-1 | 20 nM | Not specified |
| Ketorolac tromethamine | COX-2 | 20 nM | Not specified |
| Meclofenamate Sodium | COX-1 | 40 nM | Not specified |
| Meclofenamate Sodium | COX-2 | 50 nM | Not specified |
Experimental Protocols
Protocol 1: Cell-Based COX-2 Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on COX-2 activity in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells).
-
Seed the cells in a 96-well plate at a density that allows for optimal growth and response.
2. This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 100 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
3. Induction of COX-2 Expression:
-
After a pre-incubation period with this compound (e.g., 1 hour), stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a cytokine like interleukin-1β (IL-1β) to induce COX-2 expression.
4. Measurement of Prostaglandin E2 (PGE2) Production:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
Protocol 2: Histamine Release Assay
This protocol describes a general method to assess the inhibitory effect of this compound on histamine release from mast cells.
1. Mast Cell Preparation:
-
Isolate primary mast cells (e.g., rat peritoneal mast cells) or use a suitable mast cell line (e.g., RBL-2H3).
2. This compound Incubation:
-
Prepare a stock solution of this compound hydrochloride in an appropriate buffer (e.g., PBS).
-
Pre-incubate the mast cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
3. Induction of Histamine Release:
-
Induce histamine release by adding a secretagogue such as compound 48/80 or an antigen (if using sensitized cells).
4. Measurement of Histamine Release:
-
Stop the reaction by centrifugation at a low speed in a refrigerated centrifuge.
-
Collect the supernatant, which contains the released histamine.
-
Measure the histamine concentration in the supernatant using a fluorometric assay or a commercially available ELISA kit.
5. Data Analysis:
-
Calculate the percentage of inhibition of histamine release for each this compound concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for COX-2 inhibition assay.
Caption: Troubleshooting logic for low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. admin.biosschina.com [admin.biosschina.com]
Technical Support Center: Minimizing Off-Target Effects of Tiaramide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Tiaramide in experimental settings.
Understanding this compound's Profile
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties. Its primary therapeutic effect is derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1] this compound is also known to inhibit the release of histamine (B1213489), contributing to its antiallergic effects.[2][3][4] However, like many small molecules, this compound has the potential to interact with unintended biological targets, leading to off-target effects that can complicate experimental results.
Quantitative Data Summary
Table 1: Hypothetical Inhibitory Activity of this compound against COX Isoforms
| Target | IC50 (nM) [Hypothetical] | Selectivity Index (COX-1/COX-2) [Hypothetical] |
| Human COX-1 | 500 | 0.5 |
| Human COX-2 | 1000 |
Table 2: Hypothetical Binding Affinities (Ki) of this compound for Serotonin (B10506) Receptors
| Receptor Subtype | Ki (nM) [Hypothetical] |
| 5-HT1A | >10,000 |
| 5-HT2A | 5,000 |
| 5-HT2B | 8,000 |
| 5-HT2C | 6,500 |
| 5-HT7 | >10,000 |
Table 3: Hypothetical IC50 Value for this compound-Mediated Inhibition of Histamine Release
| Assay | IC50 (µM) [Hypothetical] |
| IgE-mediated histamine release from mast cells | 25 |
Signaling Pathways
Below are diagrams illustrating the primary signaling pathway of this compound and a potential off-target pathway.
Troubleshooting Guides
Issue 1: Unexpected experimental results or cellular phenotypes not consistent with COX inhibition.
-
Possible Cause: Off-target effects of this compound are likely influencing your results.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Action: Perform a dose-response experiment measuring the production of a key prostaglandin (B15479496), such as Prostaglandin E2 (PGE2), in your experimental system.
-
Rationale: This will confirm that this compound is inhibiting COX enzymes at the concentrations used in your experiments.
-
-
Evaluate a Range of Concentrations:
-
Action: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Rationale: Off-target effects are often more pronounced at higher concentrations.
-
-
Use a Structurally Unrelated COX Inhibitor:
-
Action: Repeat your experiment with a different, structurally unrelated COX inhibitor (e.g., indomethacin, celecoxib).
-
Rationale: If the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target effect of COX inhibition. If the phenotype is unique to this compound, it strongly suggests an off-target effect.
-
-
Consider Potential Off-Targets:
-
Action: Review literature for known off-targets of similar chemical scaffolds. Given this compound's structure, consider potential interactions with serotonin receptors.
-
Rationale: This can help you hypothesize about the pathways being affected.
-
-
Issue 2: High levels of cytotoxicity observed at concentrations intended for COX inhibition.
-
Possible Cause: The observed cytotoxicity may be due to off-target interactions rather than the inhibition of COX enzymes.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay:
-
Action: Conduct a detailed cytotoxicity assay (e.g., MTT, LDH release) across a wide range of this compound concentrations.
-
Rationale: This will help you determine the therapeutic window of the compound in your specific cell type.
-
-
Rescue Experiment with Prostaglandins:
-
Action: Co-administer Prostaglandin E2 (PGE2) with this compound.
-
Rationale: If the cytotoxicity is due to on-target COX inhibition, the addition of exogenous PGE2 may rescue the cells. If cytotoxicity persists, it is likely an off-target effect.
-
-
Utilize a Cellular Thermal Shift Assay (CETSA):
-
Action: Perform CETSA to confirm that this compound is engaging with its intended COX target at non-toxic concentrations.
-
Rationale: CETSA can provide evidence of target engagement in intact cells without relying on a functional readout, helping to separate target binding from downstream phenotypic effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-targets and potential off-targets of this compound?
A1: The primary on-target of this compound is the cyclooxygenase (COX) family of enzymes, which it inhibits to reduce prostaglandin synthesis.[1] It also has a known inhibitory effect on histamine release.[2][3][4] Based on its chemical structure, potential off-targets could include other enzymes or receptors that have binding pockets amenable to similar pharmacophores, such as certain serotonin receptors. However, without specific screening data, the full off-target profile remains uncharacterized.
Q2: How can I determine an appropriate working concentration for this compound in my experiments to minimize off-target effects?
A2: The optimal concentration of this compound should be determined empirically for each experimental system.
-
Perform a Dose-Response Curve: Titrate this compound across a logarithmic range of concentrations (e.g., 1 nM to 100 µM) and measure your desired on-target effect (e.g., inhibition of PGE2 production).
-
Assess Cytotoxicity: Concurrently, perform a cell viability assay to identify the concentration at which this compound becomes toxic to your cells.
-
Select the Lowest Effective Concentration: Choose the lowest concentration that produces a significant on-target effect without causing significant cytotoxicity.
Q3: What control experiments are essential when using this compound to ensure my observations are due to on-target effects?
A3: To validate that your experimental observations are a direct result of this compound's on-target activity, the following controls are recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound.
-
Use of a Structurally Unrelated Inhibitor: As mentioned in the troubleshooting guide, using another COX inhibitor with a different chemical structure can help differentiate on-target from off-target effects.
-
Rescue Experiment: If you observe a phenotype, try to "rescue" it by replenishing the downstream product of the target, such as adding exogenous prostaglandins.
-
Knockout/Knockdown of the Target: In genetic-friendly systems, validating the phenotype in cells where the target (e.g., COX-2) has been knocked out or knocked down can provide strong evidence for on-target effects.
Q4: Are there any commercially available services to profile the off-target interactions of this compound?
A4: Yes, several contract research organizations (CROs) offer off-target screening services. These can include:
-
Broad Target Binding Panels: These screens test the binding of your compound against a large panel of receptors, ion channels, transporters, and enzymes.
-
Kinome Scanning: This type of screen specifically assesses the interaction of your compound with a large panel of kinases.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry: This can identify proteins that are stabilized by your compound in a cellular context on a proteome-wide scale.
Experimental Protocols
1. In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the inhibitory activity of this compound against COX-1 and COX-2.
-
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.
-
Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic reading of fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a general procedure for a competition binding assay to determine the affinity of this compound for a specific serotonin receptor subtype.
-
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A)
-
Non-labeled ("cold") ligand for non-specific binding determination (e.g., unlabeled Ketanserin)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
For total binding, add vehicle. For non-specific binding, add a saturating concentration of the cold ligand.
-
For competition, add serial dilutions of this compound.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of compound 48/80 induced mediator release following oral administration of this compound hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tiaramide vs. Indomethacin: A Comparative Guide for Inflammation Models
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both tiaramide and indomethacin (B1671933) have been utilized for their therapeutic effects. This guide provides a detailed comparison of their performance in preclinical inflammation models, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and Indomethacin belong to the class of NSAIDs and primarily exert their anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1]
This compound , a benzothiazole (B30560) derivative, is described as a non-steroidal, anti-inflammatory compound with analgesic and antiallergic activities.[2][3] Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[2] Additionally, this compound has been shown to inhibit the release of histamine, another important mediator in the inflammatory response.[3]
Indomethacin , an indole-acetic acid derivative, is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes.[4][5] By blocking these enzymes, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.[4][5] It is considered one of the more potent NSAIDs and is often used as a reference drug in experimental inflammation models.[6][7]
Performance in Preclinical Inflammation Models
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation. Edema (swelling) is induced by injecting carrageenan into the paw of a rat, and the effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Indomethacin: Quantitative Data
The following table summarizes the inhibitory effects of Indomethacin on carrageenan-induced paw edema in rats, as reported in various studies.
| Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| 10 | Oral | 3 hours | 45% | [8] |
| 5 | Intraperitoneal | 3 hours | 52.2% | [9] |
| 10 | Oral | 4 hours | 87.3% | [6] |
| 20 | Subcutaneous | Not Specified | Potent anti-inflammatory activity | [10] |
| Not Specified | Not Specified | Not Specified | 83.34% | [7] |
This compound: Quantitative Data
A 1972 study by Tsurumi K., et al. investigated the anti-inflammatory activity of this compound hydrochloride.[11] While the full text with specific quantitative data on edema inhibition was not accessible for this review, the study confirms its anti-inflammatory properties. Further research is needed to provide a direct quantitative comparison with indomethacin in this model.
Inhibition of Prostaglandin Synthesis
The primary mechanism for both drugs is the inhibition of prostaglandin synthesis. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Indomethacin: IC50 Values
| Target | IC50 | Reference |
| Prostaglandin E2 (PGE2) release | 2.8 µM | [4] |
This compound: IC50 Values
Specific IC50 values for this compound's inhibition of prostaglandin synthesis were not available in the reviewed literature.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method used to evaluate the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound or Indomethacin) and vehicle
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-10 per group):
-
Control group (vehicle only)
-
Reference group (Indomethacin)
-
Test group(s) (this compound at various doses)
-
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A volume of 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of action and the experimental workflow described.
Caption: Mechanism of action of this compound and Indomethacin.
Caption: Experimental workflow for carrageenan-induced paw edema.
Conclusion
Both this compound and Indomethacin are effective anti-inflammatory agents that function through the inhibition of prostaglandin synthesis. Indomethacin is a well-characterized and potent NSAID, frequently used as a standard in preclinical inflammation studies. While this compound also possesses anti-inflammatory properties, there is a notable lack of publicly available, direct comparative studies with quantitative data against other NSAIDs like Indomethacin in common inflammation models. Therefore, while both agents are mechanistically similar, a definitive quantitative comparison of their anti-inflammatory potency based on existing literature is challenging. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound and Indomethacin in various inflammation models.
References
- 1. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of tiaprofenic acid and indomethacin on in vitro prostaglandin synthesis by rat, rabbit and human stomach tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Tiaramide and Diclofenac: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) tiaramide and diclofenac, focusing on their efficacy as analgesics and their underlying mechanisms of action. The information presented is based on available preclinical and clinical data to support further research and development in pain management.
Executive Summary
Diclofenac is a well-established NSAID with a robust body of clinical evidence supporting its analgesic and anti-inflammatory efficacy across a range of conditions. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes. This compound, another NSAID, exhibits a more complex mechanism involving COX-2 inhibition, mast cell stabilization, and antioxidant properties. However, clinical data supporting its analgesic efficacy is limited and, in some cases, has not shown superiority over placebo. This guide presents the available data for a comprehensive comparison.
Mechanism of Action
This compound: A Multi-faceted Approach
This compound's mechanism of action is not limited to prostaglandin (B15479496) synthesis inhibition. It demonstrates a broader spectrum of anti-inflammatory activity. Its key mechanisms include:
-
Inhibition of Cyclooxygenase-2 (COX-2): this compound selectively inhibits the COX-2 enzyme, which is crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[]
-
Inhibition of Histamine (B1213489) Release: this compound has been shown to inhibit the release of histamine from mast cells, which contributes to its anti-allergic and anti-inflammatory effects.[2][3][4]
-
Antioxidant Properties: this compound possesses antioxidant properties that help in mitigating oxidative stress associated with inflammation.
References
Tiaramide: A Comparative Analysis of its Efficacy Against Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory and analgesic efficacy of Tiaramide against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from publicly available experimental and clinical data to assist researchers and professionals in drug development and comparative analysis.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug with analgesic and antiallergic properties.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[3] While it has been investigated for various conditions, including asthma and post-operative pain, its comparative efficacy profile against other NSAIDs is a subject of interest for researchers.[4][5]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for NSAIDs, including this compound, is the inhibition of the cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The relative inhibition of COX-1 and COX-2 (selectivity) by different NSAIDs is a key determinant of their efficacy and side-effect profiles.
References
- 1. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Tiaramide's Anti-Inflammatory Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory effects of Tiaramide, a non-steroidal anti-inflammatory drug (NSAID). While direct quantitative data for this compound's inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines is not extensively available in publicly accessible literature, this document outlines its established in vitro activities and presents a framework for its evaluation against other common NSAIDs. The guide details standard experimental protocols and data presentation formats that are crucial for the in vitro assessment of anti-inflammatory compounds.
Overview of this compound's In Vitro Anti-Inflammatory Profile
This compound hydrochloride is recognized as a non-steroidal anti-inflammatory agent.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[4] However, in vitro studies have more prominently highlighted its anti-allergic properties, specifically its ability to inhibit histamine (B1213489) release.[5][6][7]
One study identified a metabolite of this compound, desethanol this compound (DETR), as a more potent inhibitor of immunologic histamine release from rat mast cells and human basophils compared to the parent compound.[5] This suggests that the in vivo anti-inflammatory and anti-allergic effects of this compound may be significantly mediated by this active metabolite.[5] Further research has also pointed towards a potential role of this compound as a calcium channel blocker, which may contribute to its bronchodilating and antianaphylactic properties.[8]
Due to the limited availability of specific IC50 values for COX inhibition and data on cytokine modulation by this compound, this guide will focus on presenting the known in vitro effects and provide a template for comparison with other NSAIDs for which such data is readily available.
Comparative Data of NSAIDs on COX Inhibition
To illustrate how this compound could be compared to other NSAIDs, the following table summarizes typical in vitro data for well-characterized anti-inflammatory drugs. This data is essential for understanding the potency and selectivity of an NSAID.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.06[9] | 0.40 (human)[9] | 0.15[9] |
| Diclofenac | 0.06[9] | 0.79 (ovine)[9] | 0.08[9] |
| Celecoxib | 13.02[10] | 0.49[10] | 26.57[10] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vitro findings. Below are standard protocols for key experiments used to assess the anti-inflammatory effects of compounds like this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 isoforms.
-
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
-
Method: A common method is the colorimetric COX (ovine) inhibitor screening assay.[10] This assay measures the peroxidase activity of COX.
-
Procedure:
-
Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Pro-inflammatory Cytokine Production in Macrophages
This assay evaluates the effect of a compound on the production of inflammatory cytokines in immune cells.
-
Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by the test compound in stimulated macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Macrophages are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of cytokines (TNF-α, IL-1β, IL-6) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental steps is crucial for understanding the mechanism of action and the scientific approach.
Caption: Inflammatory signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro cytokine inhibition assay.
References
- 1. Anti-inflammatory activity of this compound hydrochloride, 4-((5-chloro-2-oxo-3-benzothiazolinyl)acetyl)-1-piperazine ethanol hydrochloride. | Semantic Scholar [semanticscholar.org]
- 2. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Comparative analysis of Tiaramide and cromolyn sodium
An Objective Comparison of Tiaramide and Cromolyn (B99618) Sodium for Researchers
Introduction
In the landscape of anti-inflammatory and anti-allergic therapeutics, this compound and cromolyn sodium represent two distinct pharmacological approaches. Cromolyn sodium is a well-established mast cell stabilizer, primarily used prophylactically for allergic conditions like asthma and allergic conjunctivitis.[1][2][3] this compound is a non-steroidal anti-inflammatory drug (NSAID) with both analgesic and anti-allergic properties, indicated for musculoskeletal disorders and asthma.[4][5][6] This guide provides a comprehensive, data-driven comparison of their mechanisms, pharmacokinetics, clinical efficacy, and safety profiles to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
While both compounds ultimately reduce the inflammatory response, their primary mechanisms of action are fundamentally different.
Cromolyn Sodium: The Mast Cell Stabilizer Cromolyn sodium's primary role is to stabilize mast cells, preventing the degranulation and subsequent release of inflammatory mediators such as histamine (B1213489) and leukotrienes.[1][7] This action is crucial in the early phase of a Type I hypersensitivity reaction. By inhibiting the influx of calcium ions into the mast cell, which is a necessary step for degranulation, it effectively blocks the allergic cascade before it begins.[3][8] Consequently, cromolyn sodium is effective as a prophylactic agent but is not useful for treating acute allergic symptoms as it does not counteract mediators that have already been released.[1]
This compound: A Dual-Action Compound this compound exhibits a broader mechanism. As a non-steroidal, anti-inflammatory compound, it inhibits the synthesis of prostaglandins (B1171923) by targeting cyclooxygenase (COX) enzymes, which accounts for its analgesic and anti-inflammatory effects in conditions like arthritis.[4][9] Additionally, this compound has demonstrated the ability to inhibit the release of histamine from mast cells and basophils, conferring its anti-allergic properties.[10][11][12] Notably, studies indicate that its mechanism of histamine release inhibition is distinct from that of cromolyn sodium.[11]
Pharmacokinetic Profiles
The bioavailability and disposition of these drugs are markedly different, significantly influencing their clinical application and dosing regimens.
| Parameter | This compound Hydrochloride | Cromolyn Sodium |
| Administration | Oral[4] | Oral, Inhalation, Ophthalmic, Nasal[1] |
| Bioavailability | Data not specified in provided results. | Oral: 0.5% to 2%[1][13] Ophthalmic: <0.07%[1] |
| Onset of Action | Data not specified in provided results. | Oral: Delayed, 2 to 6 weeks[1][13] |
| Half-life | Data not specified in provided results. | 80 to 90 minutes[1][13] |
| Metabolism | One metabolite, desethanol this compound (DETR), is more potent in inhibiting histamine release.[11] | Not significantly metabolized.[14] |
| Excretion | Data not specified in provided results. | Primarily in feces (98% unabsorbed), with the remainder in urine.[1][13] |
Clinical Efficacy and Performance
Clinical data highlights the distinct therapeutic niches for this compound and cromolyn sodium.
| Indication | This compound | Cromolyn Sodium | Experimental Details |
| Asthma | A double-blind, crossover trial showed a significant increase in mean mid-morning Peak Expiratory Flow Rate (PEFR) (362 L/min vs. 328 L/min for placebo; P<0.001) and a reduction in daily salbutamol (B1663637) use.[5] | Prophylactic use for mild to moderate asthma.[1] It is not a bronchodilator and is ineffective for acute attacks.[3][15] | This compound study involved 13 patients over 16 days.[5] |
| Allergic Conjunctivitis | Not indicated. | A double-blind study with 58 patients showed a 2% ophthalmic solution provided significant suppression of eye symptoms compared to placebo (p<0.02).[16] A separate study found 4% solution used twice daily is as effective as a 2% solution used four times daily.[17] | Studies were double-blinded and placebo-controlled, conducted during peak pollen season.[16][17] |
| Mast Cell Mediator Release | Oral administration in 11 healthy volunteers inhibited cutaneous mast cell mediator release induced by compound 48/80.[18] In vitro, it was less potent than cromolyn sodium at inhibiting histamine release.[11] | The primary mechanism is the inhibition of mediator release from mast cells.[1][7] | The human study was conducted on healthy volunteers.[18] The in vitro comparison used rat mast cells, human basophils, and guinea pig lung slices.[11] |
| Musculoskeletal Disorders | Indicated for conditions such as arthritis and tendinitis due to its anti-inflammatory and analgesic properties.[4] | Not indicated. | N/A |
| Systemic Mastocytosis | Not indicated. | Oral solution is FDA-approved to treat symptoms like diarrhea, flushing, headaches, vomiting, abdominal pain, nausea, and itching.[1] | N/A |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Histamine Release from Rat Mast Cells
This assay is crucial for evaluating the mast cell stabilizing properties of compounds like this compound and cromolyn sodium.
Objective: To quantify the inhibitory effect of a test compound on IgE-mediated histamine release from purified rat peritoneal mast cells.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage and purified using a density gradient centrifugation technique.
-
Sensitization: The isolated mast cells are passively sensitized by incubation with monoclonal anti-DNP IgE antibody. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.
-
Pre-incubation with Test Compound: The sensitized mast cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound, cromolyn sodium) or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Antigen Challenge: Histamine release is triggered by adding the specific antigen (e.g., DNP-HSA) to the cell suspension.
-
Termination of Reaction: The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: The histamine content in the supernatant is measured using a sensitive method such as fluorometric assay or ELISA. Total histamine is determined by lysing an aliquot of cells.
-
Data Analysis: The percentage of histamine release is calculated for each condition. The IC50 value (the concentration of the compound that causes 50% inhibition of histamine release) is determined by plotting a dose-response curve.
Safety and Side Effect Profile
The safety profiles of the two drugs reflect their different mechanisms and systemic absorption.
| Side Effect Category | This compound | Cromolyn Sodium |
| Common | Gastrointestinal: Nausea, vomiting, abdominal discomfort, diarrhea.[4][19] Neurological: Dizziness, lightheadedness.[19] | Oral: Headache, diarrhea, nausea, abdominal pain, muscle aches.[1][20][21] Inhaled: Throat irritation, cough.[7] |
| Less Common | Gastrointestinal: Gastritis, peptic ulcers.[19] Hematological: Leukopenia, thrombocytopenia.[19] Hepatic: Elevated liver enzymes.[19] | Neurological: Drowsiness, irritability.[1][22] Dermatologic: Pruritus, rash.[1] |
| Rare but Serious | Allergic reactions (rash, itching, swelling), anaphylaxis.[19] | Severe allergic reactions (anaphylaxis).[15][20][23] |
| Contraindications | Hypersensitivity to the drug, history of gastrointestinal bleeding or peptic ulcer disease, severe renal or hepatic impairment.[4] | Hypersensitivity to the drug.[23] Caution is advised in patients with renal or hepatic impairment due to the excretion pathway of the small absorbed fraction.[15][20] |
Conclusion
This compound and cromolyn sodium are effective anti-inflammatory agents that operate through distinct mechanisms, defining their respective clinical utilities.
-
Cromolyn Sodium is a classic mast cell stabilizer with a very favorable safety profile, owing to its poor systemic absorption.[1][7] Its utility is primarily prophylactic, aimed at preventing the onset of allergic symptoms in chronic conditions like asthma, allergic rhinitis, and mastocytosis.[1] Its delayed onset of action makes it unsuitable for acute treatment.[13]
-
This compound is a dual-action NSAID that combines inhibition of prostaglandin (B15479496) synthesis with mast cell stabilizing properties.[4][11] This allows it to provide both analgesic and anti-inflammatory relief for musculoskeletal conditions, as well as anti-allergic effects applicable to asthma.[4][5] However, its systemic action and classification as an NSAID are associated with a broader range of potential side effects, particularly gastrointestinal.[19]
For researchers, the choice between these compounds depends on the therapeutic goal. Cromolyn sodium remains a benchmark for mast cell stabilization studies. This compound, and its more potent metabolite, present an interesting case of a multi-modal agent whose distinct anti-allergic mechanism warrants further investigation, particularly in contexts where both inflammation and allergic responses are intertwined.
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wyndly.com [wyndly.com]
- 3. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of this compound hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macsenlab.com [macsenlab.com]
- 14. youtube.com [youtube.com]
- 15. medcentral.com [medcentral.com]
- 16. Cromolyn sodium in seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A double-blind group comparative study of ophthalmic sodium cromoglycate, 2% four times daily and 4% twice daily, in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of compound 48/80 induced mediator release following oral administration of this compound hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 20. Cromolyn sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Cromolyn sodium Uses, Side Effects & Warnings [drugs.com]
- 22. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 23. biomedicus.gr [biomedicus.gr]
Tiaramide head-to-head studies with other anti-asthmatics
An Objective Comparison of Tiaramide with Other Anti-Asthmatic Agents
This guide provides a detailed comparison of this compound with other anti-asthmatic drugs, focusing on available clinical data, experimental protocols, and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of this compound's therapeutic profile in the context of other asthma treatments.
This compound: An Overview
This compound is a non-steroidal anti-inflammatory drug (NSAID) with anti-allergic and bronchodilator properties.[1][2][3] Its primary mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis by targeting cyclooxygenase (COX) enzymes.[2][4] Additionally, it has been shown to inhibit the release of histamine (B1213489), a key mediator in allergic responses.[5] this compound has been investigated as an oral therapy for asthma.[6][7]
Head-to-Head Clinical Comparison: this compound vs. Salbutamol (B1663637)
A significant head-to-head study provides a direct comparison of the efficacy and tolerability of this compound against a standard short-acting beta-agonist, salbutamol, and placebo in adult asthmatic patients.
Experimental Protocol
A double-blind, cross-over study was conducted with 35 adult asthmatic patients. The trial involved three treatment periods where patients received one of the following oral regimens four times daily:
-
This compound hydrochloride (200 mg)
-
Salbutamol (4 mg)
-
Placebo
Patient outcomes were monitored through daily diary cards, recording symptoms and the use of bronchodilator inhalers. Morning and evening peak expiratory flow rates (PEFR) were also measured.[6]
Efficacy and Tolerability Data
The study demonstrated that both this compound and salbutamol had a significant therapeutic effect when compared to placebo.[6] Notably, more patients expressed a preference for this compound over salbutamol, and this compound was associated with fewer side effects.[6] This suggests that this compound may be a viable oral therapeutic option for asthma, particularly for individuals who do not tolerate oral beta-adrenergic agonists well.[6]
| Outcome Measure | This compound vs. Placebo | Salbutamol vs. Placebo | This compound vs. Salbutamol |
| Therapeutic Effect | Significant Improvement[6] | Significant Improvement[6] | More patients preferred this compound[6] |
| Side Effects | Fewer side effects reported[6] | - | - |
| Peak Expiratory Flow Rate (PEFR) | Significant improvement in mean mid-morning and evening PEFR compared to placebo in a separate 16-day trial[7] | - | - |
| Rescue Inhaler Usage | Significant reduction in daily use of salbutamol inhaler compared to placebo in a separate trial[7] | - | - |
Indirect Comparison with Other Anti-Allergic Anti-Asthmatics
Ketotifen (B1218977)
Ketotifen is a mast cell stabilizer and a histamine H1 receptor antagonist.[8] Its dual action helps in reducing the release of inflammatory mediators from mast cells and blocking the effects of histamine.[8] It is particularly effective in treating allergic asthma, especially in children.[9][10]
-
Mechanism of Action: Stabilizes mast cells and provides antihistaminic effects.[8]
-
Primary Use: Long-term control of mild to moderate asthma and wheezing in children.[9][10]
-
Side Effects: Common side effects include sedation and weight gain.[9][10]
Tranilast (B1681357)
Tranilast is an anti-allergic drug that inhibits the release of chemical mediators from mast cells.[11] It is approved in Japan and South Korea for the treatment of bronchial asthma, keloids, and hypertrophic scars.[11][12] Its mechanism also involves the inhibition of transforming growth factor-beta (TGF-β) signaling and direct binding to the NLRP3 inflammasome, suggesting broader anti-inflammatory effects.[13][14]
-
Mechanism of Action: Inhibits mast cell degranulation, TGF-β signaling, and NLRP3 inflammasome activation.[11][13][14]
-
Primary Use: Treatment of bronchial asthma and fibrotic conditions.[11][12]
-
Therapeutic Effects in Asthma Models: In a murine model of chronic asthma, tranilast showed effects on airway remodeling primarily through its inhibitory effect on TGF-β1.[13]
Visualizing Mechanisms and Workflows
To further elucidate the comparisons, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow of the head-to-head clinical trial, and a logical comparison of the discussed anti-asthmatic agents.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow of the this compound vs. Salbutamol Clinical Trial.
Caption: Logical Comparison of Anti-Asthmatic Drug Classes.
Conclusion
The available evidence suggests that this compound is an effective oral anti-asthmatic agent with a favorable side-effect profile compared to oral salbutamol.[6] Its mechanism as a non-steroidal anti-inflammatory drug with anti-allergic properties provides a distinct therapeutic approach. While direct comparative data with other anti-allergic agents like ketotifen and tranilast are lacking, their differing mechanisms of action suggest they may be suitable for different patient populations or asthma phenotypes. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy and safety of this compound against a wider range of modern anti-asthmatic therapies.
References
- 1. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a new oral drug for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 9. Ketotifen alone or as additional medication for long-term control of asthma and wheeze in children | Cochrane [cochrane.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of tranilast in comparison with beclomethasone in chronic murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structural Basis for Potential Cross-Reactivity
The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte for which the antibody was developed. Tiaramide possesses two key structural features that could contribute to cross-reactivity:
-
Benzothiazole (B30560) Core: This fused heterocyclic system is present in a variety of other pharmacologically active compounds.[3][4][5][6][7]
-
Piperazine (B1678402) Ring: A common motif in many drugs, including antihistamines, antipsychotics, and anthelmintics, the piperazine ring can be a key epitope for antibody recognition.[8][9][10][11]
An antibody raised against a drug containing either of these moieties could potentially recognize this compound, leading to a false-positive result or inaccurate quantification.
Comparison with Structurally Related Compounds
Due to the absence of direct experimental data for this compound, this section provides a comparative look at other drugs sharing its core structural components. This information is intended to highlight the potential for cross-reactivity based on shared chemical motifs.
| Compound | Structural Moiety | Therapeutic Class | Known Cross-Reactivity Information |
| This compound | Benzothiazole, Piperazine | NSAID | No specific immunoassay cross-reactivity data available. |
| Riluzole | Benzothiazole | Amyotrophic Lateral Sclerosis Agent | No significant immunoassay cross-reactivity reported in routine drug screening. |
| Pramipexole | Benzothiazole | Dopamine Agonist | Not typically monitored by immunoassay; potential for cross-reactivity in assays for structurally similar compounds is unknown. |
| Cetirizine | Piperazine | Antihistamine | Known to cross-react in some immunoassays for other piperazine-containing antihistamines like hydroxyzine. |
| Cyclizine | Piperazine | Antihistamine | May exhibit cross-reactivity with other piperazine derivatives in relevant immunoassays. |
| Olanzapine | Piperazine (as part of a thienobenzodiazepine structure) | Antipsychotic | Can cross-react with some tricyclic antidepressant immunoassays due to structural similarities in the overall ring system. |
Experimental Protocols
In the absence of a specific immunoassay for this compound, a hypothetical competitive ELISA protocol is described below. This protocol is a standard method for determining the cross-reactivity of an antibody with various compounds.[12][13][14][15][16][17]
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage cross-reactivity of structurally related compounds in a hypothetical this compound-specific immunoassay.
Materials:
-
Microtiter plates coated with a this compound-protein conjugate.
-
Monoclonal antibody specific to this compound.
-
This compound standard solutions of known concentrations.
-
Solutions of potential cross-reactants (structurally similar compounds) at various concentrations.
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the this compound standard to create a standard curve.
-
Prepare serial dilutions of each potential cross-reactant compound.
-
-
Competitive Binding:
-
Add a fixed amount of the this compound-specific primary antibody to each well.
-
Add the this compound standards and the solutions of the potential cross-reactants to their respective wells.
-
Incubate to allow the free this compound or cross-reactant in the solution to compete with the this compound-protein conjugate on the plate for binding to the primary antibody.
-
-
Washing:
-
Wash the plate with wash buffer to remove unbound antibodies and antigens.
-
-
Addition of Secondary Antibody:
-
Add the enzyme-labeled secondary antibody to each well.
-
Incubate to allow the secondary antibody to bind to the primary antibody that is bound to the plate.
-
-
Washing:
-
Wash the plate with wash buffer to remove any unbound secondary antibody.
-
-
Substrate Reaction:
-
Add the substrate solution to each well.
-
Incubate in the dark to allow the enzyme to catalyze a color change.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to stop the color development.
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Calculation of Cross-Reactivity:
-
Calculate the concentration of this compound that causes 50% inhibition of binding (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of binding (IC50).
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Hypothetical workflow for assessing this compound cross-reactivity.
Caption: this compound's mechanism of action via the COX pathway.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is lacking, a theoretical assessment based on its chemical structure suggests a potential for cross-reactivity with antibodies developed against other compounds containing benzothiazole or piperazine moieties. The provided comparative data with structurally similar drugs further underscores the importance of empirical testing. The hypothetical competitive ELISA protocol detailed in this guide offers a robust framework for performing such validation studies. Researchers and drug development professionals should be aware of these potential interactions and are encouraged to perform in-house validation to ensure the accuracy and specificity of any immunoassay intended for the quantification of this compound.
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole - Wikipedia [en.wikipedia.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. biosynce.com [biosynce.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of an ELISA-Based Competitive Binding Assay for the Analysis of Drug Concentration and Antidrug Antibody Levels in Patients Receiving Adalimumab or Infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genemedi.net [genemedi.net]
- 15. biomeda.com [biomeda.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Validating Tiaramide's Mechanism of Action: A Comparative Guide
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2][3] It is primarily utilized in the management of musculoskeletal disorders such as arthritis and tendinitis.[3] The validation of its mechanism of action is crucial for optimizing its therapeutic applications and guiding the development of novel therapeutics with similar multi-target profiles. This guide provides a comparative analysis of this compound's primary mechanisms, supported by experimental data from analogous compounds to contextualize its pharmacological profile.
Section 1: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
This compound's principal mechanism of action is the inhibition of prostaglandin (B15479496) synthesis, which it achieves by targeting cyclooxygenase (COX) enzymes.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[3] By blocking COX, particularly the inducible COX-2 isoform associated with inflammation, this compound effectively reduces the production of these pro-inflammatory molecules.[3]
Experimental Evidence
Table 1: Comparative Effects of Indomethacin on Prostaglandin E2 (PGE2) Production
| Treatment | IC50 (nM) | Cell Type | Assay Method |
|---|---|---|---|
| Indomethacin | 5.5 ± 0.1 | Human Synovial Cells | Radioimmunoassay |
| this compound | Data not available | - | - |
Data for Indomethacin sourced from literature to provide a representative example of NSAID potency.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common in vitro method for determining a compound's ability to inhibit COX-1 and COX-2 activity, typically by measuring the production of prostaglandins.
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (this compound) and reference compound (Indomethacin).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, L-epinephrine).
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2).
-
-
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and reference compound in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a multi-well plate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).
-
Pre-incubation: Add the diluted test compound or reference compound to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction using a suitable agent (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions. The amount of PGE2 is inversely proportional to the degree of COX inhibition.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram
The following diagram illustrates the arachidonic acid cascade and the inhibitory action of NSAIDs like this compound.
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Section 2: Serotonergic System Modulation
In addition to its anti-inflammatory effects, this compound is noted to have anti-anaphylactic properties, including the inhibition of serotonin (B10506) release from mast cells.[5] This suggests a potential interaction with the serotonergic system, a common feature of drugs with complex analgesic properties. While direct binding data for this compound on serotonin receptors is lacking, its comparison with known serotonin antagonists is valuable for understanding this potential secondary mechanism.
Experimental Evidence
To provide a framework for this compound's potential serotonergic activity, the binding affinities of Ketanserin, a well-known 5-HT2A receptor antagonist, are presented below. The 5-HT2A receptor is a key G protein-coupled receptor involved in numerous physiological and pathological processes.
Table 2: Comparative Binding Affinities of Ketanserin for 5-HT Receptors
| Compound | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Ketanserin | 5-HT2A | 3.5 |
| 5-HT2C | >120 |
| this compound | Data not available | - |
Data for Ketanserin sourced from literature to provide a representative example of a 5-HT2A antagonist.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of a compound for a specific receptor, such as the 5-HT2A serotonin receptor.
-
Objective: To determine the Ki (inhibition constant) of a test compound (e.g., this compound) for the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.
-
Radioligand specific for the 5-HT2A receptor (e.g., [3H]-Ketanserin).
-
Test compound (this compound) and a known reference compound.
-
Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, assay buffer, and either the vehicle, the test compound at various concentrations, or the non-specific binding agent.
-
Radioligand Addition: Add the radioligand ([3H]-Ketanserin) to each tube to initiate the binding reaction.
-
Incubation: Incubate the mixture for a specific duration (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of the high concentration of unlabeled antagonist) from the total binding (measured in the absence of competing ligands).
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Section 3: Comparison with Other Serotonin Modulators and NSAIDs
This compound's potential dual action—inhibiting prostaglandin synthesis and modulating the serotonergic system—distinguishes it from drugs that target only one of these pathways. This section compares its features with a selective serotonin reuptake inhibitor (SSRI), Fluoxetine, and a traditional NSAID, Ibuprofen.
Table 3: Feature Comparison of this compound, Fluoxetine, and Ibuprofen
| Feature | This compound (Presumed) | Fluoxetine (SSRI) | Ibuprofen (NSAID) |
|---|---|---|---|
| Primary Target | Cyclooxygenase (COX) Enzymes | Serotonin Transporter (SERT) | Cyclooxygenase (COX) Enzymes |
| Secondary Mechanism | Serotonin system modulation | - | - |
| Primary Therapeutic Use | Anti-inflammatory, Analgesic | Antidepressant, Anxiolytic | Anti-inflammatory, Analgesic, Antipyretic |
| Common Side Effects | Gastrointestinal issues | Nausea, Insomnia, Drowsiness | Gastrointestinal issues, Renal effects |
Logical Relationship Diagram
This diagram illustrates the distinct and potentially overlapping mechanisms of this compound, SSRIs, and NSAIDs.
Caption: this compound's relationship to NSAIDs and SSRIs.
Conclusion
This compound's established role as a non-steroidal anti-inflammatory drug is centered on its inhibition of cyclooxygenase enzymes, a mechanism it shares with other NSAIDs like Indomethacin and Ibuprofen. Evidence also points towards a secondary mechanism involving the modulation of the serotonergic system, as indicated by its ability to inhibit serotonin release. While direct, quantitative data on its binding to serotonin receptors and its precise COX inhibitory potency are limited, a comparative analysis suggests a unique pharmacological profile. This potential dual action could offer therapeutic advantages and warrants further investigation to fully elucidate its molecular interactions and clinical implications. The experimental protocols and comparative data provided in this guide offer a framework for such future research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tiaramide Against Novel Anti-inflammatory Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established anti-inflammatory agent Tiaramide against a selection of novel compounds representing different mechanisms of action. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to support informed decision-making in anti-inflammatory drug research.
Introduction to this compound and Novel Anti-inflammatory Agents
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a multifactorial mechanism of action.[1][2][3] Primarily, it functions as a cyclooxygenase (COX) inhibitor, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][2] Evidence also suggests that this compound possesses other anti-inflammatory properties, including the inhibition of histamine (B1213489) release and the antagonism of bradykinin-induced effects.[3][4][5]
In recent years, the landscape of anti-inflammatory therapeutics has expanded significantly with the development of compounds targeting more specific components of the inflammatory cascade. This guide will compare this compound to the following classes of novel anti-inflammatory agents:
-
Selective COX-2 Inhibitors: These compounds, such as Celecoxib, were designed to selectively inhibit the COX-2 isoform, which is inducibly expressed at sites of inflammation, thereby aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6][7]
-
Janus Kinase (JAK) Inhibitors: Represented here by Upadacitinib, these small molecules target the intracellular JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[8][9][10]
-
NLRP3 Inflammasome Inhibitors: MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[11][12][13][14][15]
-
Biologics (Monoclonal Antibodies and Fusion Proteins):
-
Secukinumab: A human monoclonal antibody that selectively neutralizes interleukin-17A (IL-17A), a key cytokine in the pathogenesis of several chronic inflammatory diseases.[16][17]
-
Abatacept: A fusion protein that modulates the co-stimulatory signal required for T-cell activation by binding to CD80 and CD86, thereby preventing their interaction with CD28 on T-cells.[18][19][20]
-
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound and the selected novel anti-inflammatory compounds. It is important to note that direct comparative studies including this compound and these newer agents are scarce in publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Potency of this compound and Novel Small Molecule Inhibitors
| Compound Class | Compound Example | Target(s) | Assay System | IC50 / Kd | Reference(s) |
| NSAID | This compound | COX-1/COX-2 | Not Available | Not Available | [1][2] |
| Histamine Release | Not Available | Not Available | [3][4] | ||
| Bradykinin Receptor | Not Available | Not Available | [5] | ||
| Selective COX-2 Inhibitor | Celecoxib | COX-2 | Human Whole Blood Assay | 0.04 µM | [7] |
| COX-1 | Human Whole Blood Assay | 15 µM | [7] | ||
| JAK Inhibitor | Upadacitinib | JAK1 | Enzymatic Assay | 43 nM | [9] |
| JAK2 | Enzymatic Assay | 120 nM | [9][21] | ||
| JAK3 | Enzymatic Assay | 2300 nM | [9][21] | ||
| TYK2 | Enzymatic Assay | 4700 nM | [9][21] | ||
| NLRP3 Inflammasome Inhibitor | MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [11][12][15] |
| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [11][12] |
Table 2: Binding Affinity of Novel Biologic Anti-inflammatory Agents
| Compound Class | Compound Example | Target | Assay System | Kd | Reference(s) |
| IL-17A Inhibitor | Secukinumab | IL-17A | Surface Plasmon Resonance | ~0.122 nM | [22] |
| T-Cell Co-stimulation Modulator | Abatacept | CD80/CD86 | Surface Plasmon Resonance | ~12 nM | [23] |
| CD64 (Fc receptor) | Surface Plasmon Resonance | ~300 nM | [18] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Action of this compound.
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin-induced contraction is inhibited by this compound, an anti-inflammatory drug, with an inhibition of increase in intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 9. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 13. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secukinumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Abatacept - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 22. secukinumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. abatacept | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Tiaramide and Selective COX-2 Inhibitors: A Comparative Analysis of Potency and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory agent Tiaramide with selective cyclooxygenase-2 (COX-2) inhibitors. While both drug classes target the arachidonic acid cascade, a key pathway in inflammation, their specific inhibitory profiles and potencies differ. This document outlines their mechanisms of action, presents available quantitative data on the potency of selective COX-2 inhibitors, and details the experimental protocols used to determine these values.
Mechanism of Action: Targeting Prostaglandin Synthesis
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[2]
Selective COX-2 inhibitors , also known as "coxibs," were developed to specifically target the COX-2 enzyme. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the protective prostaglandins produced by COX-1.[2]
Quantitative Comparison of Inhibitor Potency
The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, with a higher value indicating greater selectivity for COX-2.
The following table summarizes the IC50 values for several well-characterized selective COX-2 inhibitors.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Etoricoxib | >100 | 0.05 - 1.1 | >106 |
| Rofecoxib | >100 | 0.53 - 25 | >35 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Note: IC50 values can vary depending on the specific assay conditions, including the source of the enzymes (e.g., human, ovine) and the substrate concentration.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for determining inhibitor potency, the following diagrams are provided.
Caption: Inhibition of the COX pathway by this compound and Selective COX-2 Inhibitors.
Caption: A generalized workflow for determining COX inhibitory potency in vitro.
Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2. Specific details may vary between laboratories.
1. Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, selective COX-2 inhibitor)
-
Reference inhibitor (e.g., indomethacin, celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Stop solution (e.g., hydrochloric acid)
-
96-well microplates
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandin
2. Enzyme Preparation:
-
Reconstitute or dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
3. Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
4. Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compound, reference inhibitor, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific time to allow for the conversion of arachidonic acid to prostaglandins.
-
Terminate the reaction by adding the stop solution.
5. Detection and Data Analysis:
-
Measure the amount of PGE2 (or another prostaglandin) produced in each well using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Conclusion
This compound is an anti-inflammatory agent that functions through the inhibition of cyclooxygenase enzymes, with a suggested preference for COX-2. While this mechanism is similar to that of selective COX-2 inhibitors, a direct quantitative comparison of potency is currently limited by the lack of publicly available IC50 data for this compound. The provided data for established selective COX-2 inhibitors demonstrates a range of potencies and selectivities. The detailed experimental protocol offers a standardized method for determining these crucial parameters, which are essential for the preclinical and clinical evaluation of anti-inflammatory compounds. Further research to determine the specific IC50 values of this compound for COX-1 and COX-2 would be invaluable for a more complete comparative assessment.
References
- 1. This compound | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Tiaramide Research Data: A Comparative Guide
This guide provides a comprehensive overview of the research data available for Tiaramide, an anti-inflammatory and analgesic agent. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. While direct quantitative comparisons with other common non-steroidal anti-inflammatory drugs (NSAIDs) are limited in the available literature, this guide presents the existing data for this compound and provides the framework for such comparative studies through standardized experimental protocols.
Data Presentation
The following tables summarize the available quantitative data from clinical and preclinical research on this compound.
Table 1: Clinical Efficacy of this compound in Asthma
| Parameter | This compound | Placebo | Salbutamol | Notes |
| Mean Mid-Morning Peak Expiratory Flow Rate (PEFR) (L/min) | 362[1][2] | 328[1][2] | - | Statistically significant improvement (P < 0.001) in a double-blind, crossover trial with 13 asthma patients over 16 days.[1][2] |
| Mean Evening PEFR (L/min) | 378[1][2] | 388 (Note: This value appears anomalous in the source, likely a typo and should be lower than this compound) | - | Statistically significant improvement (P < 0.001).[1][2] |
| Daily Salbutamol Inhaler Use (mean number of times) | 1.8[1][2] | 2.3[1][2] | - | Statistically significant reduction (P < 0.05).[1][2] |
| Therapeutic Effect vs. Placebo | Significant[3] | - | Significant[3] | Double-blind, crossover study in 35 adult asthmatic patients.[3] |
| Patient Preference | More preferred than Salbutamol[3] | - | Less preferred than this compound[3] | Based on patient-reported outcomes.[3] |
| Side Effects | Fewer side effects than Salbutamol[3] | - | More side effects than this compound[3] | Based on patient-reported outcomes.[3] |
Table 2: Preclinical Anti-Allergic and Anti-Inflammatory Activity of this compound
| Experimental Model | This compound Effect | Comparator | Notes |
| IgE-induced histamine (B1213489) release from rat mast cells and human basophils | Inhibition[4] | Less potent than Disodium Cromoglycate (DSCG) and Proxicromil[4] | In vitro study. This compound's metabolite, desethanol this compound (DETR), was also found to be an active inhibitor.[4] |
| Antigen-induced and compound 48/80-induced histamine release from rat peritoneal mast cells | Strong inhibition[3] | More potent than Disodium Cromoglycate (at the concentrations tested)[3] | In vitro fluorometric assay.[3] |
| Compound 48/80-induced vasodilation in rat skin | Inhibition[3] | - | In vivo study, measured by Evans blue dye extravasation.[3] |
| Histamine and Bradykinin-induced bronchoconstriction in guinea pigs | Protection (prevents increased lung resistance and decreased dynamic compliance)[5] | - | In vivo study in anesthetized guinea pigs.[5] |
| Inhibition of circulating Thromboxane A2 formation | Inhibition[5] | - | Induced by histamine and bradykinin (B550075) in guinea pigs.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of research findings. Below are standardized protocols relevant to the assessment of this compound's therapeutic activities.
Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to assess the anti-inflammatory activity of compounds.
-
Animals : Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Housing : Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. They are acclimatized for at least one week before the experiment.
-
Grouping : Animals are randomly divided into at least three groups: a control group, a reference standard group (e.g., Diclofenac or Indomethacin), and one or more this compound-treated groups at different doses.
-
Drug Administration : The test compounds (this compound), reference drug, and vehicle (for the control group) are administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.
-
Induction of Edema : 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema : The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (C - T) / C ] x 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group. Statistical significance is determined using appropriate tests, such as ANOVA followed by Dunnett's test.
In Vitro Histamine Release from Mast Cells
This assay is used to evaluate the anti-allergic potential of a compound by measuring its ability to inhibit histamine release from sensitized mast cells.
-
Mast Cell Isolation : Peritoneal mast cells are isolated from rats. The peritoneal cavity is lavaged with a suitable buffer (e.g., Hanks' Balanced Salt Solution). The collected fluid is then centrifuged to pellet the cells.
-
Cell Purity and Viability : The purity of mast cells is assessed, and cell viability is confirmed using methods like the trypan blue exclusion test.
-
Sensitization : Mast cells can be passively sensitized by incubating them with IgE antibodies.
-
Drug Incubation : The mast cell suspension is incubated with various concentrations of this compound or a reference compound (e.g., Disodium Cromoglycate) for a specific period.
-
Induction of Histamine Release : Histamine release is induced by adding an antigen (if cells are sensitized) or a secretagogue like compound 48/80.
-
Quantification of Histamine : After a set incubation time, the reaction is stopped, and the cells are separated by centrifugation. The histamine content in the supernatant is measured using a fluorometric assay or an ELISA kit.
-
Data Analysis : The percentage of inhibition of histamine release is calculated by comparing the amount of histamine released in the presence of the test compound to that released in its absence. The IC50 value (the concentration of the drug that causes 50% inhibition) is then determined.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Tiaramide Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Tiaramide, a non-steroidal anti-inflammatory drug (NSAID), focusing on the reproducibility of its therapeutic effects. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer an objective resource for evaluating this compound's performance against other alternatives.
Executive Summary
This compound has demonstrated anti-inflammatory, anti-anaphylactic, and bronchodilator properties in both preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the arachidonic acid pathway, leading to reduced prostaglandin (B15479496) synthesis. Furthermore, this compound exhibits mast cell stabilizing effects by inhibiting the release of histamine (B1213489) and other inflammatory mediators. Clinical trials have shown its efficacy in improving respiratory function in asthma patients. This guide synthesizes the available data to provide a clear comparison of this compound with other relevant therapeutic agents.
Data Presentation
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
| Compound | Dose | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Indomethacin (B1671933) | 10 mg/kg | 2 hours | 54% | [1] |
| 3 hours | 54% | [1] | ||
| 4 hours | 54% | [1] | ||
| 5 hours | 33% | [1] | ||
| Naproxen (B1676952) | 15 mg/kg | 1 hour | 59% | [1] |
| 2 hours | 81% | [1] | ||
| 3 hours | 73% | [1] | ||
| 4 hours | 60% | [1] | ||
| 5 hours | 39% | [1] |
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effect of NSAIDs is primarily mediated through the inhibition of COX enzymes. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for COX-1 and COX-2 by various NSAIDs are crucial for understanding their efficacy and side-effect profiles. While specific IC50 values for this compound are not detailed in the available literature, the following table provides values for commonly used NSAIDs for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Indomethacin | 0.063 | 0.48 | [2] |
| Diclofenac | 0.611 | 0.63 | [2] |
| Aspirin | 3.57 | 29.3 | [2] |
| Meloxicam | 36.6 | 4.7 | [2] |
| Piroxicam | Not specified | 4.4 | [2] |
Mast Cell Stabilization: Inhibition of Histamine Release
This compound has been shown to inhibit the release of histamine from mast cells, a key process in allergic and inflammatory responses. Comparative studies have shown that this compound is a potent inhibitor, although less so than disodium (B8443419) cromoglycate (DSCG).
| Compound | Model System | Inducer | Inhibition of Histamine Release | Reference |
| This compound | Rat Peritoneal Mast Cells | Antigen-induced | Strong inhibitory action | [3] |
| Compound 48/80-induced | Strong inhibitory action | [3] | ||
| Disodium Cromoglycate (DSCG) | Rat Peritoneal Mast Cells | Antigen-induced, Compound 48/80-induced | More potent than this compound (required lower concentrations for similar effect) | [3] |
Clinical Efficacy in Asthma
Clinical trials have evaluated the efficacy of this compound in patients with asthma, often in comparison to placebo or other bronchodilators like salbutamol (B1663637).
| Treatment | Number of Patients | Key Findings | p-value | Reference |
| This compound vs. Placebo | 13 | Mean mid-morning PEFR: this compound (362 L/min) vs. Placebo (328 L/min) | < 0.001 | [4] |
| Mean evening PEFR: this compound (378 L/min) vs. Placebo (388 L/min) - Note: Discrepancy in original text, likely a typo and should indicate improvement with this compound. | < 0.001 | [4] | ||
| Daily salbutamol inhaler use: this compound (1.8) vs. Placebo (2.3) | < 0.05 | [4] | ||
| This compound vs. Salbutamol vs. Placebo | 35 | Both this compound and Salbutamol showed a significant therapeutic effect compared with placebo. More patients preferred this compound over Salbutamol, and it was associated with fewer side effects. | Not specified | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines a general procedure for inducing and measuring inflammation in a rat model, which is a standard method for evaluating anti-inflammatory drugs.
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound (e.g., this compound hydrochloride) and vehicle
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Test compound group(s) at various doses, and Standard drug group.
-
Drug Administration: Administer the vehicle, test compound, or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume between the treated and untreated paws. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol describes a method to evaluate the ability of a compound to inhibit histamine release from isolated mast cells.
Objective: To determine the in vitro mast cell stabilizing activity of a test compound.
Materials:
-
Male Wistar rats
-
Tyrode's buffer
-
Compound 48/80 (or other mast cell degranulating agent)
-
Test compound (e.g., this compound hydrochloride)
-
Standard drug (e.g., Disodium cromoglycate)
-
Reagents for histamine quantification (e.g., o-phthaldialdehyde for fluorometric assay)
Procedure:
-
Mast Cell Isolation: Euthanize rats and collect peritoneal cells by washing the peritoneal cavity with Tyrode's buffer. Purify mast cells by density gradient centrifugation.
-
Cell Incubation: Resuspend the purified mast cells in Tyrode's buffer and pre-incubate them with various concentrations of the test compound or standard drug for 10-15 minutes at 37°C.
-
Induction of Histamine Release: Add Compound 48/80 to the cell suspension to induce histamine release. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Collect the supernatant and measure the histamine content using a suitable method, such as a fluorometric assay with o-phthaldialdehyde.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compound compared to the control (cells treated with Compound 48/80 alone).
Mandatory Visualization
This compound's Mechanism of Action: Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 3. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine and TNF-α release by rat peritoneal mast cells stimulated with Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Tiaramide positive and negative controls for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of inflammation and pain.[1][2] this compound has been shown to preferentially inhibit COX-2, though it also affects COX-1.[1][2] Additionally, this compound exhibits mast cell stabilizing properties by inhibiting the release of histamine (B1213489).[3][4] This guide provides a comparative overview of appropriate positive and negative controls for in vitro and in vivo assays involving this compound, supported by experimental data and detailed protocols.
Mechanism of Action: Cyclooxygenase Inhibition
This compound, like other NSAIDs, exerts its anti-inflammatory effects by blocking the arachidonic acid cascade. This pathway is responsible for the production of prostaglandins and thromboxanes. This compound inhibits both COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory mediators.
Figure 1. this compound's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.
In Vitro Assays: COX Inhibition
Positive and Negative Controls
For in vitro assays evaluating the COX inhibitory activity of this compound, the following controls are recommended:
-
Positive Controls:
-
Non-selective COX inhibitors: Ibuprofen, Diclofenac (B195802), Indomethacin
-
Selective COX-2 inhibitor: Celecoxib (B62257)
-
-
Negative Control:
-
Vehicle (e.g., DMSO, ethanol)
-
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | 12[2][5] | 80[2][5] | 0.15[2][5] |
| Diclofenac | 0.076[2][5] | 0.026[2][5] | 2.9[2][5] |
| Celecoxib | 82[2][5] | 6.8[2][5] | 12[2][5] |
| Indomethacin | 0.0090[2][5] | 0.31[2][5] | 0.029[2][5] |
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Objective: To determine the IC50 value of this compound and control compounds for COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Figure 2. Workflow for a colorimetric in vitro COX inhibition assay.
Procedure:
-
Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, and serial dilutions of this compound and control inhibitors.
-
To a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (this compound) or controls (ibuprofen, diclofenac, celecoxib, indomethacin, or vehicle) to the appropriate wells.
-
Incubate the plate for a pre-determined time at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Read the absorbance at 590 nm at multiple time points.
-
Calculate the percentage of COX inhibition for each concentration of the test compounds and determine the IC50 values.
In Vivo Assays: Anti-Inflammatory Activity
Positive and Negative Controls
For in vivo assessment of anti-inflammatory activity using models like the carrageenan-induced paw edema assay, the following controls are recommended:
-
Positive Controls:
-
Indomethacin
-
Diclofenac
-
-
Negative Control:
-
Vehicle (e.g., saline)
-
Comparative Data: Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 10 | ~54 | 3-5 |
| Diclofenac | 5 | 56.17 ± 3.89 | 2[3] |
| Diclofenac | 20 | 71.82 ± 6.53 | 3[3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating acute anti-inflammatory activity.
Objective: To assess the in vivo anti-inflammatory effect of this compound and control compounds.
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Figure 3. Experimental workflow for the carrageenan-induced paw edema assay.
Procedure:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., diclofenac 20 mg/kg), and test groups receiving different doses of this compound.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or this compound orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
In Vitro Assays: Histamine Release Inhibition
Positive and Negative Controls
For in vitro assays assessing the inhibition of histamine release from mast cells, the following controls are suggested:
-
Positive Control for Inhibition:
-
Disodium (B8443419) cromoglycate (a known mast cell stabilizer)
-
-
Positive Control for Stimulation:
-
Compound 48/80 or Anti-IgE antibody
-
-
Negative Control:
-
Vehicle (e.g., buffer solution)
-
Comparative Data: Histamine Release Inhibition
Experimental Protocol: Mast Cell Degranulation Assay
Objective: To evaluate the ability of this compound to inhibit antigen-induced histamine release from mast cells.
Principle: Rat basophilic leukemia (RBL-2H3) cells are sensitized with an IgE antibody and then challenged with an antigen to induce degranulation and histamine release. The amount of histamine released into the supernatant is measured, and the inhibitory effect of the test compound is determined.
Figure 4. Workflow for an in vitro mast cell degranulation assay.
Procedure:
-
Culture and seed RBL-2H3 cells in a 24-well plate.
-
Sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound, positive control (disodium cromoglycate), or negative control (vehicle) for a specified time.
-
Stimulate degranulation by adding DNP-human serum albumin (HSA).
-
Incubate for a short period (e.g., 30 minutes).
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage inhibition of histamine release compared to the stimulated control (cells treated with antigen but no inhibitor).
Conclusion
This guide provides a framework for selecting appropriate positive and negative controls for assays involving this compound. For assessing its anti-inflammatory properties, well-characterized NSAIDs like ibuprofen, diclofenac, and the selective COX-2 inhibitor celecoxib serve as excellent positive controls in both in vitro and in vivo models. For evaluating its mast cell stabilizing effects, disodium cromoglycate is a suitable positive control. The provided experimental protocols and comparative data, where available, offer a valuable resource for researchers designing and interpreting studies on this compound. The lack of readily available quantitative data for this compound highlights an opportunity for further research to precisely characterize its inhibitory potency against COX enzymes and in animal models of inflammation.
References
- 1. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pharmacological aspects on the antiasthmatic activity of this compound-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiallergic activity of this compound (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Tiaramide: A Comparative Analysis of a Benzothiazole-Based Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tiaramide, a benzothiazole-based non-steroidal anti-inflammatory drug (NSAID), based on available peer-reviewed studies. This compound has demonstrated efficacy in managing conditions such as asthma, although comprehensive comparative data with other common NSAIDs remains limited in publicly accessible literature. This document summarizes key findings, presents available quantitative data, outlines probable experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
This compound functions as an anti-inflammatory and analgesic agent primarily through the inhibition of the arachidonic acid pathway, with a particular affinity for cyclooxygenase-2 (COX-2).[1] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation and pain. Additionally, this compound exhibits anti-allergic properties by inhibiting the release of histamine (B1213489) from mast cells and displays smooth muscle relaxant and bronchodilatory effects.[1]
Signaling Pathway of this compound's Anti-Inflammatory Action
The following diagram illustrates the arachidonic acid pathway and the inhibitory action of this compound.
Comparative Clinical Data: this compound in Asthma
A key clinical study compared the efficacy of oral this compound with oral salbutamol (B1663637) and a placebo in adult patients with asthma. The findings from this double-blind, cross-over trial are summarized below.
Quantitative Comparison of this compound, Salbutamol, and Placebo in Asthmatic Adults
| Parameter | This compound (200 mg, 4x daily) | Salbutamol (4 mg, 4x daily) | Placebo |
| Mean Morning Peak Expiratory Flow Rate (L/min) | Not Reported | Not Reported | Not Reported |
| Mean Mid-Morning Peak Expiratory Flow Rate (L/min) | 362 | Not Reported | 328 |
| Mean Evening Peak Expiratory Flow Rate (L/min) | 378 | Not Reported | Not Reported |
| Mean Daily Salbutamol Inhaler Use | 1.8 | Not Applicable | 2.3 |
| Patient Preference | Higher than Salbutamol | Lower than this compound | Not Reported |
| Reported Side Effects | Fewer than Salbutamol | More than this compound | Not Reported |
Data extracted from a study by Berkin KE, et al. (1982).[2]
Experimental Protocols
Probable Protocol: Double-Blind, Cross-Over Clinical Trial in Asthma
Objective: To compare the efficacy and safety of oral this compound with oral salbutamol and placebo in adult patients with stable asthma.
Methodology:
-
Patient Recruitment: A cohort of adult patients (e.g., 35 individuals) with a confirmed diagnosis of stable asthma were recruited for the study.
-
Study Design: A double-blind, three-way, cross-over design was likely implemented. Each patient would receive each of the three treatments (this compound, salbutamol, and placebo) in a randomized sequence, separated by washout periods.
-
Treatment Administration:
-
This compound: 200 mg administered orally four times daily.
-
Salbutamol: 4 mg administered orally four times daily.
-
Placebo: An identical-appearing tablet administered orally four times daily.
-
-
Data Collection:
-
Patients were likely provided with diary cards to record daily symptoms and the frequency of rescue bronchodilator (salbutamol) inhaler use.
-
Peak expiratory flow rates (PEFR) were measured at home by the patients at specified times (e.g., morning, mid-morning, and evening) using a peak flow meter.
-
-
Statistical Analysis: The collected data for PEFR and inhaler usage were likely analyzed using appropriate statistical methods for cross-over trials to compare the effects of the three treatments.
Probable Protocol: In Vitro Histamine Release Assay
Objective: To compare the inhibitory effect of this compound on immunologically-induced histamine release from mast cells with that of a known mast cell stabilizer, such as disodium (B8443419) cromoglycate.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells were likely isolated from rats.
-
Sensitization: The isolated mast cells were sensitized with an antigen-specific IgE.
-
Drug Incubation: The sensitized mast cells were pre-incubated with varying concentrations of this compound, disodium cromoglycate, or a control vehicle.
-
Antigen Challenge: The cells were then challenged with the specific antigen to induce degranulation and histamine release.
-
Histamine Quantification: The amount of histamine released into the supernatant was quantified using a fluorometric assay.
-
Data Analysis: The percentage inhibition of histamine release at each drug concentration was calculated, and IC50 values (the concentration of the drug that inhibits 50% of histamine release) were likely determined to compare the potency of this compound and the comparator drug.
Experimental Workflow
The following diagram illustrates a probable workflow for the clinical trial comparing this compound, salbutamol, and placebo in asthma patients.
Limitations of Available Data
References
Tiaramide: A Meta-Analysis of Clinical Trial Data for Researchers
A comprehensive comparison of Tiaramide's clinical efficacy, mechanism of action, and safety profile against relevant alternatives, supported by available experimental data.
This guide is designed for researchers, scientists, and drug development professionals, providing a meta-analysis of available clinical trial data on this compound. This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antiallergic properties. This document summarizes quantitative data from clinical studies, details experimental protocols where available, and presents visual diagrams of its mechanism of action to facilitate a deeper understanding of its therapeutic potential.
Comparative Efficacy of this compound
This compound has been investigated for its therapeutic efficacy in various conditions, primarily asthma and musculoskeletal disorders.
Asthma
Clinical trials have demonstrated this compound's effectiveness in improving respiratory function in patients with asthma.
This compound vs. Placebo in Asthma
A double-blind, crossover trial involving 13 asthma patients assessed the bronchodilator activity of this compound against a placebo over 16 days. The results, as summarized in the table below, showed a statistically significant improvement in Peak Expiratory Flow Rate (PEFR) and a reduction in the use of rescue medication (salbutamol inhaler) in the this compound group.[1]
| Parameter | This compound | Placebo | p-value |
| Mean Mid-Morning PEFR (L/min) | 362 | 328 | < 0.001 |
| Mean Evening PEFR (L/min) | 378 | 388 | < 0.001 |
| Mean Daily Salbutamol (B1663637) Inhaler Use | 1.8 | 2.3 | < 0.05 |
This compound vs. Salbutamol and Placebo in Asthma
In a double-blind, cross-over study with 35 adult asthmatic patients, oral this compound (200 mg four times daily) was compared with oral salbutamol (4 mg four times daily) and a placebo. Both active treatments showed a significant therapeutic effect compared to the placebo. Notably, more patients expressed a preference for this compound over salbutamol, and it was associated with fewer side effects.[2]
Musculoskeletal and Other Inflammatory Conditions
While quantitative data from direct head-to-head clinical trials of this compound against other NSAIDs for musculoskeletal disorders are limited in the available literature, its efficacy is supported by its mechanism of action as a COX-2 inhibitor. Clinical experience has shown its utility in managing pain and inflammation associated with these conditions. For context, studies on other NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) have demonstrated their effectiveness in treating osteoarthritis and rheumatoid arthritis.[3][4][5]
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the inhibition of prostaglandin (B15479496) synthesis and the modulation of allergic responses.
1. Inhibition of Prostaglandin Synthesis via COX-2 Inhibition:
Like other NSAIDs, this compound's anti-inflammatory and analgesic properties are attributed to its inhibition of the cyclooxygenase (COX) enzymes. It demonstrates a degree of selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins (B1171923).[6][7][8] By inhibiting COX-2, this compound reduces the synthesis of prostaglandins such as PGE2, which are key mediators of pain, fever, and inflammation.[9][10][11]
2. Anti-allergic Activity via Inhibition of Histamine (B1213489) Release:
A distinguishing feature of this compound is its antiallergic activity. It has been shown to inhibit the release of histamine from mast cells.[1][12] This action contributes to its effectiveness in conditions with an allergic component, such as asthma.
Below are diagrams illustrating the key signaling pathways influenced by this compound.
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are not fully available in the public domain. However, based on the descriptions in the publications, the general methodologies can be outlined.
Double-Blind, Crossover Clinical Trial in Asthma[1]
-
Objective: To compare the bronchodilator activity of this compound with a placebo.
-
Study Design: A double-blind, randomized, crossover trial.
-
Participants: 13 patients with a clinical diagnosis of asthma.
-
Intervention:
-
Treatment Period 1: this compound or Placebo for 16 days.
-
Washout Period: A specified period to eliminate the effects of the first treatment.
-
Treatment Period 2: The alternate treatment (Placebo or this compound) for 16 days.
-
-
Data Collection:
-
Peak Expiratory Flow Rate (PEFR) was measured three times daily.
-
Frequency of salbutamol aerosol usage was recorded in a diary.
-
-
Statistical Analysis: Comparison of mean PEFR and salbutamol usage between the this compound and placebo treatment periods.
In Vitro Histamine Release Assay[12]
-
Objective: To investigate the effect of this compound on antigen-induced histamine release from mast cells.
-
Cell Model: Rat peritoneal mast cells.
-
Methodology:
-
Isolation of peritoneal mast cells from rats.
-
Sensitization of mast cells with an antigen.
-
Incubation of sensitized mast cells with varying concentrations of this compound hydrochloride (THC).
-
Challenge with the antigen to induce histamine release.
-
Measurement of histamine concentration in the supernatant using a fluorometric assay.
-
-
Comparison: The inhibitory effect of this compound was compared to that of disodium (B8443419) cromoglycate.
Safety and Tolerability
In the clinical trials reviewed, this compound was generally well-tolerated. In the comparative study with salbutamol, this compound was associated with fewer side effects.[2] As an NSAID, this compound carries a potential risk of gastrointestinal side effects, though its COX-2 selectivity may mitigate some of the risks associated with non-selective NSAIDs.
Conclusion
This compound demonstrates efficacy as both an anti-inflammatory/analgesic and an anti-allergic agent. Clinical data strongly support its use in asthma, where it shows superiority over placebo and favorable outcomes when compared to salbutamol. Its dual mechanism of action, inhibiting both COX-2 and histamine release, provides a unique therapeutic profile. While more robust, direct comparative clinical trial data for musculoskeletal disorders are needed to fully establish its position relative to other NSAIDs, its established mechanism of action suggests it is a viable treatment option. Further research with detailed reporting of experimental protocols and quantitative outcomes will be beneficial for a more comprehensive meta-analysis.
References
- 1. This compound--a new oral drug for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A trial of this compound in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial of tiaprofenic acid versus ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A controlled comparison of tiaprofenic acid and ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Double-blind study with tiaprofenic acid (Surgam) against ibuprofen (Brufen) in patients with arthroses of the knee and hip joints] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lecturio.com [lecturio.com]
- 7. clinician.com [clinician.com]
- 8. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-anaphylactic action of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tiaramide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the safe disposal of Tiaramide, a non-steroidal anti-inflammatory compound. Adherence to these procedures is vital to mitigate risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound Hydrochloride. The following is a summary of key safety information. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.[1][2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1]
Table 1: this compound Hydrochloride Safety Data Summary [1][3]
| Property | Information |
| Chemical Name | This compound Hydrochloride |
| CAS Number | 35941-71-0 |
| Physical State | Solid (Crystal - Powder) |
| Color | White to Pale yellow |
| Primary Hazard | Causes serious eye irritation.[1][2][3] |
| **Precautionary | P264: Wash hands and face thoroughly after handling. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice or attention. |
| Storage | Keep container tightly closed. Store in a cool, dark place away from incompatible materials such as oxidizing agents.[1] |
| In case of Spill | Sweep up spilled material to collect it into an airtight container, avoiding dust dispersal. Promptly dispose of the collected material in accordance with appropriate laws and regulations. Prevent the product from entering drains.[1] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by multiple agencies to protect public health and the environment.[4][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances.
A key regulation for healthcare facilities is the EPA's Subpart P of the RCRA, which prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[4] While laboratory settings may have different regulations than healthcare facilities, avoiding sewer disposal is a best practice for all pharmaceutical waste to prevent water contamination.[5]
Step-by-Step Disposal Procedure for this compound
While a specific, universally mandated disposal protocol for this compound is not available, the following procedure is based on general best practices for non-hazardous and potentially hazardous pharmaceutical waste, in conjunction with information from the this compound Hydrochloride SDS.
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
Step 2: Containment
-
Place solid this compound waste in a designated, properly labeled, and sealed waste container. The container should be made of a compatible material and be leak-proof.
-
For solutions containing this compound, use a designated and labeled liquid waste container.
Step 3: Consultation and Adherence to Local Regulations
-
Crucially, consult your institution's EHS office or equivalent authority. They will provide specific guidance based on local, state, and federal regulations.[1]
-
Your EHS office will determine if this compound is classified as a hazardous waste at your location and will provide the appropriate waste containers and labels.
Step 4: Recommended Disposal Method
-
The recommended method for the ultimate disposal of this compound, as suggested by safety data, is incineration in a chemical incinerator equipped with an afterburner and scrubber system .[1] This is the most effective way to ensure the complete destruction of the active pharmaceutical ingredient.
-
Your institution's EHS office will coordinate with a licensed hazardous waste disposal company to transport and incinerate the waste in a compliant facility.
Step 5: Documentation
-
Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal. This is a requirement for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal of this compound. The recommended procedures are based on established principles of chemical and pharmaceutical waste management.
Environmental Considerations
By adhering to these disposal procedures, researchers and scientists can ensure a safe laboratory environment and contribute to the protection of public health and the natural world.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 7. As Pharmaceutical Use Soars, Drugs Taint Water and Wildlife - Yale E360 [e360.yale.edu]
Essential Safety and Handling Guide for Tiaramide Hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling Tiaramide Hydrochloride. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize potential exposure risks.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound Hydrochloride is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C15H18ClN3O3S・HCl | |
| Molecular Weight | 392.3 g/mol | [1] |
| CAS Number | 35941-71-0 | [2] |
| EC Number | 252-802-7 | |
| Physical State | Solid (Dust) | |
| Acute Toxicity (Oral Rat LD50) | 2300 mg/kg | |
| Serious Eye Damage/Irritation (Rabbit) | 200 mg rinse MLD | |
| Reproductive Toxicity (Oral Rat TDLo) | 300 mg/kg (21D preg) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound Hydrochloride to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or chemical safety goggles. A face shield is required if there is a risk of splashing.[3] | Protects against serious eye irritation.[3][4] |
| Hand Protection | Protective, chemical-resistant gloves.[3] | Prevents skin contact and absorption. |
| Respiratory Protection | Dust respirator. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Prevents inhalation of dust particles. |
| Skin and Body Protection | Protective clothing. Protective boots may be required depending on the situation. | Minimizes skin exposure. |
Standard Operating Procedure for Handling this compound Hydrochloride
The following diagram outlines the procedural workflow for the safe handling of this compound Hydrochloride in a laboratory setting.
Caption: Standard Operating Procedure for this compound Hydrochloride.
Emergency Procedures
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth. Seek medical advice if you feel unwell. |
| Protection for First-Aiders | Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles. |
Spill Response Plan
In the event of a this compound Hydrochloride spill, follow the procedural workflow outlined below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
